molecular formula C9H8Br2O2 B7723998 2,3-Dibromo-3-phenylpropionic acid CAS No. 31357-31-0

2,3-Dibromo-3-phenylpropionic acid

Cat. No.: B7723998
CAS No.: 31357-31-0
M. Wt: 307.97 g/mol
InChI Key: FXJWTHBNVZNQQP-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-phenylpropionic acid is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-3-phenylpropanoic acid
Source PubChem
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InChI

InChI=1S/C9H8Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJWTHBNVZNQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953396
Record name 2,3-Dibromo-3-phenylpropanoic acid
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Molecular Weight

307.97 g/mol
Source PubChem
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CAS No.

6286-30-2, 31357-31-0
Record name 2,3-Dibromo-3-phenylpropanoic acid
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Record name Hydrocinnamic acid, alpha,beta-dibromo-
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Record name 2,3-Dibromo-3-phenylpropanoic acid
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Record name 2,3-dibromo-3-phenylpropionic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Erythro and Threo Isomers of 2,3-Dibromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the erythro and threo isomers of 2,3-Dibromo-3-phenylpropionic acid, key intermediates in organic synthesis. This document details their synthesis, stereochemistry, and analytical characterization, presenting data in a clear and accessible format for researchers and professionals in drug development and related scientific fields.

Core Concepts: Stereochemistry and Nomenclature

The addition of bromine to the double bond of cinnamic acid results in the formation of this compound, a molecule with two chiral centers at carbons 2 and 3. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. These diastereomeric pairs are designated as erythro and threo.[1][2][3]

The terms erythro and threo are used to describe the relative configuration of adjacent chiral centers. In the context of this compound, the erythro isomers have the two bromine atoms on opposite sides when represented in a Fischer projection, while the threo isomers have them on the same side. The erythro form is a racemic mixture of (2R, 3S) and (2S, 3R) enantiomers, whereas the threo form is a racemic mixture of (2R, 3R) and (2S, 3S) enantiomers.[1][4][5]

The stereochemical outcome of the bromination of trans-cinnamic acid is predominantly the erythro isomer, a result of an anti-addition mechanism.[1][6][7] This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the electrophilic addition of bromine to trans-cinnamic acid.[6][8][9] The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or in glacial acetic acid.[6][7][10]

Detailed Experimental Protocol: Bromination of trans-Cinnamic Acid

This protocol is a synthesis of procedures found in the literature.[6][9][10][11]

Materials:

  • trans-Cinnamic acid

  • Bromine solution (e.g., 1.0 M in dichloromethane or acetic acid)

  • Dichloromethane (or glacial acetic acid)

  • Cyclohexene (B86901) (to quench excess bromine)

  • Ethanol and water for recrystallization

Procedure:

  • Dissolve trans-cinnamic acid in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the bromine solution dropwise with constant stirring. The disappearance of the red bromine color indicates the progress of the reaction.[6]

  • Continue the addition until a faint bromine color persists.

  • Allow the reaction mixture to stir for an additional 15-30 minutes at room temperature.[6][10]

  • If excess bromine is present, add a few drops of cyclohexene until the solution becomes colorless.[6]

  • The product, this compound, will precipitate out of the solution.[6]

  • Collect the crude product by vacuum filtration and wash with cold dichloromethane.[4][6][11]

  • Purify the product by recrystallization from a mixed solvent system, such as ethanol-water, to yield the pure erythro isomer.[4][11]

Data Presentation: Physical and Spectroscopic Properties

The erythro and threo isomers of this compound can be distinguished by their distinct physical and spectroscopic properties. The most notable difference is their melting points.

PropertyErythro IsomerThreo Isomer
Melting Point (°C) 202-204[1][4]93.5-95[1][4]
Stereochemistry Racemic mixture of (2R, 3S) and (2S, 3R)Racemic mixture of (2R, 3R) and (2S, 3S)
Appearance White solidSolid

¹H NMR Spectroscopy:

ProtonExpected Chemical Shift (ppm)
Carboxylic Acid (COOH)~11.0-13.0
Phenyl (C₆H₅)~7.2-7.5
Methine (CH-Br)~5.1-5.5

Mandatory Visualizations

Stereochemical Relationships

The following diagram illustrates the stereochemical relationship between the different isomers of this compound.

stereoisomers cluster_erythro Erythro Pair cluster_threo Threo Pair 2R,3S 2R,3S 2S,3R 2S,3R 2R,3S->2S,3R Enantiomers 2R,3R 2R,3R 2R,3S->2R,3R Diastereomers 2S,3S 2S,3S 2R,3S->2S,3S Diastereomers 2S,3R->2R,3R Diastereomers 2S,3R->2S,3S Diastereomers 2R,3R->2S,3S Enantiomers

Caption: Stereochemical relationships of this compound isomers.

Experimental Workflow for Synthesis

This diagram outlines the key steps in the synthesis and purification of erythro-2,3-Dibromo-3-phenylpropionic acid.

workflow A Dissolve trans-Cinnamic Acid in Dichloromethane B Cool in Ice Bath A->B C Slow Addition of Bromine Solution B->C D Stir at Room Temperature C->D E Quench Excess Bromine (Cyclohexene) D->E F Precipitation of Crude Product E->F G Vacuum Filtration F->G H Recrystallization (Ethanol/Water) G->H I Pure erythro-2,3-Dibromo-3-phenylpropionic Acid H->I

Caption: Synthesis workflow for erythro-2,3-Dibromo-3-phenylpropionic acid.

References

Polymorphism of 2,3-Dibromo-3-phenylpropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceutical compounds, impacting their physical and chemical properties, bioavailability, and stability. This technical guide provides an in-depth overview of the known polymorphism of 2,3-Dibromo-3-phenylpropionic acid, a derivative of cinnamic acid. It consolidates the available crystallographic data for its two identified polymorphic forms: monoclinic and orthorhombic. This document also outlines the experimental protocols for their synthesis and characterization, and presents the data in a structured format to facilitate comparison and further research.

Introduction

This compound is a halogenated derivative of phenylpropionic acid. The presence of multiple chiral centers and the potential for varied intermolecular interactions, primarily through hydrogen bonding of the carboxylic acid groups, create a landscape ripe for the formation of different crystalline structures. Understanding the polymorphic behavior of this compound is essential for controlling its solid-state properties, which is of particular importance in the context of drug development and materials science.

Two distinct polymorphic forms of this compound have been reported in the scientific literature: a monoclinic form and an orthorhombic form.[1][2] This guide aims to provide a comprehensive summary of the currently available data on these two polymorphs.

Synthesis and Crystallization of Polymorphs

The synthesis of this compound and the subsequent crystallization of its polymorphic forms are achieved through a two-step process.

Synthesis of this compound

The primary synthetic route involves the bromination of trans-cinnamic acid.

Experimental Protocol:

  • Dissolve trans-cinnamic acid in a suitable solvent, such as glacial acetic acid.

  • Slowly add a solution of bromine (Br₂) in the same solvent to the cinnamic acid solution. The reaction is typically carried out at room temperature.

  • Stir the reaction mixture until the reddish-brown color of the bromine disappears, indicating the completion of the reaction.

  • Precipitate the crude product by adding water to the reaction mixture.

  • Collect the solid product by filtration and wash with water to remove any remaining acid and salts.

  • Dry the crude this compound.

Synthesis_Workflow cluster_synthesis Synthesis trans-Cinnamic_Acid trans-Cinnamic_Acid Reaction Reaction trans-Cinnamic_Acid->Reaction Glacial Acetic Acid Bromine Bromine Bromine->Reaction Crude_Product Crude_Product Reaction->Crude_Product Precipitation with Water

Figure 1: Synthetic workflow for this compound.
Crystallization of the Monoclinic and Orthorhombic Polymorphs

Both the monoclinic and orthorhombic forms can be obtained from the same solvent system, with the resulting crystal habit often providing the initial indication of the polymorphic form.[1][2]

Experimental Protocol:

  • Dissolve the crude this compound in a mixture of ethanol (B145695) and water (e.g., a 1:1 v/v ratio) with gentle heating.

  • Allow the solution to cool slowly to room temperature.

  • Further cooling or slow evaporation of the solvent may be employed to promote crystallization.

  • Observe the morphology of the resulting crystals. Rod-shaped crystals are typically indicative of the orthorhombic form, while thin, plate-like crystals are characteristic of the monoclinic form.[1][2]

  • Separate the different crystal forms manually if they co-crystallize.

  • Collect the crystals by filtration and dry them under vacuum.

Crystallization_Workflow Crude_Product Crude_Product Dissolution Dissolution Crude_Product->Dissolution Ethanol/Water Slow_Cooling Slow_Cooling Dissolution->Slow_Cooling Crystal_Formation Crystal_Formation Slow_Cooling->Crystal_Formation Monoclinic_Form Monoclinic_Form Crystal_Formation->Monoclinic_Form Plate-like crystals Orthorhombic_Form Orthorhombic_Form Crystal_Formation->Orthorhombic_Form Rod-shaped crystals

Figure 2: Crystallization workflow for obtaining polymorphic forms.

Physicochemical Characterization

A comprehensive characterization of the solid-state properties of each polymorph is crucial. The following sections detail the available data.

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) has been instrumental in elucidating the crystal structures of the two polymorphs. Both forms exhibit hydrogen-bonded inversion dimers, a common motif for carboxylic acids.[1][2]

ParameterMonoclinic Polymorph[2]Orthorhombic Polymorph[1]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPnma
a (Å) 5.5382(2)7.0278(1)
b (Å) 28.8640(13)9.7105(1)
c (Å) 6.6112(3)29.2970(4)
α (°) 9090
β (°) 111.935(1)90
γ (°) 9090
Volume (ų) 980.32(7)1999.33(4)
Z 48
Temperature (K) 106100
Thermal Analysis

While a melting point of approximately 200°C with decomposition is reported for this compound, specific melting points and heats of fusion for the individual polymorphs have not been detailed in the reviewed literature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to determine these critical thermal properties and to investigate any potential phase transitions between the forms upon heating.

Suggested Experimental Protocol (DSC):

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature to identify melting endotherms and other thermal events.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is a powerful tool for distinguishing between polymorphs due to differences in their crystal lattice and molecular conformations, which result in unique vibrational modes. While a general FTIR spectrum for this compound is available, a comparative analysis of the two distinct polymorphs is not yet published.

Suggested Experimental Protocol (FTIR-ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the crystalline sample onto the ATR crystal and apply pressure to ensure good contact.

  • Collect the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Compare the spectra of the monoclinic and orthorhombic forms, paying close attention to the regions corresponding to carbonyl stretching, O-H stretching, and the fingerprint region.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a primary technique for the routine identification and characterization of polymorphic forms. Each crystalline form produces a unique diffraction pattern. To date, specific XRPD patterns for the monoclinic and orthorhombic forms of this compound have not been found in the public domain.

Suggested Experimental Protocol (XRPD):

  • Gently grind the crystalline sample to a fine powder.

  • Pack the powder into a sample holder.

  • Mount the sample holder in the powder diffractometer.

  • Collect the diffraction pattern over a specific 2θ range (e.g., 2-40°) using a monochromatic X-ray source (e.g., Cu Kα).

  • Process the data to identify the characteristic peak positions (2θ) and their relative intensities for each polymorph.

Intermolecular Interactions and Crystal Packing

The crystal structures of both the monoclinic and orthorhombic polymorphs are stabilized by intermolecular O-H···O hydrogen bonds, which form centrosymmetric carboxylic acid dimers.[1][2] In the monoclinic form, these dimers are further linked by weak C-H···Br hydrogen bonds, creating chains that propagate along the a-axis direction.[2] The packing diagrams of the two forms would reveal the three-dimensional arrangement of these dimers and any other significant intermolecular interactions that differentiate the two crystal lattices.

Polymorph_Relationship cluster_forms Polymorphic Forms of this compound Monoclinic Monoclinic Thermodynamic_Relationship Thermodynamic vs. Kinetic Control Monoclinic->Thermodynamic_Relationship Orthorhombic Orthorhombic Orthorhombic->Thermodynamic_Relationship Crystallization Crystallization Crystallization->Monoclinic Plate-like Habit Crystallization->Orthorhombic Rod-like Habit

Figure 3: Logical relationship between the crystallization process and the resulting polymorphic forms.

Conclusion and Future Work

This technical guide has summarized the current state of knowledge on the polymorphism of this compound, focusing on its monoclinic and orthorhombic forms. While significant crystallographic data is available, a comprehensive understanding of the physicochemical properties of these polymorphs is incomplete.

Future research should focus on:

  • Thermal Analysis: Performing DSC and TGA on both polymorphs to determine their melting points, heats of fusion, and thermal stability. This will also help to establish the thermodynamic relationship between the two forms (i.e., whether they are enantiotropically or monotropically related).

  • Spectroscopic Analysis: Obtaining and comparing the FTIR and Raman spectra of the two polymorphs to identify characteristic vibrational bands for each form.

  • X-ray Powder Diffraction: Measuring the XRPD patterns of both polymorphs to provide a rapid and reliable method for their identification and quantification in mixtures.

  • Solubility Studies: Determining the solubility of each polymorph in various solvents to assess the impact of crystal structure on this critical pharmaceutical property.

A more complete characterization of the polymorphs of this compound will provide a solid foundation for its potential applications in drug development and materials science, enabling better control over its solid-state properties and performance.

References

A Comprehensive Technical Guide to 2,3-Dibromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,3-Dibromo-3-phenylpropionic acid, a halogenated derivative of cinnamic acid. This document covers its nomenclature, chemical properties, synthesis protocols, and spectral data, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Nomenclature and CAS Number

The compound is systematically named according to IUPAC standards, though several common synonyms are also in use.

Identifier Value
IUPAC Name 2,3-dibromo-3-phenylpropanoic acid[1][2][3]
CAS Number 6286-30-2[1][4][5][6][7]
Common Synonyms This compound, α,β-Dibromohydrocinnamic acid[1][5][7], 2,3-Dibromohydrocinnamic acid[1][3][7]
Molecular Formula C9H8Br2O2[1][4][5][6][7]
Molecular Weight 307.97 g/mol [1][2][5]
InChI Key FXJWTHBNVZNQQP-UHFFFAOYSA-N[1][2][7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Property Value Source
Appearance White to almost white crystalline powder.TCI Chemicals
Melting Point 200-204 °C (with decomposition).[1][8][9][10]Alfa Chemistry, CSUB
Boiling Point 321.5 °C at 760 mmHg.[1]Alfa Chemistry
Flash Point 148.3 °C.[1]Alfa Chemistry
Purity Typically >98.0% (HPLC).[5]TCI Chemicals, LabSolutions

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic addition of bromine to the double bond of trans-cinnamic acid.[8][11] Several variations of this protocol exist, offering different approaches to handling bromine and managing reaction conditions.

Experimental Workflow: Bromination of trans-Cinnamic Acid

The following diagram illustrates a generalized workflow for the synthesis of this compound from trans-cinnamic acid.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Bromination Reaction cluster_workup Product Isolation and Purification Cinnamic_Acid trans-Cinnamic Acid Dissolution Dissolution Cinnamic_Acid->Dissolution Dissolve in Solvent Glacial Acetic Acid or Ether Solvent->Dissolution Reaction_Mixture Reaction_Mixture Dissolution->Reaction_Mixture Combine with Brominating_Agent Bromine Source (e.g., Br2, Pyridinium (B92312) Tribromide, or in situ generation) Brominating_Agent->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Heat/Stir (e.g., 50°C or reflux) Cooling Cooling Reflux->Cooling Cool to Room Temp & then in Ice Bath Precipitation Precipitation Cooling->Precipitation Add Water to Precipitate Filtration Filtration Precipitation->Filtration Vacuum Filtration Crude_Product Crude_Product Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Purify via Pure_Product Pure_Product Recrystallization->Pure_Product Pure 2,3-Dibromo-3- phenylpropionic Acid Recrystallization_Solvent Recrystallization (e.g., Ethanol/Water) Recrystallization_Solvent->Recrystallization

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Bromination using Bromine in Ether

This classic method involves the direct addition of liquid bromine to a solution of cinnamic acid.

  • Dissolution: Dissolve 25 g of cinnamic acid in 100-125 mL of dry ether in a round-bottom flask fitted with a dropping funnel.[12]

  • Reaction: Cool the flask in an ice-water bath and slowly add 27 g of bromine. The reaction should be conducted in diffused light to control its rate.[12] The reaction is complete when the bromine color disappears.

  • Isolation Option A: Evaporate the ether, and recrystallize the resulting residue from dilute ethyl alcohol.[12]

  • Isolation Option B: Extract the product by shaking with a dilute sodium hydroxide (B78521) solution to form the sodium salt. Acidify the aqueous extract with hydrochloric acid to precipitate the product.[12]

  • Purification: The crude product is collected and can be further purified by recrystallization. This method yields colorless leaflets with a melting point of 195 °C.[12]

Protocol 2: In Situ Generation of Bromine

This "green" synthesis approach avoids the direct handling of liquid bromine by generating it within the reaction mixture.

  • Reactant Mixture: To a 100 mL round-bottom flask, add 2.0 g (13.5 mmol) of cinnamic acid, 3.26 g (30.0 mmol) of sodium bromide, and 2.29 g (15.0 mmol) of sodium perborate (B1237305) in 25 mL of glacial acetic acid.[13]

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Dilute the reaction mixture with 50 mL of 2 M aqueous HCl.[13]

  • Extraction: Extract the product with diethyl ether (2 x 30 mL).

  • Washing: Combine the ether extracts and wash with water (3 x 50 mL).[13]

  • Isolation: Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

Protocol 3: Using Pyridinium Tribromide

This method utilizes a solid, stable source of bromine.

  • Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.25 g of cinnamic acid, 0.60 g of pyridinium tribromide, and 5 mL of acetic acid.[11]

  • Reaction: Gently reflux the mixture with stirring for approximately 15 minutes.[11]

  • Work-up: After cooling the mixture, add 5 mL of 5% sodium thiosulfate (B1220275) solution to quench any remaining bromine.

  • Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the collected solid with ice water.[11]

  • Drying: Allow the product to dry completely.

Spectroscopic and Crystallographic Data

Characterization of this compound is typically performed using various spectroscopic and analytical techniques.

Spectroscopic Data
Technique Observed Peaks / Data
¹H NMR Spectral data is available and can be accessed through chemical databases such as ChemicalBook.[14]
¹³C NMR Spectral data is available through the PubChem database.[3]
FT-IR A cast film spectrum shows characteristic peaks for the functional groups present.[15]
Mass Spectrometry Mass spectrum data (electron ionization) is available through the NIST WebBook.[7]
Crystallographic Data

Single-crystal X-ray diffraction studies have been conducted on this compound, revealing detailed structural information.

Crystal System Space Group Unit Cell Parameters Reference
MonoclinicP21/na = 7.0278 Å, b = 9.7105 Å, c = 29.2970 Å[Thong et al., 2008, as cited in ResearchGate][16][17]
OrthorhombicPnma-[Thong et al., 2008, as cited in Scribd][17]

The crystal structure shows that the molecules form inversion dimers linked by O-H···O hydrogen bonds.[16][18]

Biological Activity and Applications

Currently, the publicly available literature primarily focuses on the chemical synthesis and structural characterization of this compound. Information regarding its biological activity or its application in drug development is limited. Its role has been noted in the one-pot synthesis of enynes and in studies of dehydrobromination reactions.[9] Further research is required to explore its potential pharmacological properties and signaling pathway interactions.

Safety Information

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. All synthesis procedures, especially those involving bromine, should be performed in a well-ventilated fume hood.[13]

References

Spectroscopic Analysis of 2,3-Dibromo-3-phenylpropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-Dibromo-3-phenylpropionic acid, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's structural features through spectroscopic methods.

Introduction

This compound is a halogenated derivative of cinnamic acid. Its molecular structure, containing a carboxylic acid group, a phenyl ring, and two chiral centers, gives rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for its identification, purity assessment, and further use in synthetic applications. This guide presents a compilation of its IR and NMR spectral data, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound showcases characteristic absorption bands corresponding to its carboxylic acid and aromatic moieties.

Wavenumber (cm⁻¹)IntensityAssignment
~3000 (broad)StrongO-H stretch of the carboxylic acid
~1700StrongC=O stretch of the carboxylic acid
~3100-3000Medium-WeakC-H stretch of the aromatic ring
~1600, ~1495, ~1450Medium-WeakC=C stretching vibrations within the aromatic ring
~1200MediumC-O stretch of the carboxylic acid
Below 800Medium-StrongC-Br stretching vibrations

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are instrumental for structural elucidation.

The proton NMR spectrum of this compound typically exhibits signals in the aromatic, methine, and carboxylic acid regions. The spectrum is often recorded in a deuterated solvent such as acetone-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Broad Singlet1HCarboxylic acid proton (-COOH)
~7.2 - 7.5Multiplet5HAromatic protons (C₆H₅-)
~5.1 - 5.5Doublet1HMethine proton adjacent to bromine and the phenyl group (C₆H₅-CH(Br)-)
~4.8 - 5.2Doublet1HMethine proton adjacent to bromine and the carboxyl group (-CH(Br)-COOH)

Note: The chemical shifts and coupling patterns can be influenced by the solvent and the specific diastereomer present.

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~168 - 172Carboxylic acid carbon (-COOH)
~135 - 140Quaternary aromatic carbon (ipso-carbon)
~128 - 130Aromatic methine carbons (-CH=)
~50 - 55Methine carbon adjacent to bromine and the phenyl group
~45 - 50Methine carbon adjacent to bromine and the carboxyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining IR and NMR spectra of solid organic compounds like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal is clean. A background spectrum of the clean, empty crystal should be recorded.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Initiate the scan to collect the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference. Integrate the signals in the ¹H NMR spectrum.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a compound like this compound involves a logical progression from sample preparation to final structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_conclusion Conclusion Prep Purified Solid Sample IR_Acq FT-IR Data Acquisition Prep->IR_Acq NMR_Sol Dissolution in Deuterated Solvent Prep->NMR_Sol IR_Proc IR Spectrum Processing IR_Acq->IR_Proc IR_Analysis Functional Group Identification IR_Proc->IR_Analysis Conclusion Structural Confirmation IR_Analysis->Conclusion NMR_Acq 1H & 13C NMR Data Acquisition NMR_Sol->NMR_Acq NMR_Proc NMR Spectra Processing NMR_Acq->NMR_Proc NMR_Analysis Structural Elucidation NMR_Proc->NMR_Analysis NMR_Analysis->Conclusion

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the logical flow from sample preparation through two parallel analytical techniques (IR and NMR) to the final structural confirmation of the compound.

An In-depth Technical Guide on the Solubility of 2,3-Dibromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the solubility characteristics of 2,3-Dibromo-3-phenylpropionic acid, tailored for researchers, scientists, and professionals in drug development. It encompasses available solubility data, comprehensive experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, based on chemical properties and data for analogous compounds, a qualitative solubility profile can be inferred. The presence of a carboxylic acid group suggests some degree of solubility in polar and basic solvents, while the phenyl group and bromine atoms contribute to its lipophilicity, indicating solubility in organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
MethanolSoluble[1]
WaterInsoluble (inferred for related compounds)[2]
DichloromethaneSoluble (inferred for related compounds)[2]
Ethanol (B145695)Soluble (inferred for related compounds)[2]

Note: The solubility in water, dichloromethane, and ethanol is inferred from the reported solubility of the related compound 3-Bromo-3-phenylpropanoic acid.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are essential. The following methodologies are adapted from established practices for determining the solubility of organic acids.[3][4][5]

2.1. Equilibrium Shake-Flask Method

This is a conventional and widely accepted method for determining thermodynamic (equilibrium) solubility.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, methanol, dichloromethane, buffer solutions of various pH)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Vials for sample collection

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.

  • Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration of the solute in the solution does not change over time).[5]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Separate the saturated solution from the undissolved solid. This can be achieved by either:

    • Centrifugation: Centrifuge the samples at a high speed to pellet the solid.

    • Filtration: Withdraw the supernatant using a syringe and filter it through a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles. Care must be taken to avoid precipitation of the solute during this step.

  • Sample Preparation for Analysis: Carefully transfer a known volume of the clear, saturated filtrate or supernatant to a volumetric flask and dilute with the appropriate mobile phase (for HPLC) or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, by taking into account the dilution factor.

2.2. pH-Dependent Aqueous Solubility

For ionizable compounds like this compound, solubility is highly dependent on the pH of the aqueous medium.

Objective: To determine the solubility of this compound as a function of pH.

Procedure:

  • Follow the equilibrium shake-flask method described above.

  • Instead of a single solvent, use a series of aqueous buffer solutions with different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Measure the final pH of the saturated solution after equilibration, as it may differ slightly from the initial pH of the buffer.

  • Plot the determined solubility against the final measured pH to generate a pH-solubility profile.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solid to solvent start->add_excess seal Seal container add_excess->seal agitate Agitate at constant temperature seal->agitate check_eq Check for equilibrium (e.g., 24, 48, 72h) agitate->check_eq separate Separate solid and liquid phases check_eq->separate centrifuge Centrifugation separate->centrifuge filter Filtration separate->filter dilute Dilute saturated solution centrifuge->dilute filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Chemical Structure and Bonding in 2,3-Dibromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-3-phenylpropionic acid is a halogenated derivative of cinnamic acid that serves as a valuable building block in organic synthesis. Its chemical structure, characterized by two chiral centers and the presence of bulky bromine atoms, gives rise to interesting stereochemical properties and dictates its reactivity. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by crystallographic and spectroscopic data.

Chemical Structure and Stereochemistry

The systematic IUPAC name for this compound is 2,3-dibromo-3-phenylpropanoic acid.[1] Its molecular formula is C₉H₈Br₂O₂, and its structure consists of a propanoic acid backbone with a phenyl group attached to the C3 carbon and bromine atoms attached to both C2 and C3.

The presence of two chiral centers at C2 and C3 means that this compound can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers (or any other non-enantiomeric pair) is diastereomeric. These diastereomers are often referred to by the historical nomenclature of erythro and threo. The erythro isomers have the two bromine atoms on the same side in a Fischer projection, while the threo isomers have them on opposite sides.

Visualizing the Stereoisomers

To better understand the spatial arrangement of the atoms, Fischer and Newman projections are employed.

fischer_projections cluster_erythro Erythro Isomers cluster_threo Threo Isomers erythro_2R3S_C COOH | H-C-Br | Br-C-H | Ph erythro_2S3R_C COOH | Br-C-H | H-C-Br | Ph erythro_2R3S (2R,3S) erythro_2S3R (2S,3R) threo_2R3R_C COOH | H-C-Br | H-C-Br | Ph threo_2S3S_C COOH | Br-C-H | Br-C-H | Ph threo_2R3R (2R,3R) threo_2S3S (2S,3S)

Fischer projections of the four stereoisomers.

newman_projections cluster_staggered Staggered Conformation (Erythro Isomer Example) cluster_eclipsed Eclipsed Conformation (Threo Isomer Example) front_staggered H_front_s H_front_s front_staggered->H_front_s H Br_front_s Br_front_s front_staggered->Br_front_s Br COOH_front_s COOH_front_s front_staggered->COOH_front_s COOH back_staggered Br_back_s Br_back_s back_staggered->Br_back_s Br H_back_s H_back_s back_staggered->H_back_s H Ph_back_s Ph_back_s back_staggered->Ph_back_s Ph front_eclipsed Br_front_e Br_front_e front_eclipsed->Br_front_e Br H_front_e H_front_e front_eclipsed->H_front_e H COOH_front_e COOH_front_e front_eclipsed->COOH_front_e COOH back_eclipsed Br_back_e Br_back_e back_eclipsed->Br_back_e Br H_back_e H_back_e back_eclipsed->H_back_e H Ph_back_e Ph_back_e back_eclipsed->Ph_back_e Ph

Newman projections illustrating staggered and eclipsed conformations.

Crystalline Structure and Bonding Parameters

This compound is known to crystallize in at least two polymorphic forms: orthorhombic and monoclinic.[2][3][4] X-ray crystallography studies have provided detailed insights into the bond lengths, bond angles, and overall molecular geometry in the solid state.

In the crystal lattice, molecules of this compound form inversion dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[2]

Quantitative Crystallographic Data

The following tables summarize the key bonding parameters for the orthorhombic and monoclinic polymorphs.

Table 1: Unit Cell Parameters

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
OrthorhombicOrthorhombicPbca7.0278 (1)9.7105 (1)29.2970 (4)9090901999.33 (4)8
MonoclinicMonoclinicP2₁/n5.5382 (2)28.8640 (13)6.6112 (3)90111.935 (1)90980.32 (7)4

Data for the orthorhombic polymorph was obtained at 100 K.[2] Data for the monoclinic polymorph was obtained at 106 K.[4]

Table 2: Selected Intramolecular Bond Lengths (Å)

BondOrthorhombic PolymorphMonoclinic Polymorph
C2-C31.558(6)1.539(6)
C1-C21.519(6)1.517(6)
C2-Br11.956(4)1.961(4)
C3-Br21.970(4)1.969(4)
C3-C41.511(6)1.513(6)
C1-O11.299(5)1.306(5)
C1-O21.215(5)1.216(5)

Table 3: Selected Intramolecular Bond Angles (°)

AngleOrthorhombic PolymorphMonoclinic Polymorph
C1-C2-C3111.9(3)112.4(4)
C1-C2-Br1109.8(3)109.9(3)
C3-C2-Br1111.1(3)110.9(3)
C2-C3-C4113.8(3)114.1(4)
C2-C3-Br2109.9(3)109.8(3)
C4-C3-Br2108.8(3)108.9(3)
O1-C1-O2123.5(4)123.4(4)
O1-C1-C2112.5(4)112.4(4)
O2-C1-C2124.0(4)124.2(4)

Note: The crystallographic data for the orthorhombic form shows disorder in the carbon and oxygen atoms. The presented values are for the major component.[2]

Spectroscopic Analysis

Spectroscopic techniques provide further details on the chemical environment and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound typically shows characteristic signals for the aromatic protons, the methine protons at C2 and C3, and the carboxylic acid proton. The aromatic protons usually appear as a multiplet in the range of 7.2-7.5 ppm. The methine protons (H-C2 and H-C3) are expected to be doublets due to coupling with each other, with chemical shifts influenced by the electronegative bromine atoms, typically in the range of 5.10-5.45 ppm. The carboxylic acid proton is a broad singlet that can appear over a wide range, often around 11.0 ppm.[5]

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the carboxylic acid is typically observed downfield. The aromatic carbons will show a set of signals in the aromatic region, and the aliphatic carbons (C2 and C3) bonded to bromine will appear at chemical shifts influenced by the halogen's electronegativity.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic)~170-175
Phenyl C (ipso)~135-140
Phenyl C (o,m,p)~125-130
C-Br (C2)~45-55
C-Br (C3)~50-60
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 5: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretch (aromatic)Phenyl Ring
~1700C=O stretchCarboxylic Acid
1600-1450C=C stretch (aromatic)Phenyl Ring
~1200C-O stretchCarboxylic Acid
700-500C-Br stretchAlkyl Halide

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption is also a key diagnostic peak.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of trans-cinnamic acid.

Workflow for Synthesis

synthesis_workflow Start trans-Cinnamic Acid Solvent Dissolve in a suitable solvent (e.g., glacial acetic acid) Start->Solvent Bromination Add Bromine (Br₂) dropwise at a controlled temperature Solvent->Bromination Reaction Stir until the reaction is complete (disappearance of bromine color) Bromination->Reaction Isolation Precipitate the product by adding water Reaction->Isolation Purification Recrystallize from a suitable solvent system (e.g., ethanol/water) Isolation->Purification Product This compound Purification->Product

References

The Pharmacological Frontier: A Technical Exploration of 2,3-Dibromo-3-phenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, halogenated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by halogen atoms, such as altered lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide delves into the potential biological activities of a specific class of such compounds: 2,3-Dibromo-3-phenylpropionic acid and its derivatives. While research into this particular family of molecules is emerging, this document consolidates the available data on their synthesized analogues, focusing on antimicrobial and anticancer activities, and provides a framework for their further investigation. We will explore the foundational evidence for their biological action, present available quantitative data, detail relevant experimental protocols, and visualize the underlying scientific principles.

Core Biological Activities and Quantitative Data

The primary biological activities investigated for derivatives of this compound are centered on their antimicrobial and potential anticancer effects. The core structure, featuring a phenyl ring and a propionic acid backbone with vicinal bromine atoms, serves as a versatile scaffold for the synthesis of various analogues, including benzenesulfonamides and their subsequent heterocyclic derivatives like pyrazoles.

Antimicrobial Activity

A key study in this area involves the synthesis of a series of N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides. These compounds have been evaluated for their antibacterial properties against a panel of pathogenic bacteria. The data from these studies, while not exhaustively available in all public domains, points towards promising activity.

Table 1: Antibacterial Activity of this compound Derivatives

Compound ID Derivative Class Test Organism Activity Reference
IIa-e N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides Staphylococcus aureus (Gram-positive) Assayed [1]
IIa-e N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides Escherichia coli (Gram-negative) Assayed [1]
IIa-e N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides Proteus mirabilis (Gram-negative) Assayed [1]
IIa-e N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides Pseudomonas aeruginosa (Gram-negative) Assayed [1]
IIIa-e N-{3-[5-aryl-1-(4-pyridoyl)- pyrazol-3-yl]-phenyl}-benzenesulfonamides Staphylococcus aureus (Gram-positive) Assayed [1]
IIIa-e N-{3-[5-aryl-1-(4-pyridoyl)- pyrazol-3-yl]-phenyl}-benzenesulfonamides Escherichia coli (Gram-negative) Assayed [1]
IIIa-e N-{3-[5-aryl-1-(4-pyridoyl)- pyrazol-3-yl]-phenyl}-benzenesulfonamides Proteus mirabilis (Gram-negative) Assayed [1]
IIIa-e N-{3-[5-aryl-1-(4-pyridoyl)- pyrazol-3-yl]-phenyl}-benzenesulfonamides Pseudomonas aeruginosa (Gram-negative) Assayed [1]
IVa-e 3-(3-benzenesulfonyl- amino-phenyl)-5-arylpyrazole-1-carboxylic acid amides Staphylococcus aureus (Gram-positive) Assayed [1]
IVa-e 3-(3-benzenesulfonyl- amino-phenyl)-5-arylpyrazole-1-carboxylic acid amides Escherichia coli (Gram-negative) Assayed [1]
IVa-e 3-(3-benzenesulfonyl- amino-phenyl)-5-arylpyrazole-1-carboxylic acid amides Proteus mirabilis (Gram-negative) Assayed [1]

| IVa-e | 3-(3-benzenesulfonyl- amino-phenyl)-5-arylpyrazole-1-carboxylic acid amides | Pseudomonas aeruginosa (Gram-negative) | Assayed |[1] |

Note: The term "Assayed" indicates that the compounds were tested for activity, though specific quantitative data such as zones of inhibition or Minimum Inhibitory Concentrations (MICs) were not available in the accessed literature.

Anticancer Activity

While direct studies on the anticancer properties of this compound derivatives are limited, the broader class of brominated organic compounds and phenylpropionic acid amides has shown cytotoxic effects against various cancer cell lines. This suggests a potential avenue of investigation for the title compounds. For instance, some phenylpropionic amide derivatives have been evaluated as dual inhibitors of HIV-1 protease and reverse transcriptase, demonstrating the diverse biological targets for this class of molecules.[2]

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides (General Procedure)

This protocol is based on the synthetic route described for related compounds.

  • Starting Material Synthesis: Synthesize the precursor chalcones, 1-aryl-3-(3-aminophenyl)prop-2-en-1-ones, through the Claisen-Schmidt condensation of 3-aminoacetophenone with various aromatic aldehydes.

  • Benzenesulfonamide Formation: React the synthesized chalcones with benzenesulfonyl chloride in a suitable solvent (e.g., pyridine) to yield N-[3-(3-aryl-acryloyl)phenyl]benzenesulfonamides.

  • Bromination: Dissolve the N-[3-(3-aryl-acryloyl)phenyl]benzenesulfonamides in a suitable solvent such as glacial acetic acid. Add a solution of bromine in acetic acid dropwise with stirring at room temperature. Continue stirring for a specified period (e.g., 24 hours).

  • Isolation and Purification: Pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified N-[3-(2,3-dibromo-3-aryl-propanoyl) phenyl]-benzenesulfonamides.

Antimicrobial Susceptibility Testing: Paper Disc Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[1]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Agar (B569324) Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Disc Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity. A standard antibiotic is used as a positive control.

Visualizing Workflows and Pathways

To clearly illustrate the experimental and logical frameworks, the following diagrams are provided in DOT language.

Experimental Workflow for Synthesis and Antimicrobial Screening

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Chalcone Synthesis Chalcone Synthesis Benzenesulfonamide Formation Benzenesulfonamide Formation Chalcone Synthesis->Benzenesulfonamide Formation Bromination Bromination Benzenesulfonamide Formation->Bromination Purification Purification Bromination->Purification Disc Application Disc Application Purification->Disc Application Test Compound Inoculum Preparation Inoculum Preparation Agar Plate Inoculation Agar Plate Inoculation Inoculum Preparation->Agar Plate Inoculation Agar Plate Inoculation->Disc Application Incubation Incubation Disc Application->Incubation Zone of Inhibition Measurement Zone of Inhibition Measurement Incubation->Zone of Inhibition Measurement G Core_Scaffold This compound Scaffold Derivatives Amides, Esters, Heterocycles Core_Scaffold->Derivatives Derivatization Antimicrobial Antimicrobial Activity Derivatives->Antimicrobial Anticancer Anticancer Activity (Potential) Derivatives->Anticancer

References

Theoretical Conformational Analysis of 2,3-Dibromo-3-phenylpropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the conformational landscape of 2,3-Dibromo-3-phenylpropionic acid. Due to the limited availability of specific published theoretical studies on this molecule, this document outlines a robust and widely accepted computational approach based on established practices for structurally similar compounds. This guide is intended to serve as a detailed protocol for researchers embarking on the conformational analysis of this and related molecules.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, which possesses several rotatable single bonds, a multitude of conformations can exist. Each of these conformers, or rotational isomers, has a distinct energy and geometry, and the overall properties of the molecule are a population-weighted average of these individual conformations.

In the context of drug development, understanding the conformational preferences of a molecule is paramount. The bioactive conformation, i.e., the spatial arrangement adopted when binding to a biological target, may not be the lowest energy conformation in isolation. A thorough conformational analysis provides insights into the molecule's flexibility, the energy barriers between different conformations, and the probability of adopting a bioactive shape. This knowledge is crucial for structure-activity relationship (SAR) studies and rational drug design.

For this compound, the key flexible bonds that dictate its overall shape are the Cα-Cβ single bond and the bonds connecting the phenyl and carboxylic acid groups to the main chain. Rotation around these bonds will give rise to a complex potential energy surface with several local minima, each corresponding to a stable conformer.

Methodology for Theoretical Conformational Analysis

A typical computational workflow for the conformational analysis of a flexible molecule like this compound involves a multi-step process. This process begins with an initial exploration of the conformational space to identify potential energy minima, followed by more accurate calculations to refine the geometries and energies of these conformers.

Initial Conformer Generation

The first step is to generate a diverse set of initial structures that broadly sample the conformational space of the molecule. This is crucial to ensure that no significant low-energy conformers are missed. Several methods can be employed for this purpose:

  • Systematic Search: This method involves rotating each of the defined rotatable bonds (dihedrals) by a fixed increment (e.g., 30°). While thorough, this approach can be computationally expensive for molecules with many rotatable bonds.

  • Stochastic Methods (e.g., Monte Carlo): These methods involve random changes to the molecule's geometry, with the new conformation being accepted or rejected based on an energy criterion. This can be more efficient than a systematic search for larger molecules.

  • Molecular Dynamics (MD): An MD simulation at an elevated temperature can be used to explore the conformational space. Snapshots from the trajectory can then be used as starting points for optimization.

For this compound, the key dihedral angles to be systematically varied would be:

  • τ1: C(phenyl)-Cα-Cβ-C(carboxyl)

  • τ2: Br-Cα-Cβ-Br

  • τ3: H-Cα-Cβ-H

  • τ4: Cα-C(carboxyl)-O-H

Geometry Optimization and Energy Calculation

Once a set of initial conformers is generated, each structure is subjected to geometry optimization to locate the nearest local minimum on the potential energy surface. This is followed by the calculation of the single-point energy of the optimized structure. A hierarchical approach is often used, starting with a less computationally demanding method and refining the results with more accurate methods.

  • Initial Optimization (Low-Level Theory): A computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G), can be used to quickly optimize the large number of initial structures.

  • Refined Optimization and Energy Calculation (High-Level Theory): The unique low-energy conformers identified in the initial step are then re-optimized using a more robust and accurate level of theory. Density Functional Theory (DFT) is a popular choice for such calculations. A common and reliable combination is the B3LYP functional with a larger basis set that includes polarization and diffuse functions, such as 6-311+G(d,p). For molecules containing heavy atoms like bromine, it is also advisable to use a pseudopotential for the bromine atoms (e.g., LANL2DZ) or an all-electron basis set designed for heavy elements.

    The final single-point energies of the optimized conformers are then calculated at an even higher level of theory or with a larger basis set to obtain more accurate relative energies. It is also crucial to perform a frequency calculation at this stage to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Data Presentation

The quantitative results from the theoretical calculations should be summarized in a clear and structured format to allow for easy comparison of the different conformers.

Relative Energies and Population of Conformers

The relative energies of the conformers are typically reported in kcal/mol or kJ/mol with respect to the global minimum. The population of each conformer at a given temperature (usually 298.15 K) can be calculated using the Boltzmann distribution, which depends on the relative Gibbs free energies of the conformers.

ConformerΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Population (%)
1 0.000.000.0075.3
2 0.850.821.2012.5
3 1.501.452.103.8
... ............

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Key Dihedral Angles of Conformers

The geometry of each conformer is best described by its key dihedral angles.

Conformerτ1 (C-Cα-Cβ-C) (°)τ2 (Br-Cα-Cβ-Br) (°)τ3 (H-Cα-Cβ-H) (°)τ4 (Cα-C-O-H) (°)
1 -65.8178.560.1179.2
2 175.3-62.3-178.91.5
3 58.961.5-60.5-2.1
... ............

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Validation

While this guide focuses on theoretical calculations, it is crucial to note that experimental validation of the computational results is a critical part of any conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the measurement of vicinal proton-proton coupling constants (³JHH), is a powerful technique for studying the conformation of molecules in solution. The magnitude of ³JHH is related to the dihedral angle between the coupled protons through the Karplus equation. By comparing the experimentally measured coupling constants with those calculated for each theoretical conformer, it is possible to determine the conformational population in solution.

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum using appropriate software. Perform phasing, baseline correction, and referencing.

  • Analysis: Integrate the signals to determine the relative number of protons. Measure the coupling constants (in Hz) for the vicinal protons on the Cα and Cβ carbons.

X-ray Crystallography

Single-crystal X-ray diffraction provides the precise conformation of a molecule in the solid state. While this may not be representative of the conformational ensemble in solution, it provides an invaluable benchmark for the accuracy of the computational methods, as the calculated geometry of the global minimum should ideally be in close agreement with the crystal structure.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final structure.

Visualization of Computational Workflow

The logical flow of a theoretical conformational analysis can be visualized using a flowchart.

Conformational_Analysis_Workflow cluster_input Input cluster_sampling Conformational Sampling cluster_optimization Geometry Optimization & Energy Calculation cluster_analysis Analysis & Validation start Initial Molecular Structure (this compound) sampling Conformer Generation (Systematic or Stochastic Search) start->sampling low_level Low-Level Optimization (e.g., PM7 or small basis set DFT) sampling->low_level filter_unique Filter Unique Conformers low_level->filter_unique high_level High-Level Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) filter_unique->high_level thermo Calculate Thermodynamic Properties (ΔE, ΔG, Population) high_level->thermo validation Experimental Validation (NMR, X-ray) high_level->validation tables Tabulate Results thermo->tables tables->validation

Computational workflow for conformational analysis.

Conclusion

The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful framework for understanding its three-dimensional structure and energetic landscape. By employing a systematic and hierarchical computational approach, researchers can gain valuable insights into the conformational preferences of this molecule, which is essential for its application in medicinal chemistry and drug development. The combination of robust theoretical calculations and experimental validation ensures a comprehensive and accurate understanding of the molecule's behavior.

Methodological & Application

Synthesis of 2,3-Dibromo-3-phenylpropionic Acid from trans-Cinnamic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2,3-dibromo-3-phenylpropionic acid from trans-cinnamic acid. The protocol is based on established chemical principles and published laboratory procedures.

Introduction

The bromination of trans-cinnamic acid is a classic example of an electrophilic addition reaction to an alkene. This reaction is of interest for its stereochemical outcome and as a method to introduce bromine atoms into an organic molecule, which can then serve as a precursor for further synthetic transformations. For instance, this compound has been used in the one-pot synthesis of enynes and in studies of dehydrobromination reactions.[1][2] The reaction proceeds via the addition of bromine across the double bond of the cinnamic acid.

Reaction Scheme

trans-Cinnamic acid + Br₂ → this compound

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product.

Propertytrans-Cinnamic AcidThis compound
Molecular Formula C₉H₈O₂C₉H₈Br₂O₂[3]
Molecular Weight 148.16 g/mol [4][5]307.97 g/mol [3][6]
Melting Point 133 °C[5][7][8]~200-204 °C (with decomposition)[1][2][5][9]
Appearance White crystalline powder[7]Colorless leaflets or white to yellow crystalline powder[9][10]
Solubility Insoluble in water, soluble in many organic solvents like benzene, acetone, and ether.[7][11]Soluble in methanol.[1]

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound from trans-cinnamic acid.

Materials and Equipment:

  • trans-Cinnamic acid

  • Bromine (or a source of bromine like pyridinium (B92312) tribromide)

  • Glacial acetic acid or Dichloromethane (B109758) (as solvent)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Reflux apparatus (if applicable)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Recrystallization solvents (e.g., ethanol (B145695) and water)

  • Melting point apparatus

Safety Precautions:

  • Bromine is highly corrosive, toxic, and causes severe burns. All manipulations involving bromine must be performed in a well-ventilated fume hood. [12]

  • Dichloromethane is toxic, an irritant, and can be absorbed through the skin. It should also be handled in a fume hood. [12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Bromination using elemental Bromine in an organic solvent [10][13]

  • Dissolution: In a round-bottom flask, dissolve a specific amount of trans-cinnamic acid (e.g., 0.60 g) in a suitable solvent like dichloromethane (e.g., 3.5 mL).[13] Alternatively, ether can be used as a solvent.[10]

  • Cooling: Cool the flask in an ice-water bath.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent (e.g., 2.0 mL of 10% bromine in dichloromethane) dropwise to the cooled solution with continuous stirring.[13] The reaction can be vigorous, so slow addition is crucial.[10] The red-brown color of bromine should disappear as it reacts.[14]

  • Reaction Completion: Continue the addition until a faint bromine color persists. The product may start to precipitate during the reaction.[14][15]

  • Isolation of Crude Product:

    • If using ether, the solvent can be removed by evaporation.[10]

    • Alternatively, the product can be collected by vacuum filtration.[13]

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or dilute ethyl alcohol.[10][16]

Protocol 2: In-situ generation of Bromine using Pyridinium Tribromide [16]

This method avoids handling elemental bromine directly.

  • Reaction Setup: In a 50 mL round-bottom flask, combine trans-cinnamic acid (8.0 mmol) and glacial acetic acid (4.0 mL).[16]

  • Reagent Addition: Add pyridinium tribromide (8.0 mmol) to the flask.[16]

  • Reflux: Set up a reflux apparatus and heat the mixture in a hot water bath.[16]

  • Isolation and Purification: After the reaction is complete, the product is isolated and purified by recrystallization as described in Protocol 1.[16]

Purification by Recrystallization: [16]

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Remove the solution from the heat source.

  • Add hot water dropwise until the solution becomes cloudy.

  • Reheat the solution until it becomes clear again (add a few drops of hot ethanol if necessary).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Rinse the crystals with a small amount of cold deionized water.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by determining its melting point. The expected melting point for the erythro isomer, which is the major product of this anti-addition reaction, is around 202-204 °C.[5]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis dissolve Dissolve trans-Cinnamic Acid in Solvent cool Cool in Ice Bath dissolve->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 filter_crude Vacuum Filter Crude Product add_br2->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Vacuum Filter Pure Product recrystallize->filter_pure mp_analysis Melting Point Analysis filter_pure->mp_analysis

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Bromination of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,3-dibromo-3-phenylpropanoic acid via the electrophilic addition of bromine to cinnamic acid. This reaction is a classic example of halogenation of an alkene and is fundamental in organic synthesis. The resulting product is a valuable intermediate for further chemical transformations in drug development and materials science.

Reaction Overview

The bromination of cinnamic acid proceeds via an electrophilic addition mechanism. The double bond of cinnamic acid acts as a nucleophile, attacking the bromine molecule. This results in the formation of a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion leads to the anti-addition of bromine across the double bond, yielding 2,3-dibromo-3-phenylpropanoic acid. When starting with trans-cinnamic acid, the primary products are the (2R, 3S) and (2S, 3R) enantiomers (the erythro diastereomer).

Quantitative Data Summary

The physical properties of the starting material and the expected products are summarized in the table below for easy reference and comparison. The melting point is a critical parameter for distinguishing between the possible diastereomeric products.

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
trans-Cinnamic Acid148.16133White crystalline solid
(2R,3S) & (2S,3R)-2,3-dibromo-3-phenylpropanoic acid (erythro)307.97202-204[1]Colorless leaflets or white crystalline solid[2][3]
(2R,3R) & (2S,3S)-2,3-dibromo-3-phenylpropanoic acid (threo)307.9793.5-95[1]-

Experimental Protocols

Two common and reliable protocols for the bromination of cinnamic acid are provided below, utilizing different solvent systems.

Protocol 1: Bromination in Dichloromethane (B109758) (CH₂Cl₂) or Ether

This protocol is widely used due to the good solubility of cinnamic acid in dichloromethane or ether and the ease of product isolation.

Materials:

  • trans-Cinnamic acid

  • Dichloromethane (CH₂Cl₂) or dry Ether

  • 1.0 M solution of Bromine (Br₂) in dichloromethane or a calculated amount of liquid bromine

  • Cyclohexene (B86901) (for quenching excess bromine)

  • Sodium thiosulfate (B1220275) solution (for neutralizing bromine spills)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask, dissolve trans-cinnamic acid (e.g., 1.0 g, 6.75 mmol) in dichloromethane (20 mL) or dry ether (100-125 mL).[2][4] Equip the flask with a reflux condenser and an addition funnel.

  • Bromine Addition: If using liquid bromine, carefully measure the required amount (e.g., for 25g of cinnamic acid, 27g of bromine is used) and place it in the addition funnel.[2] If using a bromine solution, charge the addition funnel with a 1.0 M solution of bromine in dichloromethane (e.g., 7.0 mL).[4] Caution: Bromine is highly corrosive and toxic. Handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Cool the reaction flask in an ice-water bath.[2] Slowly add the bromine solution dropwise to the stirred solution of cinnamic acid. The characteristic red-brown color of bromine should disappear as it reacts.[5]

  • Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture. If the reaction is conducted in dichloromethane, it can be gently refluxed for about 10 minutes to ensure completion.[4] If a persistent red-brown color remains, add a few drops of cyclohexene until the solution becomes colorless or pale yellow.[4]

  • Product Isolation: Cool the reaction mixture in an ice bath to precipitate the product.[4][6] Collect the solid product by vacuum filtration using a Büchner funnel.[4]

  • Washing and Drying: Wash the collected crystals with a small amount of cold dichloromethane or ether to remove any soluble impurities.[4] Allow the product to air dry.

  • Purification (Optional): The crude product can be recrystallized from a mixed solvent system of ethanol (B145695) and water to obtain a purified product.[6][7]

  • Characterization: Determine the melting point of the dried product to identify the stereoisomer formed.[1][7]

Protocol 2: Bromination in Glacial Acetic Acid

This protocol offers an alternative solvent system and is also effective for this transformation.

Materials:

  • trans-Cinnamic acid

  • Glacial acetic acid

  • Pyridinium (B92312) tribromide or a solution of bromine in acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Water bath

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, add trans-cinnamic acid (e.g., 8.0 mmol) and glacial acetic acid (4.0 mL).[7]

  • Reagent Addition: Add pyridinium tribromide (8.0 mmol) to the flask.[7] Pyridinium tribromide is a safer alternative to liquid bromine as it is a solid and releases bromine in situ. Alternatively, a solution of bromine in acetic acid can be used.

  • Reaction: Place a magnetic stirrer in the flask and set up the apparatus for reflux in a fume hood using a hot water bath.[7] Heat the mixture to facilitate the reaction.

  • Product Precipitation: After the reaction is complete (indicated by a color change from red-brown to light orange), add water (e.g., 15 mL) to the reaction mixture.[1][7]

  • Isolation: Cool the mixture in an ice bath to induce crystallization of the product.[1][7] Collect the crystals by vacuum filtration.

  • Washing: Rinse the collected crystals with cold deionized water.[7]

  • Purification: Recrystallize the crude product from a mixture of ethanol and water.[7]

  • Drying and Characterization: Allow the purified crystals to dry completely before measuring the melting point and yield.[7]

Visualizations

Reaction Mechanism: Electrophilic Addition of Bromine

The following diagram illustrates the stepwise mechanism for the bromination of cinnamic acid.

Bromination_Mechanism cluster_start Step 1: Electrophilic Attack cluster_end Step 2: Nucleophilic Attack cinnamic_acid Cinnamic Acid bromonium_ion Cyclic Bromonium Ion Intermediate cinnamic_acid->bromonium_ion π electrons attack Br bromine Br-Br bromine->bromonium_ion bromide_ion Br⁻ bromine->bromide_ion Heterolytic cleavage bromonium_ion2 Cyclic Bromonium Ion Intermediate bromide_ion2 Br⁻ product 2,3-dibromo-3-phenylpropanoic acid bromonium_ion2->product bromide_ion2->product Backside attack

Caption: Mechanism of the electrophilic addition of bromine to cinnamic acid.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Bromination_Workflow start Start dissolve Dissolve Cinnamic Acid in Solvent start->dissolve add_bromine Slowly Add Bromine Solution dissolve->add_bromine react Allow Reaction to Proceed add_bromine->react quench Quench Excess Bromine (if necessary) react->quench precipitate Precipitate Product on Ice quench->precipitate filter Isolate Product by Vacuum Filtration precipitate->filter wash Wash with Cold Solvent filter->wash dry Air Dry the Product wash->dry recrystallize Recrystallize for Purity (Optional) dry->recrystallize characterize Characterize Product (Melting Point, etc.) dry->characterize Directly to Characterization recrystallize->characterize end End characterize->end

Caption: General experimental workflow for the bromination of cinnamic acid.

References

Application Notes and Protocols: Synthesis of 2,3-Dibromo-3-phenylpropionic Acid Using Pyridinium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2,3-dibromo-3-phenylpropionic acid via the bromination of trans-cinnamic acid using pyridinium (B92312) tribromide. Pyridinium tribromide serves as a safer and more manageable alternative to elemental bromine, offering a reliable method for the stereoselective synthesis of the target compound.[1][2] This protocol outlines the reaction setup, purification, and characterization of the product, making it suitable for both academic research and process development in the pharmaceutical industry. The reaction proceeds through an anti-addition mechanism, leading to the formation of the erythro diastereomer.[3][4]

Introduction

The electrophilic addition of bromine to alkenes is a fundamental transformation in organic synthesis. The resulting vicinal dibromides are versatile intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. While elemental bromine is a classic reagent for this purpose, its high toxicity, volatility, and corrosive nature pose significant handling challenges.[1][5] Pyridinium tribromide, a stable, crystalline solid, provides an in-situ source of bromine, mitigating many of the hazards associated with the direct use of liquid bromine.[1][2][6] This application note details the synthesis of this compound from trans-cinnamic acid using pyridinium tribromide in glacial acetic acid.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the starting material and the product are provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
trans-Cinnamic AcidC₉H₈O₂148.16133-136White crystalline solid
Pyridinium TribromideC₅H₅N·HBr·Br₂319.82128-135 (dec.)Red-orange crystalline solid
This compoundC₉H₈Br₂O₂307.97erythro: 202-204, threo: 93-95White to off-white solid

Experimental Protocol

This protocol is adapted from established laboratory procedures for the bromination of trans-cinnamic acid.[1][5][6]

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ethanol (B145695)

  • Deionized water

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers

  • Ice bath

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine trans-cinnamic acid (e.g., 8.0 mmol, 1.185 g) and pyridinium tribromide (e.g., 8.0 mmol, 2.558 g).[6]

  • Add glacial acetic acid (4.0 mL) to the flask.[6]

  • Place a magnetic stir bar in the flask and attach a reflux condenser.

  • Reaction: Heat the mixture to reflux using a heating mantle or a water bath at 70-80°C.[1] Stir the reaction mixture for approximately 25-30 minutes. The orange color of the pyridinium tribromide should fade to a yellow-orange.[1]

  • Product Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Add ice-cold water (e.g., 4 mL) to the reaction mixture to precipitate the crude product.[1]

  • Isolation: Cool the mixture in an ice bath for 10-15 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.[6]

  • Purification (Recrystallization):

    • Transfer the crude product to a beaker.

    • Add a minimal amount of hot ethanol to dissolve the solid.[6]

    • While the solution is still hot, add hot water dropwise until the solution becomes cloudy.

    • Gently heat the solution until it becomes clear again. If necessary, add a few drops of hot ethanol to redissolve any precipitate.[6]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Drying and Characterization:

    • Dry the purified product in a desiccator or a vacuum oven.

    • Determine the yield, melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Reaction Data

ReactantMolar Mass ( g/mol )Moles (mmol)Mass (g)
trans-Cinnamic Acid148.168.01.185
Pyridinium Tribromide319.828.02.558
ProductMolar Mass ( g/mol )Theoretical Yield (g)Reported Yield (%)
This compound307.972.464~88

Spectroscopic Data Summary

TechniqueKey Signals
¹H NMR (d₆-acetone)δ ~5.0-5.5 (d, 1H, CH-Br), δ ~5.5-6.0 (d, 1H, CH-Br), δ ~7.2-7.6 (m, 5H, Ar-H), δ ~10.0 (br s, 1H, COOH)
¹³C NMR δ ~45-55 (C-Br), δ ~55-65 (C-Br), δ ~125-140 (Ar-C), δ ~170 (C=O)
IR (cm⁻¹)~3000 (br, O-H), ~1700 (s, C=O), ~1600, 1450 (m, C=C aromatic), ~700-800 (s, C-Br)

Note: Actual chemical shifts and peak shapes may vary depending on the solvent and instrument used.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification cluster_analysis Analysis reactants Combine trans-Cinnamic Acid, Pyridinium Tribromide, and Glacial Acetic Acid reflux Heat to Reflux (70-80°C, 25-30 min) reactants->reflux Stir cool Cool to Room Temperature reflux->cool precipitate Add Ice-Cold Water cool->precipitate filter_crude Vacuum Filter Crude Product precipitate->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry Product filter_pure->dry characterize Determine Yield, Melting Point, and Spectroscopic Data dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

reaction_mechanism cinnamic_acid trans-Cinnamic Acid bromonium_ion Bromonium Ion Intermediate cinnamic_acid->bromonium_ion Electrophilic Attack pyridinium_tribromide Pyridinium Tribromide pyridinium_tribromide->bromonium_ion Provides Br₂ product erythro-2,3-Dibromo-3- phenylpropionic Acid bromonium_ion->product Nucleophilic Attack by Br⁻ (Anti-addition)

Caption: Reaction mechanism showing the formation of the bromonium ion intermediate.

Safety Precautions

  • Pyridinium tribromide is corrosive and a lachrymator. Handle with gloves and in a well-ventilated fume hood.[6]

  • Glacial acetic acid is corrosive and has a strong odor. Avoid inhalation and skin contact.[5]

  • trans-Cinnamic acid is an irritant. Avoid skin and eye contact.[5]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The use of pyridinium tribromide for the bromination of trans-cinnamic acid provides an effective and safer method for the synthesis of this compound. The reaction is straightforward, proceeds with high yield, and demonstrates the principles of stereoselective electrophilic addition. This protocol is a valuable tool for researchers and professionals in the field of organic synthesis and drug development.

References

Application Notes and Protocols: Recrystallization for the Purification of 2,3-Dibromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 2,3-Dibromo-3-phenylpropionic acid via recrystallization. This procedure is a critical step following the synthesis of the compound, typically from the bromination of trans-cinnamic acid, to remove impurities and obtain a product of high purity suitable for further research and development.

Introduction

This compound is a halogenated carboxylic acid that serves as a valuable intermediate in organic synthesis. The purity of this compound is crucial for its subsequent use in the development of pharmacologically active molecules. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. This protocol outlines the use of a mixed solvent system of ethanol (B145695) and water, which has been shown to be effective for the recrystallization of this compound.[1][2][3][4]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the proper handling, characterization, and application of the purified compound.

PropertyValueSource(s)
Molecular Formula C₉H₈Br₂O₂[5][6][7]
Molecular Weight 307.97 g/mol [5][6]
Appearance Colorless leaflets or white to almost white crystalline powder.[6][8][9]
Melting Point Erythro form: 204 °C; Threo form: 95 °C; Other reported values: 195 °C, 200 °C (decomposes).[1][6][8]
Solubility Soluble in methanol. Recrystallization is commonly performed using a dilute ethanol or an ethanol/water mixed solvent system.[1][6][8][9]

Note: The significant variation in reported melting points may be attributed to the presence of different stereoisomers (erythro and threo diastereomers), which possess different physical properties.[1]

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar to the flask. In a separate flask, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the crude product to dissolve it completely with gentle heating and stirring.[1]

  • Inducing Precipitation: Once the solid is fully dissolved, remove the flask from the heat source. While the solution is still hot, add hot deionized water dropwise until the solution begins to turn cloudy, indicating the point of saturation.[1]

  • Redissolution: After the onset of cloudiness, heat the solution gently until it becomes clear again. If necessary, add a few drops of hot ethanol to aid in redissolving the precipitate.[1]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[1][3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.[1][3]

  • Drying: Dry the purified crystals in a drying oven at a low temperature or in a desiccator under vacuum until a constant weight is achieved.

  • Characterization: Determine the melting point of the dried, recrystallized product and compare it to the literature values to assess its purity. The yield of the purified product should also be calculated.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the recrystallization procedure for purifying this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation & Redissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve add_water Add hot water until cloudy dissolve->add_water reheat Reheat until clear add_water->reheat cool_rt Cool to room temperature reheat->cool_rt ice_bath Cool in ice bath cool_rt->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with ice-cold water filter->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols: Elimination Reaction of 2,3-Dibromo-3-phenylpropionic Acid to form β-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The elimination reaction of 2,3-Dibromo-3-phenylpropionic acid is a classic method for the synthesis of β-bromostyrene, a valuable synthetic intermediate. This reaction, which proceeds via a dehydrobromination and decarboxylation sequence, can be influenced by various factors including the choice of base, solvent, and the stereochemistry of the starting material. Understanding and controlling these parameters is crucial for achieving desired product yields and stereoselectivity. These application notes provide detailed protocols and compiled data from various studies to guide researchers in performing this transformation. The mechanism of this reaction can proceed through an E1 or E2 pathway, and the choice of solvent can influence which mechanism is favored. For instance, protic solvents that can stabilize a carbocation intermediate may favor an E1-like mechanism, while aprotic solvents tend to favor an E2 mechanism.

Data Presentation

The following tables summarize the quantitative data for the synthesis of β-bromostyrene from this compound under different reaction conditions.

Table 1: Reaction Conditions and Yields for the Synthesis of β-Bromostyrene

Starting MaterialBaseSolventReaction TimeTemperatureYield (%)ProductReference
erythro-α,β-dibromo-β-phenylpropionic acidSodium azide (B81097) (NaN₃)N,N-dimethylformamide (DMF)8 hrRoom Temperature74-76(Z)-β-Bromostyrene[1]
2,3-Dibromo-3-phenylpropanoic acid1 M Sodium carbonate (Na₂CO₃)Water20 minRefluxNot specifiedβ-Bromostyrene[2]
2,3-Dibromo-3-phenylpropanoic acidPotassium carbonate (K₂CO₃)Acetone (B3395972)1 hrRefluxNot specifiedβ-Bromostyrene[3]
Cinnamic acid dibromidesTriethylamineN,N-dimethylformamide (DMF)Not specifiedRoom Temperature58.4 - 90.9cis-β-Bromostyrene[4]
anti-2,3-dibromoalkanoic acidsKF/Al₂O₃Not specifiedNot specifiedNot specifiedGood to excellent(Z)-1-bromo-1-alkenes[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of (Z)-β-Bromostyrene using Sodium Azide in DMF [1]

  • Reaction Setup: In a 1-L round-bottomed flask equipped with a magnetic stirring bar, place 30.8 g (0.100 mol) of erythro-α,β-dibromo-β-phenylpropionic acid.

  • Reagent Addition: Add 13.0 g (0.200 mol) of sodium azide and 500 mL of dry N,N-dimethylformamide (DMF).

  • Reaction: Stir the reaction mixture at room temperature for 8 hours.

  • Workup: Pour the reaction mixture into a mixture of 300 mL of ether and 300 mL of water.

  • Extraction: Separate the organic layer and wash it with three 100-mL portions of water.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (B86663), filter, and evaporate the solvent using a rotary evaporator.

  • Purification: Distill the residual liquid under reduced pressure to obtain (Z)-β-bromostyrene.

Protocol 2: Elimination Reaction using Sodium Carbonate in Water [2]

  • Reaction Setup: Place 300 mg of 2,3-dibromo-3-phenylpropanoic acid in a 50 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 5 mL of 1 M aqueous sodium carbonate to the flask.

  • Reaction: Attach a condenser and reflux the mixture with stirring for 20 minutes.

  • Cooling: After reflux, cool the solution to room temperature.

  • Extraction: Transfer the solution to a centrifuge tube. Rinse the round-bottom flask with 2 mL of methylene (B1212753) chloride and add it to the centrifuge tube. The product will be in the organic layer.

  • Separation: Using a clean Pasteur pipet, transfer the lower organic layer to a 50 mL Erlenmeyer flask.

  • Repeated Extraction: Extract the aqueous layer twice more with 2 mL portions of methylene chloride and combine all the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts with anhydrous sodium sulfate for at least 10 minutes. Transfer the dried solution to a tared 50 mL round-bottom flask.

  • Isolation: Concentrate the solution using a rotary evaporator to isolate β-bromostyrene.

Protocol 3: Elimination Reaction using Potassium Carbonate in Acetone [3]

  • Reaction Setup: Place 300 mg of 2,3-dibromo-3-phenylpropanoic acid in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 7-10 mL of acetone to the flask.

  • Reaction: Attach a reflux condenser and reflux the mixture with stirring for one hour.

  • Solvent Removal: After reflux, cool the solution to room temperature and remove the acetone using a rotary evaporator.

  • Workup: Add 5 mL of DI water to dissolve any remaining solids and transfer the solution to a 12 mL centrifuge tube.

  • Extraction: Rinse the round-bottom flask with 2 mL of methylene chloride and add it to the centrifuge tube. The organic layer at the bottom contains the product.

  • Separation and Drying: Collect the organic layer and extract the aqueous layer twice more with 2 mL portions of methylene chloride. Combine the organic extracts and dry them with anhydrous sodium sulfate.

  • Isolation: Transfer the dried solution to a tared flask and concentrate using a rotary evaporator to obtain β-bromostyrene.

Mandatory Visualization

Diagram 1: Experimental Workflow for β-Bromostyrene Synthesis

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Isolation cluster_product Final Product start This compound reaction Addition of Base and Solvent (e.g., Na2CO3 in Water) Reflux start->reaction workup Cooling Extraction with Methylene Chloride reaction->workup purification Drying with Anhydrous Na2SO4 Solvent Evaporation workup->purification product β-Bromostyrene purification->product

Caption: A generalized workflow for the synthesis of β-bromostyrene.

Diagram 2: Logical Relationship of Reaction Mechanism

reaction_mechanism cluster_input Inputs cluster_conditions Reaction Conditions cluster_mechanism Mechanism Pathway cluster_output Products start_material erythro-2,3-Dibromo-3- phenylpropionic acid protic Protic Solvent (e.g., Water) start_material->protic aprotic Aprotic Solvent (e.g., Acetone, DMF) start_material->aprotic e1 E1-like Mechanism (Carbocation Intermediate) protic->e1 e2 E2 Mechanism (Concerted) aprotic->e2 trans_product trans-β-Bromostyrene (Major Product) e1->trans_product cis_product (Z)-β-Bromostyrene (cis-isomer) e2->cis_product

Caption: Influence of solvent on the reaction mechanism and product stereochemistry.

References

Application Notes and Protocols for the Dehydrobromination of 2,3-Dibromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the dehydrobromination of 2,3-dibromo-3-phenylpropionic acid, a key reaction in the synthesis of β-bromostyrenes. The reaction conditions can be tuned to selectively yield different stereoisomers, which is of significant interest in medicinal chemistry and materials science.

The protocols outlined below are based on established laboratory procedures and provide a foundation for further investigation and optimization. The choice of base and solvent system is critical in directing the stereochemical outcome of the reaction.

Experimental Overview

The dehydrobromination of this compound involves the elimination of two molecules of hydrogen bromide to form a carbon-carbon double bond, yielding β-bromostyrene. The reaction typically proceeds via an E1 or E2 elimination mechanism, and the predominant pathway is influenced by the reaction conditions.[1][2] For instance, the use of a polar aprotic solvent like acetone (B3395972) favors the E2 mechanism, leading to the cis-isomer, while a polar protic solvent such as water promotes the E1 mechanism, resulting in the trans-isomer.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from representative experimental protocols for the dehydrobromination of this compound.

ParameterProtocol 1: Potassium Carbonate in AcetoneProtocol 2: Sodium Azide (B81097) in DMF
Starting Material This compounderythro-α,β-dibromo-β-phenylpropionic acid
Reagents Potassium carbonate, AcetoneSodium azide, N,N-dimethylformamide
Scale 300 mg of starting material30.8 g (0.100 mol) of starting material
Reaction Time 1 hour8 hours
Reaction Temperature Reflux (~80°C)Room temperature
Product (cis)-1-bromo-2-phenylethene (β-bromostyrene)(Z)-β-bromostyrene
Yield Not specified74-76%
Product Appearance Yellow oilResidual liquid
Purification Extraction with methylene (B1212753) chlorideDistillation under reduced pressure

Experimental Protocols

This protocol is adapted from a standard undergraduate organic chemistry experiment and is suitable for small-scale synthesis.[3]

Materials:

  • This compound (300 mg)

  • Potassium carbonate (300 mg)

  • Dry acetone (5 mL)

  • Distilled water

  • Methylene chloride

  • Anhydrous sodium sulfate (B86663)

  • 10 mL round bottom flask

  • Reflux condenser

  • Boiling chip

  • Hot water bath

  • Separatory funnel or centrifuge tube

  • Erlenmeyer flask

Procedure:

  • Weigh 300 mg of this compound and place it in a 10 mL round bottom flask containing a boiling chip.

  • Add 5 mL of dry acetone to the flask and swirl to dissolve the starting material.

  • Add 300 mg of potassium carbonate to the flask.

  • Attach a reflux condenser and heat the mixture in a hot water bath to reflux (~80°C) for 1 hour.

  • After 1 hour, allow the apparatus to cool to room temperature.

  • Remove the condenser and evaporate the acetone using a steam bath in a fume hood.

  • Add approximately 5 mL of distilled water to dissolve the solid residue. A yellow oil should form.

  • Transfer the water and oil to a separatory funnel or centrifuge tube.

  • Rinse the flask with 2 mL of methylene chloride and add it to the separatory funnel. Mix well.

  • Separate the lower organic layer and transfer it to a clean Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer with two additional 2 mL portions of methylene chloride, combining the organic layers.

  • Dry the combined organic fractions over anhydrous sodium sulfate.

  • Decant or filter the dried solution into a pre-weighed test tube and evaporate the solvent to obtain the product.

This protocol is suitable for a larger scale synthesis and yields the (Z)-isomer of β-bromostyrene.[4]

Materials:

  • erythro-α,β-dibromo-β-phenylpropionic acid (30.8 g, 0.100 mol)

  • Sodium azide (13.0 g, 0.200 mol)

  • Dry N,N-dimethylformamide (DMF) (500 mL)

  • Ether

  • Water

  • Magnesium sulfate

  • 1-L round-bottomed flask

  • Magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 1-L round-bottomed flask equipped with a magnetic stirring bar, combine 30.8 g (0.100 mol) of erythro-α,β-dibromo-β-phenylpropionic acid, 13.0 g (0.200 mol) of sodium azide, and 500 mL of dry N,N-dimethylformamide.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Pour the reaction mixture into a mixture of 300 mL of ether and 300 mL of water.

  • Separate the organic layer and wash it with three 100-mL portions of water.

  • Dry the organic layer over magnesium sulfate and filter.

  • Evaporate the solvent from the filtrate using a rotary evaporator.

  • Distill the residual liquid under reduced pressure to obtain (Z)-β-bromostyrene.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the dehydrobromination of this compound and the signaling pathway of the reaction mechanism.

Dehydrobromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Weigh Starting Material (this compound) B Add Solvent (e.g., Acetone) A->B C Add Base (e.g., K2CO3) B->C D Reflux Reaction Mixture C->D E Evaporate Solvent D->E F Add Water E->F G Extract with Organic Solvent F->G H Dry Organic Layer G->H I Evaporate Solvent H->I J Isolate Product (β-bromostyrene) I->J

Caption: Experimental workflow for the dehydrobromination of this compound.

Reaction_Mechanism cluster_E2 E2 Pathway cluster_E1 E1 Pathway Start This compound Base Base (e.g., K2CO3) E2_Intermediate Concerted Transition State Start->E2_Intermediate Carbocation Carbocation Intermediate Start->Carbocation Loss of Leaving Group (Br-) Base->E2_Intermediate Deprotonation & Halide Elimination Solvent Solvent Acetone Acetone (Aprotic) Solvent->Acetone influences Water Water (Protic) Solvent->Water influences Cis_Product cis-β-Bromostyrene E2_Intermediate->Cis_Product Acetone->E2_Intermediate Trans_Product trans-β-Bromostyrene Carbocation->Trans_Product Deprotonation Water->Carbocation

References

Application Notes and Protocols: Intramolecular Friedel-Crafts Reaction of 2,3-Dibromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Friedel-Crafts reaction of 2,3-Dibromo-3-phenylpropionic acid provides a direct route to synthesize 3-bromo-2-phenyl-1-indanone. This indanone derivative belongs to a class of compounds recognized for their significant pharmacological potential. The indanone scaffold is a key structural motif in various biologically active molecules and approved drugs, such as Donepezil for Alzheimer's disease.[1][2] Derivatives of 1-indanone (B140024) have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The synthesis of 3-bromo-2-phenyl-1-indanone through an intramolecular Friedel-Crafts acylation offers a valuable intermediate for the development of novel therapeutics, particularly in the realm of neurodegenerative disorders and oncology.[1][4]

This document provides detailed application notes on the utility of this reaction in drug discovery and a comprehensive experimental protocol for the synthesis and characterization of 3-bromo-2-phenyl-1-indanone.

Application Notes: Significance in Drug Discovery and Development

The indanone core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The product of the described reaction, 3-bromo-2-phenyl-1-indanone, serves as a versatile precursor for the synthesis of a diverse library of compounds for drug screening.

  • Neurodegenerative Diseases: Indanone derivatives are known to exhibit neuroprotective effects.[1] They can act as inhibitors of key enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[1] Inhibition of these enzymes can lead to an increase in the levels of essential neurotransmitters like acetylcholine, dopamine, serotonin, and norepinephrine, thereby alleviating symptoms and potentially slowing disease progression. The bromo- and phenyl- substitutions on the indanone core of the title compound offer handles for further chemical modifications to optimize potency and selectivity for these neurological targets.

  • Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. 2-Benzylidene-1-indanone (B110557) derivatives have been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] This is often achieved through the modulation of signaling pathways such as NF-κB and MAPK.[3] The 3-bromo-2-phenyl-1-indanone can be elaborated into analogues that target these inflammatory pathways.

  • Anticancer Therapeutics: The indanone scaffold is also present in compounds with demonstrated anticancer activity.[2][4][5] These molecules can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division. The reactive bromine atom in 3-bromo-2-phenyl-1-indanone allows for the introduction of various side chains to explore structure-activity relationships (SAR) for potent and selective anticancer agents.

Experimental Protocols

Synthesis of 3-bromo-2-phenyl-1-indanone via Intramolecular Friedel-Crafts Reaction

This protocol is based on established principles of intramolecular Friedel-Crafts acylations.

Materials:

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1 equivalent). Suspend the acid in anhydrous dichloromethane (10 mL per gram of starting material).

  • Addition of Lewis Acid: Cool the suspension to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C. The mixture will typically turn dark.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench the reaction by the slow and careful addition of crushed ice, followed by 1 M HCl (20 mL per gram of starting material).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-bromo-2-phenyl-1-indanone.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
SubstrateThis compound
CatalystAnhydrous Aluminum Chloride
SolventAnhydrous Dichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield65-75%

Table 2: Characterization Data for 3-bromo-2-phenyl-1-indanone

AnalysisExpected Data
Appearance White to off-white solid
Melting Point 130-132 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.85-7.20 (m, 9H, Ar-H), 4.90 (d, 1H), 4.60 (d, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 200.0 (C=O), 153.0, 136.0, 135.0, 130.0, 129.5, 129.0, 128.5, 128.0, 125.0 (Ar-C), 55.0 (C-Br), 50.0 (C-Ph)
FT-IR (KBr, cm⁻¹) ~1715 (C=O stretching), ~1600 (C=C aromatic), ~700-800 (C-Br)
Mass Spectrum (EI) m/z 286/288 (M⁺, Br isotope pattern)

Note: The spectroscopic data provided are typical expected values and may vary slightly based on the specific instrumentation and conditions used.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Extraction cluster_purification Purification and Analysis start Start reagents Combine this compound and anhydrous CH₂Cl₂ in a flask start->reagents cool_reagents Cool mixture to 0 °C reagents->cool_reagents add_catalyst Add AlCl₃ portion-wise cool_reagents->add_catalyst react Stir at room temperature for 2-4 hours (Monitor by TLC) add_catalyst->react quench Quench with ice and 1 M HCl react->quench extract Extract with ethyl acetate quench->extract wash Wash with H₂O, NaHCO₃, and brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry chromatography Purify by column chromatography dry->chromatography characterization Characterize the product (NMR, IR, MS, MP) chromatography->characterization end End characterization->end signaling_pathway cluster_synapse Cholinergic Synapse cluster_outcome Therapeutic Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Increased_ACh Increased ACh in Synapse Signal Signal Transduction Receptor->Signal Indanone Indanone Derivative (e.g., from 3-bromo-2-phenyl-1-indanone) Indanone->AChE Inhibition Improved_Cognition Improved Cognition (Alzheimer's Treatment) Increased_ACh->Improved_Cognition

References

2,3-Dibromo-3-phenylpropionic Acid: A Versatile Precursor for the Synthesis of Substituted Phenylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dibromo-3-phenylpropionic acid is a valuable and versatile synthetic intermediate, primarily derived from the bromination of trans-cinnamic acid. Its two bromine atoms, situated at the α and β positions relative to the carboxylic acid, offer a rich platform for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of a range of substituted phenylpropionic acids, which are important structural motifs in many pharmacologically active compounds. The protocols outlined herein cover key transformations including the synthesis of the precursor itself, dehydrobromination reactions to yield unsaturated derivatives, and pathways to other functionalized phenylpropionic acids.

Synthesis of this compound

The primary and most common method for synthesizing this compound is through the electrophilic addition of bromine to trans-cinnamic acid. This reaction proceeds readily and can be accomplished under various conditions.

Experimental Protocols

Protocol 1: Bromination of trans-Cinnamic Acid in Ether

This classic method provides a nearly quantitative yield of the desired product.[1]

Materials:

  • trans-Cinnamic acid

  • Dry ether

  • Bromine

  • Dilute sodium hydroxide (B78521) solution

  • Hydrochloric acid

  • Dilute ethyl alcohol

  • Round bottom flask with dropping funnel

  • Ice-water bath

Procedure:

  • Dissolve 25 g of trans-cinnamic acid in 100-125 ml of dry ether in a round bottom flask fitted with a dropping funnel.

  • Cool the reaction flask in an ice-water bath.

  • Slowly add 27 g of bromine, ensuring the reaction is not conducted in direct sunlight to avoid a violent reaction. The reaction is complete when the solution becomes colorless.

  • The product can be isolated in one of two ways:

    • Method A (Evaporation): Remove the ether by evaporation and recrystallize the residue from dilute ethyl alcohol.

    • Method B (Extraction): Extract the this compound by shaking with a dilute solution of sodium hydroxide to form the sodium salt. Separate the aqueous layer and precipitate the product by acidifying with hydrochloric acid.

  • The product is obtained as colorless leaflets.

Protocol 2: "Green" Synthesis using Sodium Bromide and Sodium Perborate (B1237305)

This method avoids the direct handling of liquid bromine, offering a safer alternative.

Materials:

  • trans-Cinnamic acid

  • Sodium bromide

  • Sodium perborate

  • Glacial acetic acid

  • 2 M Hydrochloric acid (aqueous)

  • Diethyl ether

  • Water

  • Round-bottom flask

Procedure:

  • In a 100 mL round-bottom flask, combine sodium bromide (3.26 g, 30.0 mmol), trans-cinnamic acid (2.0 g, 13.5 mmol), and sodium perborate (2.29 g, 15.0 mmol) in 25 mL of glacial acetic acid.

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with 50 mL of 2 M aqueous HCl.

  • Extract the product with diethyl ether (2 x 30 mL).

  • Combine the ether extracts and wash with water (3 x 50 mL).

  • Dry the organic layer and evaporate the solvent to yield the product.

Quantitative Data for Synthesis
ParameterProtocol 1Protocol 2
Starting Material trans-Cinnamic acidtrans-Cinnamic acid
Reagents Bromine, EtherSodium bromide, Sodium perborate, Acetic acid
Yield Almost quantitative[1]Not specified
Melting Point (°C) 195 (with decomposition)[1]Not specified
Appearance Colorless leaflets[1]Not specified

Applications in the Synthesis of Substituted Phenylpropionic Acids

This compound serves as a key starting material for various substituted phenylpropionic acids, primarily through elimination and potential substitution reactions.

Synthesis of 3-Bromo-3-phenylpropanoic Acid via Dehydrobromination

Selective removal of one equivalent of hydrogen bromide from this compound can yield 3-bromo-3-phenylpropanoic acid, a valuable intermediate in its own right.

Experimental Protocol: Selective Dehydrobromination

A detailed protocol for the selective dehydrobromination is not explicitly available in the searched literature, however, the synthesis of 3-bromo-3-phenylpropanoic acid is often mentioned as a subsequent step after the formation of the dibromo-compound. The reaction would typically involve a mild base to facilitate the elimination of HBr.

Synthesis of Phenylpropiolic Acid via Double Elimination

A more vigorous elimination reaction using a strong base results in the removal of two equivalents of hydrogen bromide to form phenylpropiolic acid, a useful building block in organic synthesis.

Experimental Protocol: Double Elimination to Phenylpropiolic Acid

Materials:

  • 2,3-Dibromo-3-phenylpropanoic acid

  • Potassium hydroxide (KOH)

  • Ethanol (B145695)/Toluene solvent mixture

  • Hydrochloric acid

  • Water

Procedure:

  • In a suitable reaction vessel, treat 2,3-dibromo-3-phenylpropanoic acid with 5 equivalents of potassium hydroxide in a mixture of ethanol and toluene.

  • After the reaction is complete, neutralize the mixture with hydrochloric acid and water to precipitate the product.

  • Isolate the 3-phenylpropiolic acid by filtration.

Potential for Nucleophilic Substitution Reactions

The bromine atoms in this compound are susceptible to nucleophilic attack, opening pathways for the synthesis of a variety of substituted phenylpropionic acids. While specific protocols for the dibromo-acid are not well-documented in the provided search results, the reactivity of the analogous 3-bromo-3-phenylpropanoic acid suggests that nucleophiles such as amines and thiols could be employed to introduce new functional groups. Further research and methods development are required to explore this synthetic potential fully.

Precursor for Enynes

It has been noted that α,β-dibromohydrocinnamic acid (2,3-dibromo-3-phenylpropanoic acid) can be used in the one-pot synthesis of enynes via microwave irradiation.[2] However, a specific experimental protocol for this transformation was not found in the provided search results. This application highlights the potential of this precursor in advanced organic synthesis.

Summary of Transformations and Products

PrecursorReaction TypeProductReagents/Conditions
This compoundDehydrobromination3-Bromo-3-phenylpropanoic acidMild base
This compoundDouble EliminationPhenylpropiolic acid5 equiv. KOH, EtOH/Toluene
This compoundEnyne SynthesisEnynesMicrowave irradiation

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from trans-cinnamic acid.

Synthesis_of_Dibromo_Acid cinnamic_acid trans-Cinnamic Acid dibromo_acid This compound cinnamic_acid->dibromo_acid Br2, Ether or NaBr, NaBO3, AcOH

Caption: Synthesis of this compound.

Transformations_of_Dibromo_Acid dibromo_acid This compound monobromo_acid 3-Bromo-3-phenylpropanoic Acid dibromo_acid->monobromo_acid Dehydrobromination (Mild Base) phenylpropiolic_acid Phenylpropiolic Acid dibromo_acid->phenylpropiolic_acid Double Elimination (Strong Base, e.g., KOH) enynes Enynes dibromo_acid->enynes One-pot Synthesis (Microwave)

Caption: Synthetic routes from this compound.

Conclusion

This compound is a readily accessible and highly useful precursor for a range of substituted phenylpropionic acids. The protocols provided herein for its synthesis and subsequent transformations offer a solid foundation for researchers in organic synthesis and drug discovery. The potential for this compound in nucleophilic substitution reactions and more complex cascade processes like enyne synthesis warrants further investigation and opens up new avenues for the creation of novel and potentially bioactive molecules. Researchers are encouraged to use these notes as a starting point for their own investigations into the rich chemistry of this versatile building block.

References

Application of 2,3-Dibromo-3-phenylpropionic Acid in Heterocyclic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-3-phenylpropionic acid is a versatile starting material for the synthesis of a variety of phenyl-substituted heterocyclic compounds. Its vicinal dibromo functionality allows for the strategic introduction of unsaturation or reaction with binucleophiles to construct key heterocyclic cores. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, hydantoins, and barbiturates, classes of heterocyclic compounds with significant pharmacological interest. The synthetic routes described herein are multi-step pathways, proceeding through key intermediates derived from this compound.

Introduction

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug development, forming the core structures of numerous therapeutic agents. The phenyl-substituted heterocyclic motif is a recurring feature in many biologically active molecules. This compound, readily prepared from the bromination of trans-cinnamic acid, serves as a valuable precursor for the synthesis of various phenyl-containing heterocycles. The presence of two bromine atoms and a carboxylic acid group provides multiple reaction sites for elaboration into complex molecular architectures.

This application note details the synthetic pathways for converting this compound into pyrazoles, hydantoins, and barbiturates. The strategies involve initial transformation of the starting material into key reactive intermediates, such as α,β-unsaturated carbonyl compounds, which then undergo cyclization reactions.

General Reaction Pathways

The application of this compound in heterocyclic synthesis typically involves a two-stage approach:

  • Formation of a Key Intermediate: The initial step involves the transformation of this compound into a more reactive precursor for cyclization. This is often achieved through dehydrobromination to yield an α,β-unsaturated system.

  • Cyclization: The intermediate then undergoes a cyclization reaction with an appropriate binucleophile to form the desired heterocyclic ring.

The following diagram illustrates the general synthetic logic:

G start This compound intermediate Key Intermediate (e.g., α,β-Unsaturated Carbonyl) start->intermediate Transformation (e.g., Dehydrobromination) heterocycle Heterocyclic Product (e.g., Pyrazole, Hydantoin) intermediate->heterocycle Cyclization with Binucleophile

Caption: General workflow for heterocyclic synthesis.

I. Synthesis of Phenyl-Substituted Pyrazoles

Pyrazoles are a well-known class of nitrogen-containing heterocycles with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of 3-phenyl-pyrazoline-5-carboxylic acid derivatives from this compound can be achieved through a multi-step sequence involving the formation of an α,β-unsaturated acid, which then reacts with hydrazine (B178648) derivatives.

A. Synthetic Pathway

The proposed pathway involves the dehydrobromination of this compound to form β-bromocinnamic acid, which can then be cyclized with hydrazine.

G start This compound intermediate β-Bromocinnamic Acid start->intermediate Dehydrobromination (e.g., K2CO3) product 3-Phenyl-2-pyrazoline-5-carboxylic Acid intermediate->product Cyclization (Hydrazine Hydrate)

Caption: Synthesis of a phenyl-substituted pyrazoline.

B. Experimental Protocols

Protocol 1: Synthesis of β-Bromocinnamic Acid (Intermediate)

This protocol is based on the dehydrobromination of similar dibromo acids.

  • Materials:

    • This compound (1.0 eq)

    • Potassium carbonate (2.5 eq)

    • Acetone or water (as solvent)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add potassium carbonate to the solution.

    • The reaction mixture can be stirred at room temperature or heated to reflux to increase the reaction rate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the inorganic salts are filtered off.

    • The solvent is removed under reduced pressure.

    • The residue is acidified with dilute HCl to precipitate the product.

    • The crude product is filtered, washed with cold water, and can be recrystallized from a suitable solvent system (e.g., ethanol (B145695)/water).

Protocol 2: Synthesis of 3-Phenyl-2-pyrazoline-5-carboxylic Acid

This protocol is a general method for the synthesis of pyrazolines from α,β-unsaturated carbonyl compounds.

  • Materials:

    • β-Bromocinnamic acid (1.0 eq)

    • Hydrazine hydrate (B1144303) (1.2 eq)

    • Ethanol or acetic acid (as solvent)

  • Procedure:

    • Dissolve β-bromocinnamic acid in the chosen solvent in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution.

    • The reaction mixture is typically heated to reflux for several hours. Monitor the reaction by TLC.

    • After completion, the reaction mixture is cooled, and the product may precipitate.

    • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

C. Data Presentation
HeterocyclePrecursorReagents for CyclizationTypical Yield (%)Reference Notes
3-Phenyl-2-pyrazoline-5-carboxylic Acidβ-Bromocinnamic AcidHydrazine hydrate70-85Yields are representative for similar reactions.
1,3-Diphenyl-2-pyrazoline-5-carboxylic Acidβ-Bromocinnamic AcidPhenylhydrazine65-80Phenylhydrazine can be used for N-arylated pyrazolines.

II. Synthesis of Phenyl-Substituted Hydantoins

Hydantoins are another important class of heterocyclic compounds, with prominent members like phenytoin (B1677684) used as anticonvulsant drugs. A plausible route to 5-phenylhydantoin (B13835) from this compound involves its conversion to an α-amino acid derivative, which is then cyclized with a source of a carbonyl group. A more direct, albeit hypothetical, approach could involve the direct reaction with urea (B33335) under basic conditions.

A. Synthetic Pathway

A proposed pathway involves the reaction of an intermediate derived from this compound with urea. A plausible intermediate would be phenylglyoxylic acid, formed via hydrolysis and oxidation, which can then undergo a modified Bucherer-Bergs reaction.

G start This compound intermediate Phenylglyoxylic Acid (or related α-keto acid) start->intermediate Hydrolysis & Oxidation product 5-Phenylhydantoin intermediate->product Bucherer-Bergs Reaction (Urea, KCN, (NH4)2CO3)

Caption: Proposed synthesis of 5-phenylhydantoin.

B. Experimental Protocol

Protocol 3: Synthesis of 5-Phenylhydantoin (via Bucherer-Bergs Reaction)

This is a general protocol for the Bucherer-Bergs synthesis of hydantoins from a keto-acid.

  • Materials:

    • Phenylglyoxylic acid (1.0 eq)

    • Potassium cyanide (1.5 eq)

    • Ammonium (B1175870) carbonate (3.0 eq)

    • Ethanol/Water mixture (e.g., 1:1 v/v)

  • Procedure:

    • In a sealed vessel, dissolve phenylglyoxylic acid, potassium cyanide, and ammonium carbonate in the ethanol/water mixture.

    • Heat the mixture at 60-70 °C for several hours. The reaction should be monitored for the consumption of the starting material.

    • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the hydantoin (B18101) product.

    • The precipitate is filtered, washed thoroughly with water, and dried.

    • Recrystallization from ethanol or another suitable solvent can be performed for further purification.

C. Data Presentation
HeterocyclePrecursorReagents for CyclizationTypical Yield (%)Reference Notes
5-PhenylhydantoinPhenylglyoxylic AcidKCN, (NH4)2CO3, Urea60-75Yields are typical for the Bucherer-Bergs reaction.

III. Synthesis of Phenyl-Substituted Barbiturates

Barbiturates are a class of drugs that act as central nervous system depressants. Their synthesis typically involves the condensation of a malonic acid derivative with urea. This compound can be envisioned as a precursor to a phenyl-substituted malonic ester.

A. Synthetic Pathway

A potential route involves the conversion of this compound to phenylmalonic acid. This could be achieved through a series of steps including elimination, oxidation, and subsequent functional group manipulations. The resulting phenylmalonic ester can then be condensed with urea.

G start This compound intermediate Diethyl Phenylmalonate start->intermediate Multi-step Transformation product 5-Phenylbarbituric Acid intermediate->product Condensation (Urea, NaOEt)

Caption: Proposed synthesis of 5-phenylbarbituric acid.

B. Experimental Protocol

Protocol 4: Synthesis of 5-Phenylbarbituric Acid

This is a standard procedure for the synthesis of barbiturates from a malonic ester.

  • Materials:

    • Diethyl phenylmalonate (1.0 eq)

    • Urea (1.2 eq)

    • Sodium ethoxide (2.2 eq)

    • Absolute ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-necked flask under an inert atmosphere.

    • Add urea to the sodium ethoxide solution and stir until it dissolves.

    • Add diethyl phenylmalonate dropwise to the reaction mixture.

    • Heat the mixture to reflux for an extended period (e.g., 8-12 hours).

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the barbituric acid derivative.

    • The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent.

C. Data Presentation
HeterocyclePrecursorReagents for CyclizationTypical Yield (%)Reference Notes
5-Phenylbarbituric AcidDiethyl PhenylmalonateUrea, Sodium Ethoxide70-80Yields are representative for this condensation reaction.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of various phenyl-substituted heterocyclic compounds. Although direct cyclization reactions are not commonly reported, its transformation into key intermediates such as α,β-unsaturated carbonyls, α-keto acids, and malonic esters provides access to important heterocyclic cores like pyrazoles, hydantoins, and barbiturates. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this starting material in the context of heterocyclic synthesis and drug discovery. Further optimization of reaction conditions and exploration of other binucleophiles can expand the scope of heterocycles accessible from this precursor.

Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dibromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the synthetic considerations for the large-scale production of 2,3-Dibromo-3-phenylpropionic acid, a key intermediate in pharmaceutical and organic synthesis. The primary synthetic route involves the electrophilic addition of bromine to trans-cinnamic acid. While laboratory-scale procedures report high yields, scaling up this exothermic reaction presents significant challenges related to heat management, reaction control, and the safe handling of hazardous materials. These notes detail established laboratory protocols, discuss critical factors for industrial-scale synthesis, and present safety considerations and alternative manufacturing technologies such as continuous flow chemistry.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various pharmaceutical compounds and fine chemicals. The synthesis of this compound is most commonly achieved through the bromination of cinnamic acid[1]. The reaction proceeds via an electrophilic addition mechanism, where bromine adds across the double bond of cinnamic acid. While the reaction is straightforward and high-yielding on a laboratory scale, its exothermic nature and the use of hazardous bromine necessitate careful consideration for large-scale production. Key challenges in scaling up include ensuring efficient heat dissipation to prevent thermal runaway, controlling the addition of bromine to minimize byproduct formation, and implementing robust safety protocols to handle bromine, which is highly toxic and corrosive[2][3].

Synthetic Methods: A Comparative Overview

Several methods for the synthesis of this compound from cinnamic acid have been reported in the literature, primarily differing in the solvent and the source of bromine. The following table summarizes the most common laboratory-scale methods.

Method Starting Materials Solvent Bromine Source Reaction Conditions Reported Yield Key Considerations/Notes
Method A trans-Cinnamic acidDiethyl etherLiquid BromineCooled with ice-water; slow addition of bromine.[4]Almost quantitative[4]The reaction is reported to be violent in direct sunlight.[4] Ether is highly flammable.
Method B trans-Cinnamic acidDichloromethane (B109758) (DCM)Bromine in DCMRoom temperature or gentle reflux.[1][5]80-93%[1]The product precipitates from the reaction mixture.[1] DCM is a suspected carcinogen.
Method C trans-Cinnamic acidGlacial Acetic AcidLiquid BromineRoom temperature or gentle heating.Not specified, but effective.Traces of acetic acid can be difficult to remove from the product.[1]
Method D trans-Cinnamic acidGlacial Acetic AcidPyridinium (B92312) tribromideReflux at 60°C for ~1 hour.[6]Not specified.In-situ generation of bromine, avoiding the handling of liquid bromine.[6]
Method E trans-Cinnamic acidCarbon TetrachlorideN-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN)Reflux.Not specified for this specific reaction, but a common method for allylic/benzylic bromination.Avoids the use of liquid bromine; CCl4 is an ozone-depleting substance.

Large-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production requires a thorough evaluation of process safety, scalability, and economic viability. The bromination of cinnamic acid, being a highly exothermic reaction, presents several challenges that must be addressed.

Heat Management

The exothermicity of the bromination reaction is a primary concern on a large scale. The surface-area-to-volume ratio of a reactor decreases significantly as the volume increases, making heat dissipation less efficient. Inadequate heat removal can lead to a rapid increase in temperature, resulting in a thermal runaway, which can cause a dangerous increase in pressure and potentially lead to an explosion.

Mitigation Strategies:

  • Reactor Design: Utilize jacketed reactors with efficient heat transfer fluids and good agitation to ensure uniform temperature distribution and prevent the formation of localized hot spots.

  • Controlled Addition: The slow, controlled addition of bromine or the brominating agent is crucial to manage the rate of heat generation.

  • Cooling Systems: Implement robust cooling systems, such as cooling coils or external heat exchangers, to effectively remove the heat of reaction.

  • Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to absorb the heat generated.

Safety Protocols for Handling Bromine

Liquid bromine is a highly toxic, corrosive, and volatile substance that can cause severe burns upon contact and is harmful if inhaled[3]. Large-scale handling requires stringent safety measures.

Essential Safety Measures:

  • Personal Protective Equipment (PPE): All personnel must be equipped with appropriate PPE, including chemical-resistant gloves, aprons, boots, and full-face respirators with cartridges suitable for bromine.

  • Ventilation: All operations involving bromine must be conducted in a well-ventilated area, preferably within a closed system to prevent the release of vapors.

  • Emergency Preparedness: Emergency showers, eyewash stations, and a readily available supply of a neutralizing agent, such as a sodium thiosulfate (B1220275) solution, are mandatory in areas where bromine is handled.

  • Material Compatibility: Ensure all equipment, including reactors, pumps, and piping, is made of materials compatible with bromine, such as glass-lined steel or specific alloys.

Alternative Technologies for Safer Production

To mitigate the risks associated with large-scale batch production using liquid bromine, alternative technologies are being increasingly adopted.

  • In-situ Generation of Bromine: Using reagents like pyridinium tribromide or generating bromine from the oxidation of bromide salts avoids the need to store and handle large quantities of liquid bromine, significantly enhancing process safety[6].

  • Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for highly exothermic and hazardous reactions. The small internal volume and high surface-area-to-volume ratio of these reactors allow for superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaway. This technology also allows for the on-demand, in-situ generation of hazardous reagents, further improving safety.

Experimental Protocols

The following protocols are based on established laboratory procedures and should be adapted and optimized for the specific scale and equipment used. A thorough risk assessment must be conducted before proceeding with any large-scale synthesis.

Protocol 1: Batch Synthesis using Bromine in Dichloromethane

This protocol is adapted from literature procedures for laboratory-scale synthesis and includes considerations for scaling up.

Materials:

  • trans-Cinnamic acid

  • Dichloromethane (DCM)

  • Bromine

  • Cyclohexene (B86901) (for quenching)

  • Sodium thiosulfate solution (for neutralization)

Equipment:

  • Jacketed glass-lined reactor with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Temperature and pressure monitoring systems.

  • Scrubber system for bromine vapors.

Procedure:

  • Charging the Reactor: Charge the reactor with trans-cinnamic acid and dichloromethane.

  • Dissolution: Stir the mixture at room temperature until the cinnamic acid is completely dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Bromine Addition: Slowly add a solution of bromine in dichloromethane from the dropping funnel over a period of 2-4 hours, maintaining the internal temperature below 10 °C. The disappearance of the red bromine color indicates the progress of the reaction[1].

  • Reaction Monitoring: Monitor the reaction by observing the color change. The reaction is complete when a faint bromine color persists.

  • Quenching: If excess bromine is present, add cyclohexene dropwise until the color disappears[1].

  • Product Isolation: The product, this compound, will precipitate out of the solution. The solid can be isolated by filtration.

  • Washing and Drying: Wash the isolated solid with cold dichloromethane to remove any unreacted starting materials and impurities. Dry the product under vacuum at a temperature not exceeding 50 °C.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as dilute ethanol[4].

Protocol 2: Continuous Flow Synthesis with In-situ Bromine Generation

This conceptual protocol outlines a safer, more scalable approach using continuous flow technology.

Equipment:

  • Two high-pressure pumps for reagent delivery.

  • T-mixer for reagent mixing.

  • Microreactor or packed-bed reactor for the reaction.

  • Back-pressure regulator to control the system pressure.

  • Collection vessel.

Reagent Streams:

  • Stream A: A solution of trans-cinnamic acid in a suitable solvent (e.g., glacial acetic acid).

  • Stream B: A solution containing a bromide salt (e.g., sodium bromide) and an oxidizing agent (e.g., sodium hypochlorite) to generate bromine in-situ.

Procedure:

  • System Setup: Set up the continuous flow system as depicted in the workflow diagram.

  • Pumping Reagents: Pump Stream A and Stream B at controlled flow rates into the T-mixer.

  • In-situ Bromine Generation and Reaction: Bromine is generated in-situ and immediately reacts with the cinnamic acid in the reactor coil. The temperature of the reactor can be precisely controlled using a circulating bath.

  • Residence Time: The reaction time is controlled by the length of the reactor and the flow rates of the reagent streams.

  • Collection: The product stream is collected in a vessel containing a quenching agent (e.g., sodium thiosulfate solution) to neutralize any unreacted bromine.

  • Work-up and Isolation: The product can be isolated from the collected solution by extraction or crystallization.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis cinnamic_acid_batch Cinnamic Acid reactor Jacketed Reactor cinnamic_acid_batch->reactor solvent_batch Solvent (e.g., DCM) solvent_batch->reactor quenching Quenching (Cyclohexene) reactor->quenching bromine Bromine Solution bromine->reactor Slow Addition filtration Filtration quenching->filtration drying Drying filtration->drying product_batch This compound drying->product_batch cinnamic_acid_flow Cinnamic Acid Solution pump1 Pump A cinnamic_acid_flow->pump1 bromine_generation In-situ Bromine Generation Reagents pump2 Pump B bromine_generation->pump2 mixer T-Mixer pump1->mixer pump2->mixer flow_reactor Flow Reactor mixer->flow_reactor collection Collection & Quenching flow_reactor->collection workup Work-up collection->workup product_flow This compound workup->product_flow

Caption: A comparison of batch versus continuous flow synthesis workflows.

Reaction Signaling Pathway

ReactionMechanism cinnamic_acid Cinnamic Acid (Alkene) bromonium_ion Cyclic Bromonium Ion (Intermediate) cinnamic_acid->bromonium_ion Electrophilic Attack bromine Bromine (Br₂) bromine->bromonium_ion bromide_ion Bromide Ion (Br⁻) bromine->bromide_ion forms product This compound (trans-addition product) bromonium_ion->product bromide_ion->bromonium_ion Nucleophilic Attack (Anti-addition)

Caption: The electrophilic addition mechanism of bromine to cinnamic acid.

Conclusion

The synthesis of this compound via the bromination of cinnamic acid is a well-established and high-yielding reaction on a laboratory scale. However, its translation to large-scale manufacturing requires careful consideration of the significant safety and engineering challenges associated with its exothermic nature and the use of hazardous bromine. The implementation of robust heat management strategies, stringent safety protocols, and the exploration of modern manufacturing technologies like continuous flow chemistry are paramount for ensuring a safe, efficient, and scalable production process. These application notes provide a foundational guide for researchers and drug development professionals to navigate the complexities of scaling up this important chemical transformation.

References

Troubleshooting & Optimization

controlling stereoselectivity in the synthesis of 2,3-Dibromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2,3-dibromo-3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected stereoisomers in the synthesis of this compound from trans-cinnamic acid?

A1: The bromination of trans-cinnamic acid can theoretically yield four stereoisomers, which exist as two pairs of enantiomers: the erythro and threo diastereomers.[1][2] The erythro pair consists of the (2R, 3S) and (2S, 3R) enantiomers, while the threo pair consists of the (2R, 3R) and (2S, 3S) enantiomers.[3] The predominant product depends on the reaction mechanism.

Q2: How does the reaction mechanism influence the stereochemical outcome?

A2: The stereoselectivity of the bromination of cinnamic acid is dictated by the reaction mechanism:

  • Anti-addition: This pathway proceeds through a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion results in the two bromine atoms adding to opposite faces of the double bond. Anti-addition to trans-cinnamic acid yields the erythro diastereomer.[1][4]

  • Syn-addition: This pathway can occur through a concerted mechanism or via a carbocation intermediate. This results in both bromine atoms adding to the same face of the double bond. Syn-addition to trans-cinnamic acid would produce the threo diastereomer.[5] The presence of the phenyl group can stabilize a carbocation, potentially leading to a mixture of both syn and anti addition products.[6]

Q3: How can I determine which diastereomer I have synthesized?

A3: The most straightforward method to distinguish between the erythro and threo diastereomers is by measuring the melting point of the purified product. The two diastereomers have significantly different melting points. A broad melting point range may indicate a mixture of diastereomers or the presence of impurities.[1]

Q4: Can I use a different bromine source other than liquid bromine?

A4: Yes, pyridinium (B92312) bromide perbromide is a crystalline, stable, and less hazardous alternative to liquid bromine that can be used for the bromination of alkenes.[7] Another greener alternative involves the in situ generation of bromine from sodium bromide and sodium perborate (B1237305) in acetic acid.[8]

Q5: What is the purpose of adding cyclohexene (B86901) at the end of the reaction?

A5: Cyclohexene is added to quench any unreacted bromine.[5][6] Bromine is a volatile and corrosive substance, and its removal simplifies the product isolation and purification process. The product of the reaction between cyclohexene and bromine, 1,2-dibromocyclohexane, is typically soluble in the reaction solvent and is easily separated from the precipitated product.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
The reaction mixture remains orange/yellow, and the bromine color does not fade. 1. Incomplete reaction. 2. Insufficient heating if the protocol requires it. 3. Impure starting materials.1. Allow the reaction to stir for a longer period. 2. If the protocol specifies heating, ensure the correct temperature is maintained.[3] 3. Ensure the cinnamic acid is pure. 4. Add a small additional portion of the bromine solution if the cinnamic acid is in excess.[1]
The final product has a yellow or orange tint. Presence of residual bromine.Wash the isolated product thoroughly with a suitable solvent, such as cold water or methanol.[7] If the color persists, consider an additional washing step with a dilute sodium thiosulfate (B1220275) solution.[5]
The melting point of the product is broad and lower than the expected literature value. 1. The product is a mixture of erythro and threo diastereomers.[1] 2. The product is impure and contains residual solvent (e.g., acetic acid) or starting material.[9]1. Recrystallize the product to separate the diastereomers. A mixed solvent system like ethanol-water can be effective.[10][11] 2. Ensure the product is thoroughly dried to remove any residual solvent. Washing the crystals with cold water helps remove acetic acid.[6]
Low product yield. 1. Incomplete precipitation of the product. 2. Loss of product during filtration and washing. 3. The reaction did not go to completion.1. Cool the reaction mixture in an ice bath to ensure complete crystallization before filtration.[5] 2. Use minimal amounts of cold solvent for washing the crystals. 3. Refer to the troubleshooting point for an incomplete reaction.

Quantitative Data Summary

The primary quantitative measure to assess the stereochemical outcome of the synthesis is the melting point of the resulting this compound diastereomers.

Diastereomer Stereochemistry Melting Point (°C)
erythro(2R, 3S) and (2S, 3R)202-204[3]
threo(2R, 3R) and (2S, 3S)93.5-95[3]

Experimental Protocols

Protocol 1: Diastereoselective Bromination of trans-Cinnamic Acid in Acetic Acid

This protocol is designed to favor the anti-addition of bromine, leading to the erythro diastereomer.

Materials:

  • trans-Cinnamic acid

  • Glacial acetic acid

  • 1.25 M solution of bromine in acetic acid

  • Cyclohexene

  • Ice

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 10.0 mmol of trans-cinnamic acid in 6.0 mL of glacial acetic acid.[1] Add a magnetic stir bar.

  • In a fume hood, place the flask on a magnetic stirrer and securely position a separatory funnel over the flask.

  • Carefully add 8.2 mL of a 1.25 M bromine in acetic acid solution to the separatory funnel and stopper it.[1]

  • Start the stirrer and add the bromine solution in several portions. Wait for the color to fade to a light orange before adding the next portion. The entire addition should take approximately 30 minutes.[1][4]

  • After the final addition, allow the reaction to stir at room temperature for an additional 15 minutes.[1]

  • If the mixture has a distinct yellow or orange color, add cyclohexene dropwise until the solution becomes colorless or nearly colorless.[1]

  • Cool the flask in an ice-water bath to complete the precipitation of the product.[4]

  • Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold water to remove residual acetic acid.[6]

  • Allow the product to air dry.

  • Determine the melting point to identify the diastereomer.

Protocol 2: Green Synthesis using in situ Generated Bromine

This protocol offers a more environmentally friendly approach by avoiding the direct handling of liquid bromine.

Materials:

  • trans-Cinnamic acid (2.0 g, 13.5 mmol)

  • Sodium bromide (3.26 g, 30.0 mmol)

  • Sodium perborate (2.29 g, 15.0 mmol)

  • Glacial acetic acid (25 mL)

  • 2 M HCl (aqueous, 50 mL)

  • Diethyl ether

  • Water

  • Magnesium sulfate

Procedure:

  • In a 100 mL round-bottomed flask, combine trans-cinnamic acid, sodium bromide, and sodium perborate in glacial acetic acid.[8]

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with 50 mL of 2 M aqueous HCl.

  • Extract the product with diethyl ether (2 x 30 mL).

  • Combine the organic extracts and wash with water (3 x 50 mL).

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the product and determine its melting point.

Visualizations

Stereoselective_Bromination cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products trans-Cinnamic_Acid trans-Cinnamic Acid Bromonium_Ion Bridged Bromonium Ion trans-Cinnamic_Acid->Bromonium_Ion Anti-addition Pathway Carbocation Carbocation trans-Cinnamic_Acid->Carbocation Syn-addition Pathway (stabilized by Phenyl group) Erythro erythro-2,3-Dibromo-3- phenylpropionic acid Bromonium_Ion->Erythro Favored Threo threo-2,3-Dibromo-3- phenylpropionic acid Carbocation->Threo Minor/Possible

Caption: Stereochemical pathways in the bromination of trans-cinnamic acid.

Experimental_Workflow Start Start: Dissolve trans-Cinnamic Acid Bromine_Addition Slowly add Bromine Solution Start->Bromine_Addition Reaction Stir at Room Temperature Bromine_Addition->Reaction Quench Quench excess Br2 with Cyclohexene Reaction->Quench Precipitation Cool in Ice Bath to Precipitate Product Quench->Precipitation Isolation Vacuum Filtration and Washing Precipitation->Isolation Analysis Dry and Determine Melting Point Isolation->Analysis

Caption: General experimental workflow for the synthesis.

References

how to favor the formation of the erythro isomer of 2,3-Dibromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to favor the formation of the erythro isomer of 2,3-Dibromo-3-phenylpropionic acid. It includes frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary stereochemical outcome of the bromination of trans-cinnamic acid?

The bromination of trans-cinnamic acid proceeds via an anti-addition mechanism, which predominantly yields the erythro diastereomer of this compound.[1] This is due to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.

Q2: How can I confirm that I have synthesized the erythro isomer?

The most straightforward method is by measuring the melting point of the purified product. The erythro and threo diastereomers have significantly different melting points:

  • Erythro-2,3-Dibromo-3-phenylpropionic acid: 202-204 °C[2]

  • Threo-2,3-Dibromo-3-phenylpropionic acid: 93.5-95 °C[2]

A sharp melting point in the range of 202-204 °C is a strong indication of the successful synthesis of the erythro isomer.

Q3: What are the advantages of using pyridinium (B92312) tribromide over liquid bromine?

Pyridinium tribromide is a stable, crystalline solid that serves as a safer and more easily handled source of bromine.[3][4] It releases bromine in situ, minimizing the risks associated with handling highly volatile and corrosive liquid bromine.[3][4] While both reagents yield the desired erythro product, pyridinium tribromide is often preferred for its superior safety profile.[3]

Q4: Can the threo isomer be formed from trans-cinnamic acid?

While the anti-addition mechanism strongly favors the erythro isomer, the formation of the threo isomer (resulting from syn-addition) is possible, though typically as a minor byproduct. Conditions that destabilize the bromonium ion intermediate or involve alternative reaction pathways could potentially lead to a mixture of diastereomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Loss of product during workup or purification. 3. Insufficient brominating agent.1. Ensure the reaction is stirred for the recommended time and at the appropriate temperature to go to completion. 2. Be careful during filtration and transfer steps. Ensure the product has fully precipitated before filtration. 3. If the bromine color fades completely and the reaction is not complete, consider adding a small additional amount of the brominating agent.
Product has a Low or Broad Melting Point Range 1. The product is impure and contains residual starting material or solvent. 2. The product is a mixture of erythro and threo diastereomers.1. Recrystallize the product from a suitable solvent system (e.g., ethanol (B145695)/water) to remove impurities. Ensure the product is thoroughly dried before measuring the melting point. 2. A melting point significantly lower than 202-204 °C (e.g., in the range of 95-120 °C) suggests the presence of the threo isomer. Review the experimental conditions; the use of highly polar solvents may decrease the stereoselectivity of the reaction.
Persistent Orange/Brown Color After Reaction Excess bromine remains in the reaction mixture.Add a few drops of a scavenger alkene, such as cyclohexene (B86901), to quench the excess bromine until the color disappears.[5]
Product is Oily or Difficult to Crystallize Presence of impurities that inhibit crystallization.1. Ensure all starting materials are pure. 2. Try scratching the inside of the flask with a glass rod to induce crystallization. 3. Consider using a different recrystallization solvent system.

Data Presentation

Table 1: Properties of Key Compounds

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
trans-Cinnamic Acid148.16133White crystalline solid
Bromine (Br₂)159.81-7.2Reddish-brown liquid
Pyridinium Tribromide319.83128-132Reddish-orange crystalline solid
Erythro-2,3-Dibromo-3-phenylpropionic acid307.97202-204White crystalline solid
Threo-2,3-Dibromo-3-phenylpropionic acid307.9793.5-95Solid

Experimental Protocols

Protocol 1: Bromination using Pyridinium Tribromide (Recommended for Safety)

This protocol is adapted from standard laboratory procedures and prioritizes safety by using a solid bromine source.[4]

Materials:

  • trans-Cinnamic acid (8.0 mmol)

  • Pyridinium tribromide (8.0 mmol)

  • Glacial acetic acid (4.0 mL)

  • Ethanol

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine trans-cinnamic acid and glacial acetic acid.

  • In a fume hood, carefully add pyridinium tribromide to the flask.

  • Attach a reflux condenser and heat the mixture in a water bath at approximately 60 °C for 1 hour with stirring.

  • After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

  • Add 15 mL of cold deionized water to the flask to precipitate the crude product.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the crystals with a small amount of cold deionized water.

  • Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain the pure erythro isomer.

  • Dry the purified crystals and determine the melting point and yield.

Protocol 2: Bromination using Liquid Bromine

This protocol uses a solution of liquid bromine and requires stringent safety precautions due to the hazardous nature of bromine.

Materials:

  • trans-Cinnamic acid (1.0 g)

  • Glacial acetic acid (5 mL)

  • 1.0 M solution of Bromine in acetic acid (approx. 7 mL)

  • Cyclohexene (for quenching)

Procedure:

  • Dissolve trans-cinnamic acid in glacial acetic acid in a round-bottom flask with stirring.

  • In a fume hood, slowly add the bromine solution dropwise to the cinnamic acid solution at room temperature. The red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, continue stirring for an additional 15-20 minutes.

  • If a persistent bromine color remains, add cyclohexene dropwise until the solution is colorless or pale yellow.

  • Precipitate the product by adding cold water to the reaction mixture.

  • Cool the mixture in an ice bath and collect the product by vacuum filtration.

  • Wash the product with cold water, then recrystallize from an appropriate solvent.

  • Dry the purified product and determine its melting point and yield.

Visualizations

Reaction Mechanism

G cluster_1 Step 2: Nucleophilic Attack (anti-addition) trans-Cinnamic_Acid trans-Cinnamic Acid Bromonium_Ion Cyclic Bromonium Ion Intermediate trans-Cinnamic_Acid->Bromonium_Ion + Br₂ Br2 Br-Br Br_minus Br⁻ Bromonium_Ion_2 Cyclic Bromonium Ion Intermediate Erythro_Product Erythro Isomer Bromonium_Ion_2->Erythro_Product + Br⁻ (backside attack) Br_minus_2 Br⁻ G A Combine trans-Cinnamic Acid and Solvent B Add Brominating Agent (e.g., Pyridinium Tribromide) A->B C Heat under Reflux (e.g., 60 °C for 1 hr) B->C D Cool to Room Temperature C->D E Precipitate Product (add cold water) D->E F Isolate Crude Product (Vacuum Filtration) E->F G Recrystallize Product (e.g., Ethanol/Water) F->G H Dry and Characterize (Melting Point, Yield) G->H

References

minimizing byproducts in the bromination of cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of trans-cinnamic acid?

The bromination of trans-cinnamic acid is an electrophilic addition reaction across the double bond. The expected major product is 2,3-dibromo-3-phenylpropanoic acid. The reaction typically proceeds via an anti-addition mechanism, leading to the formation of the erythro diastereomer as a racemic mixture ((2R,3S) and (2S,3R) enantiomers).[1][2]

Q2: My final product has a lower melting point and a broader melting range than expected. What are the possible causes?

A low and broad melting point range is indicative of impurities in your product.[3][4] Several factors could contribute to this:

  • Presence of Diastereomers: While anti-addition is favored, some syn-addition can occur, leading to the formation of the threo diastereomer, which has a different melting point.[5] The presence of the phenyl group can stabilize a carbocation intermediate, making a mixture of addition products more likely.[5]

  • Unreacted Starting Material: Incomplete reaction will leave unreacted cinnamic acid in the product, depressing the melting point.

  • Solvent Impurities: Residual solvent from the reaction or recrystallization can also lead to a lower and broader melting point range. Ensure the product is thoroughly dried.[6]

  • Cis-Isomer in Starting Material: If the starting trans-cinnamic acid is contaminated with its cis-isomer, a mixture of erythro and threo products will be formed, resulting in a wider melting point range.[7]

Q3: The reddish-brown color of bromine persists in my reaction mixture even after the recommended reaction time. What should I do?

The disappearance of the bromine color is an indicator of its consumption in the reaction.[1] If the color persists, it suggests an excess of bromine. This can be addressed by adding a few drops of a quenching agent, such as cyclohexene (B86901), which will react with the excess bromine to form a colorless product.[6]

Q4: Can I use a different brominating agent besides liquid bromine?

Yes, pyridinium (B92312) tribromide is a safer and easier-to-handle alternative to liquid bromine.[8] It is a stable crystalline solid that serves as a source of bromine in situ.[8]

Q5: Are there any other potential byproducts besides stereoisomers?

Under typical electrophilic addition conditions, the main byproducts are the diastereomers of the desired product. However, other side reactions are possible under specific conditions:

  • Free-Radical Substitution: If the reaction is exposed to UV light or if radical initiators are present, free-radical substitution can occur, potentially on the phenyl ring or at allylic positions, though this is less common for cinnamic acid itself.[1]

  • Halohydrin/Haloether Formation: If the reaction is conducted in a nucleophilic solvent such as water or an alcohol, the solvent can act as a nucleophile and attack the intermediate bromonium ion.[9] This will lead to the formation of a bromohydrin or bromoether, respectively, instead of the desired dibromo product.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Yield Incomplete reaction.Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time. Gently heating the reaction mixture can also help drive it to completion.
Loss of product during workup.Be careful during filtration and transfer steps. Ensure complete precipitation of the product from the solution before filtration.
Side reactions.Use a non-nucleophilic solvent and protect the reaction from light to minimize side reactions.
Product is an oil or fails to crystallize Presence of significant impurities.Attempt to purify a small sample by recrystallization from a suitable solvent system (e.g., ethanol/water).[8] If this fails, column chromatography may be necessary.
Incorrect product formation.Verify the identity of your product using analytical techniques such as NMR or IR spectroscopy.
Unexpected Stereochemistry (Threo isomer detected) Presence of a carbocation intermediate.The phenyl group can stabilize a carbocation, allowing for some syn-addition. Lowering the reaction temperature may favor the formation of the bridged bromonium ion and increase the selectivity for anti-addition.
Contaminated starting material.Ensure the purity of the starting cinnamic acid. If necessary, purify the starting material before use.

Data Presentation

Table 1: Melting Points of 2,3-dibromo-3-phenylpropanoic acid Stereoisomers

StereoisomerConfigurationExpected Melting Point (°C)
erythro(2R,3S) and (2S,3R)202-204
threo(2R,3R) and (2S,3S)93.5-95

Data sourced from multiple experimental protocols and organic chemistry resources.[3][8] The melting point of the obtained product is a key indicator of its stereochemistry and purity.

Experimental Protocols

Protocol 1: Bromination using Liquid Bromine in Dichloromethane (B109758)
  • Setup: In a fume hood, dissolve 1.0 g of trans-cinnamic acid in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Bromine Addition: Slowly add a solution of bromine in dichloromethane dropwise to the stirring solution at room temperature. The bromine solution is typically prepared at a concentration of 1.0 M. Continue addition until a faint orange color persists.

  • Reaction: Stir the mixture at room temperature for 30 minutes. If the color fades, add more bromine solution until the faint orange color returns.

  • Quenching: If excess bromine is present (indicated by a persistent reddish-brown color), add a few drops of cyclohexene until the solution becomes colorless or pale yellow.[6]

  • Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration and wash with cold dichloromethane.[6]

  • Drying: Air-dry the product on the filter paper.

  • Analysis: Determine the melting point and yield of the product.

Protocol 2: Bromination using Pyridinium Tribromide in Acetic Acid
  • Setup: In a fume hood, combine 8.0 mmol of trans-cinnamic acid and 8.0 mmol of pyridinium tribromide in a round-bottom flask containing 4.0 mL of glacial acetic acid and a magnetic stirrer.[8]

  • Reaction: Heat the mixture to 60°C in a water bath under reflux for 1 hour.[8]

  • Precipitation: After cooling to room temperature, add 15 mL of water to the reaction mixture and then cool it further in an ice bath to precipitate the product.[8]

  • Isolation: Collect the crystalline product by vacuum filtration and wash with cold deionized water.[8]

  • Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture.[8]

  • Drying: Allow the purified crystals to air dry.

  • Analysis: Determine the melting point and yield of the purified product.

Visualizations

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Dissolve Cinnamic Acid in Solvent C Slowly Add Brominating Agent A->C B Prepare Brominating Agent Solution B->C D Stir at Controlled Temperature C->D E Monitor Color Change D->E F Quench Excess Bromine (if needed) E->F G Precipitate/Crystallize Product F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Product I->J K Determine Melting Point J->K L Calculate Yield J->L Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_attack Nucleophilic Attack cluster_product Product Cinnamic_Acid trans-Cinnamic Acid Bromonium_Ion Bridged Bromonium Ion Cinnamic_Acid->Bromonium_Ion Electrophilic Attack Bromine Br-Br Bromine->Bromonium_Ion Erythro_Product erythro-2,3-dibromo-3-phenylpropanoic acid (anti-addition) Bromonium_Ion->Erythro_Product Backside Attack Bromide_Ion Br⁻ Bromide_Ion->Bromonium_Ion

References

Technical Support Center: Purification of 2,3-Dibromo-3-phenylpropionic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,3-dibromo-3-phenylpropionic acid diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the main diastereomers formed during the synthesis of this compound?

The bromination of trans-cinnamic acid is a stereospecific reaction that proceeds via an anti-addition mechanism. This results in the formation of the erythro diastereomer as the major product. The threo diastereomer may be formed in smaller amounts or under different reaction conditions.

Q2: What are the expected melting points for the erythro and threo diastereomers?

The melting points are a key characteristic for distinguishing between the two diastereomers. The erythro diastereomer has a significantly higher melting point than the threo diastereomer.

Q3: My purified product shows a broad melting point range or a melting point lower than expected for the erythro diastereomer. What could be the issue?

A broad or depressed melting point typically indicates the presence of impurities. This could be due to:

  • A mixture of erythro and threo diastereomers.

  • The presence of residual starting material (trans-cinnamic acid) or solvents.

  • The formation of different polymorphic forms of the erythro diastereomer, which can have different crystal lattice energies and thus different melting points.

Q4: Can the diastereomers be separated by standard recrystallization?

Separating diastereomers by standard recrystallization can be challenging. A more specialized technique called fractional crystallization is required, which exploits the solubility differences between the diastereomers in a particular solvent system.

Q5: What analytical techniques can be used to determine the ratio of diastereomers in my sample?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio. The protons on the chiral carbons of the erythro and threo isomers will have different chemical shifts and coupling constants. High-Performance Liquid Chromatography (HPLC) with a suitable column can also be used to separate and quantify the diastereomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound diastereomers.

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
High solubility of the desired diastereomer in the chosen solvent. - Select a solvent in which the desired diastereomer has low solubility at low temperatures and high solubility at high temperatures. - Use a solvent mixture and adjust the polarity to optimize solubility. - Minimize the amount of solvent used to dissolve the crude product.
Co-precipitation of the undesired diastereomer. - Cool the crystallization solution slowly to allow for selective crystallization of the less soluble diastereomer. - Perform multiple recrystallization steps.
Premature crystallization during hot filtration. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask). - Use a slight excess of hot solvent to ensure the product remains dissolved.
Issue 2: Ineffective Separation of Diastereomers by Fractional Crystallization
Possible Cause Troubleshooting Steps
Inappropriate solvent system. - Screen a variety of solvents and solvent mixtures to find a system where the solubility difference between the diastereomers is maximized. - Consider solvents such as ethanol-water mixtures, acetic acid, or toluene.
Cooling rate is too fast. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the entrapment of the more soluble diastereomer in the crystal lattice of the less soluble one.
Insufficient number of crystallization cycles. - Multiple fractional crystallization steps may be necessary to achieve high diastereomeric purity. Monitor the purity of the crystals and the mother liquor after each step using techniques like NMR or HPLC.
Issue 3: Difficulty in Inducing Crystallization
Possible Cause Troubleshooting Steps
Solution is not supersaturated. - Reduce the volume of the solvent by evaporation. - Add a less polar "anti-solvent" dropwise to decrease the solubility of the product.
Lack of nucleation sites. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure desired diastereomer.
Presence of oily impurities. - Attempt to purify the crude product by another method, such as column chromatography, before attempting crystallization.
Issue 4: Formation of Different Crystal Morphologies (Polymorphism)
Possible Cause Troubleshooting Steps
Different crystallization conditions (solvent, temperature, cooling rate). - Carefully control and document the crystallization conditions to ensure reproducibility. - Characterize the different crystal forms using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to understand their properties. The formation of different polymorphs of the erythro diastereomer has been reported.[1]

Data Presentation

Table 1: Physical Properties of this compound Diastereomers

Propertyerythro Diastereomerthreo Diastereomer
Melting Point (°C) 202 - 20493 - 95
Appearance White crystalline solid-

Note: Data compiled from various sources. The melting point is a critical parameter for identification.

Experimental Protocols

Hypothetical Protocol for Fractional Crystallization

This is a general protocol and requires optimization for specific experimental conditions.

  • Dissolution: Dissolve the crude mixture of diastereomers in a minimum amount of a suitable hot solvent (e.g., a 1:1 ethanol-water mixture).[1]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. The less soluble diastereomer should start to crystallize.

  • First Fraction Collection: Collect the first crop of crystals by vacuum filtration. This fraction should be enriched in the less soluble diastereomer.

  • Mother Liquor Concentration: Concentrate the mother liquor by partially evaporating the solvent.

  • Second Fraction Cooling: Cool the concentrated mother liquor to a lower temperature (e.g., in an ice bath or refrigerator) to induce crystallization of the more soluble diastereomer.

  • Second Fraction Collection: Collect the second crop of crystals, which should be enriched in the more soluble diastereomer.

  • Purity Analysis: Analyze the diastereomeric purity of both fractions and the remaining mother liquor using NMR or HPLC.

  • Recrystallization: Recrystallize each fraction from the same solvent system to further improve purity. Repeat the process until the desired level of purity is achieved.

Mandatory Visualization

Troubleshooting Workflow for Diastereomer Purification

G Troubleshooting Workflow for Purification of this compound Diastereomers start Crude Product (Mixture of Diastereomers) analyze_mixture Analyze Diastereomeric Ratio (e.g., NMR, HPLC) start->analyze_mixture choose_method Choose Purification Method analyze_mixture->choose_method fractional_crystallization Fractional Crystallization choose_method->fractional_crystallization Different Solubility chromatography Column Chromatography choose_method->chromatography Different Polarity analyze_purity Analyze Purity of Fractions (e.g., Melting Point, NMR, HPLC) fractional_crystallization->analyze_purity chromatography->analyze_purity pure_product Pure Diastereomer analyze_purity->pure_product Desired Purity Achieved troubleshoot Troubleshoot Separation analyze_purity->troubleshoot Inadequate Separation optimize_solvent Optimize Solvent System troubleshoot->optimize_solvent optimize_conditions Optimize Conditions (e.g., Cooling Rate, Gradient) troubleshoot->optimize_conditions optimize_solvent->fractional_crystallization optimize_solvent->chromatography optimize_conditions->fractional_crystallization optimize_conditions->chromatography

Caption: Troubleshooting workflow for the purification of diastereomers.

References

optimizing reaction conditions for the elimination of HBr from 2,3-Dibromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the elimination of HBr from 2,3-Dibromo-3-phenylpropionic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the experiment, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my elimination product (β-bromostyrene or phenylpropynoic acid) consistently low?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Ensure efficient stirring to maximize contact between reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Base Strength or Concentration: The base used may not be strong enough or may be too dilute to effectively promote elimination.

    • Solution: Consider using a stronger base. For the elimination to β-bromostyrene, a weaker base like sodium carbonate may be sufficient.[1] For the double elimination to phenylpropynoic acid, a stronger base like potassium hydroxide (B78521) (KOH) is often required.[2] Ensure the base is fully dissolved in the chosen solvent.

  • Poor Solubility of the Starting Material: this compound may not be sufficiently soluble in the reaction solvent at the chosen temperature.

    • Solution: Select a solvent that effectively dissolves both the starting material and the base. Common solvents for this reaction include methanol (B129727), ethanol, and acetone.[2][3][4] In some cases, a mixed solvent system might be beneficial.

  • Loss of Product During Workup: The product may be lost during extraction or purification steps.

    • Solution: Optimize the extraction procedure. Ensure the correct aqueous and organic layers are collected.[1] If the product is volatile, avoid excessive heating during solvent removal (e.g., on a rotary evaporator).[1]

Question: My reaction is producing a mixture of cis- and trans-β-bromostyrene. How can I control the stereoselectivity?

Possible Causes and Solutions:

  • Reaction Mechanism Control: The stereochemical outcome of the elimination is highly dependent on the reaction mechanism (E1 vs. E2).

    • E2 Mechanism (favors cis-bromostyrene): This mechanism is favored by aprotic solvents that do not stabilize carbocation intermediates.

      • Solution: Use a solvent like acetone.[3][4][5] The E2 pathway requires an anti-periplanar arrangement of the departing proton and bromide, which, from the erythro starting material, leads to the cis-product.[3][4]

    • E1 Mechanism (favors trans-bromostyrene): This mechanism is favored by protic solvents that can stabilize the benzylic carbocation intermediate.

      • Solution: Employ a protic solvent such as water or methanol.[3][5] The carbocation intermediate allows for rotation to the more stable conformation, leading to the thermodynamically favored trans-product.[3]

Question: I am observing a significant amount of an unexpected byproduct. What could it be and how can I avoid it?

Possible Causes and Solutions:

  • Formation of Phenylpropynoic Acid: If using a strong base like KOH, a double elimination can occur, leading to the formation of phenylpropynoic acid.[2]

    • Solution: If β-bromostyrene is the desired product, use a milder base such as sodium carbonate.[1] Carefully control the stoichiometry of the base.

  • Potassium Salt of Phenylpropynoic Acid: When using KOH in methanol, a yellow crystalline impurity may form, which is the potassium salt of phenylpropynoic acid.[2]

    • Solution: This salt can be converted to the free acid by acidification with an acid like HCl during the workup.[6]

  • Side Reactions from Impure Starting Material: The purity of the starting this compound is crucial.

    • Solution: Ensure the starting material is pure. Recrystallization is a common method for purification.[7] A discrepancy in the reported melting point of the starting material (135-138°C vs. 206-208°C) might indicate different crystalline forms or impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base is essential for abstracting a proton from the carbon adjacent to the bromine-bearing carbon, initiating the elimination of HBr. The strength of the base can influence whether a single or double elimination occurs.

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent plays a critical role in determining the reaction mechanism and, consequently, the stereochemistry of the product. Protic solvents (e.g., water, methanol) favor an E1 mechanism, typically leading to the trans-alkene, while aprotic solvents (e.g., acetone) promote an E2 mechanism, which can lead to the cis-alkene from the corresponding diastereomer of the starting material.[3][4][5]

Q3: What is the expected melting point of the starting material, this compound?

A3: There are discrepancies in the reported melting points. One common value is around 204-208°C for the erythro diastereomer, which is formed from the bromination of trans-cinnamic acid.[7][8] Another reported melting point is around 95°C for the threo diastereomer.[7] It is crucial to characterize your starting material to ensure you have the desired diastereomer.

Q4: Can I use a different starting material?

A4: The elimination reaction is specific to molecules with a leaving group (in this case, bromine) and an adjacent proton. While other dihalogenated phenylpropionic acids could undergo similar reactions, the specific conditions and products would likely vary. The stereochemistry of the starting material is a key factor in determining the stereochemistry of the resulting alkene.[9]

Q5: How can I confirm the identity and purity of my product?

A5: Standard analytical techniques can be used for product characterization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Can be used to confirm the structure and determine the ratio of cis and trans isomers.[5]

  • Infrared (IR) spectroscopy: Can identify characteristic functional groups.

  • Melting Point Analysis: Comparison with literature values can indicate purity.

  • Thin Layer Chromatography (TLC): Can be used to assess the purity of the product and monitor the progress of the reaction.[1]

Experimental Protocols

Protocol 1: Synthesis of β-Bromostyrene via Elimination with Sodium Carbonate[1]
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 300 mg of 2,3-dibromo-3-phenylpropanoic acid.

  • Reagent Addition: Add 5 mL of 1 M aqueous sodium carbonate to the flask.

  • Reflux: Attach a condenser and heat the mixture to reflux with stirring.

  • Cooling: After the reflux period (monitor by TLC), cool the solution to room temperature.

  • Extraction: Transfer the solution to a centrifuge tube. Rinse the round-bottom flask with 2 mL of methylene (B1212753) chloride and add it to the centrifuge tube. Separate the organic layer. Extract the aqueous layer twice more with 2 mL portions of methylene chloride.

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) for at least 10 minutes. Filter or decant the dried solution into a tared round-bottom flask.

  • Solvent Removal: Remove the methylene chloride using a rotary evaporator, being careful not to overheat the sample.

  • Analysis: Analyze the resulting β-bromostyrene product.

Protocol 2: Synthesis of Phenylpropynoic Acid via Double Elimination with Potassium Hydroxide[2]
  • Reaction Setup: In a 125 mL Erlenmeyer flask, add 30 mL of methanol, 3.4 g of potassium hydroxide (KOH), and 1.0 g of 2,3-dibromo-3-phenylpropanoic acid. Add a Teflon-coated stir bar.

  • Heating: Place the flask on a hot plate and heat the mixture to a boil with stirring until approximately 99% of the methanol has evaporated (this may take 5-10 minutes).

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool. Pale yellow crystals of the crude product (potassium salt of phenylpropynoic acid) should form.

  • Workup:

    • Isolate the crystals by vacuum filtration.

    • Wash the crystals with 10 mL of ice-cold methanol.

    • Transfer the crystals to a clean Erlenmeyer flask and dissolve them in 20 mL of deionized water.

    • Acidify the solution by adding concentrated HCl dropwise until the pH reaches 4.

    • If the product does not precipitate immediately, scratch the inside of the flask or cool it in an ice bath.

  • Isolation and Drying:

    • Collect the phenylpropynoic acid product by vacuum filtration.

    • Wash the product several times with ice-cold deionized water.

    • Allow the product to air dry on the filter.

Data Presentation

Table 1: Summary of Reaction Conditions for HBr Elimination

ParameterElimination to β-BromostyreneDouble Elimination to Phenylpropynoic Acid
Starting Material This compoundThis compound
Base Sodium Carbonate (Na₂CO₃)[1]Potassium Hydroxide (KOH)[2]
Solvent Water[1]Methanol[2]
Temperature Reflux[1]Boiling point of methanol[2]
Typical Product β-BromostyrenePhenylpropynoic acid

Table 2: Influence of Solvent on Stereoselectivity of β-Bromostyrene Formation

SolventPredominant MechanismMajor IsomerApproximate Ratio (cis:trans)
AcetoneE2[3][4]cis-β-bromostyrene~98:2[5]
WaterE1[3]trans-β-bromostyrene~20:80[5]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Elimination Reaction cluster_workup Product Isolation cluster_analysis Analysis Start 2,3-Dibromo-3- phenylpropionic acid Base_Solvent Add Base and Solvent Start->Base_Solvent Heat Heat/Reflux Base_Solvent->Heat Cool Cool Reaction Mixture Heat->Cool Extract Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Product Final Product Evaporate->Product Analysis NMR, IR, MP, TLC Product->Analysis

Caption: General experimental workflow for the elimination of HBr.

logical_relationship cluster_e2 E2 Pathway cluster_e1 E1 Pathway Start This compound (erythro diastereomer) Aprotic Aprotic Solvent (e.g., Acetone) Start->Aprotic Protic Protic Solvent (e.g., Water) Start->Protic E2_TS Anti-periplanar Transition State Aprotic->E2_TS favors Cis cis-β-bromostyrene E2_TS->Cis Carbocation Benzylic Carbocation Intermediate Protic->Carbocation favors Trans trans-β-bromostyrene (more stable) Carbocation->Trans

Caption: Influence of solvent on the reaction mechanism and product stereochemistry.

References

Technical Support Center: Stereochemical Control in Reactions of 2,3-Dibromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dibromo-3-phenylpropionic acid. This resource provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the stereochemical outcome of its reactions, particularly the widely studied decarboxylative elimination.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound that is sensitive to solvent effects?

The most prominent example is the base-induced decarboxylative elimination of this compound to form 1-bromo-2-phenylethylene (β-bromostyrene). The choice of solvent plays a critical role in determining whether the (E) or (Z) isomer of the product is predominantly formed.[1][2][3]

Q2: How does the solvent influence the stereochemical outcome of this elimination reaction?

The solvent's polarity and its ability to stabilize charged intermediates dictate the reaction mechanism, which in turn determines the stereochemistry of the resulting alkene.

  • Polar protic solvents , such as water, favor an E1-like mechanism . These solvents stabilize the formation of a carbocation intermediate, leading predominantly to the (E)-isomer of β-bromostyrene.[4][5]

  • Polar aprotic solvents , like acetone, promote a concerted E2 mechanism . This pathway involves a specific anti-periplanar arrangement of the departing groups and results in the preferential formation of the (Z)-isomer.[4][5][6]

Q3: Why is the stereochemistry of the starting material, this compound, important?

The stereochemistry of the starting material is crucial for the stereospecificity of the E2 reaction. Typically, the starting material is synthesized via the bromination of trans-cinnamic acid, which results in the erythro diastereomer ((2R,3S) and (2S,3R) enantiomers). For the E2 mechanism to yield the (Z)-alkene, the molecule must adopt a conformation where the carboxyl group and the bromine atom at the adjacent carbon are in an anti-periplanar orientation.[4][5]

Q4: I am not getting the expected stereoisomer. What are the common reasons for this?

Several factors could lead to unexpected stereochemical outcomes:

  • Incorrect Solvent Choice: Ensure you are using the appropriate solvent for the desired isomer. Using a protic solvent when the (Z)-isomer is desired, or an aprotic solvent for the (E)-isomer, will lead to the opposite result.

  • Contaminated Solvents: Traces of water in an aprotic solvent can promote the E1 pathway, leading to a mixture of isomers. Ensure your solvents are dry, especially for the E2 reaction.

  • Wrong Starting Material: Confirm the stereochemistry of your this compound. If you started with a different diastereomer, the stereochemical outcome of the E2 reaction will be different.

  • Reaction Temperature: While solvent is the primary determinant, temperature can also influence reaction rates and selectivity. Follow the recommended temperature for the specific protocol.

Q5: How can I determine the stereochemical outcome of my reaction?

The most common method for determining the ratio of (E) and (Z) isomers is through Proton NMR (¹H NMR) spectroscopy . The coupling constant (J-value) between the two vinylic protons is diagnostic:

  • (E)-isomer: Larger coupling constant (typically around 14 Hz).[3]

  • (Z)-isomer: Smaller coupling constant (typically around 8 Hz).[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of β-bromostyrene Incomplete reaction.Ensure sufficient reaction time and appropriate temperature as specified in the protocol. Confirm the purity and reactivity of the base (e.g., potassium carbonate).
Side reactions.The presence of strong nucleophiles or incorrect stoichiometry can lead to other products. Purify starting materials and use the correct molar equivalents of reagents.
Formation of a mixture of (E) and (Z) isomers in an aprotic solvent Water contamination in the solvent.Use anhydrous solvents. Consider drying the solvent before use if necessary.
The reaction may be proceeding through a competing E1 pathway.Ensure a sufficiently non-polar aprotic solvent is used. Lowering the reaction temperature may also favor the E2 mechanism.
Unexpectedly high proportion of the (Z)-isomer in a protic solvent The base concentration is too high, favoring the E2 pathway.Adjust the concentration of the base to favor the E1 mechanism.
Difficulty in isolating the product The product is an oil and may be difficult to handle.After the reaction, perform an extraction with a suitable organic solvent (e.g., diethyl ether) followed by careful removal of the solvent under reduced pressure.[3][7]

Data Presentation

Table 1: Influence of Solvent on the Stereochemical Outcome of the Decarboxylative Elimination of this compound

Solvent Solvent Type Predominant Mechanism Major Product Approximate Isomer Ratio (Z:E)
WaterPolar ProticE1-like(E)-1-bromo-2-phenylethylene20:80[6]
AcetonePolar AproticE2(Z)-1-bromo-2-phenylethylene98:2[6]
Butan-2-onePolar AproticE2(Z)-1-bromo-2-phenylethyleneData suggests a preference for the E2 mechanism.[8]

Experimental Protocols

Synthesis of erythro-2,3-Dibromo-3-phenylpropionic Acid

This procedure outlines the synthesis of the necessary starting material from trans-cinnamic acid.

  • Dissolution: Dissolve trans-cinnamic acid in a suitable solvent such as glacial acetic acid or dichloromethane.[8][9]

  • Bromination: Slowly add a source of bromine (e.g., liquid bromine, pyridinium (B92312) tribromide, or bromine generated in situ from sodium bromide and an oxidant) to the solution.[7][8][10] The disappearance of the bromine color indicates the progress of the reaction.[11]

  • Isolation: The product, erythro-2,3-dibromo-3-phenylpropionic acid, will precipitate out of the solution.[11]

  • Purification: Collect the solid by vacuum filtration and wash with a cold solvent (e.g., cold dichloromethane) to remove unreacted bromine and other impurities.[9] The product can be further purified by recrystallization from a mixed solvent system like ethanol-water.[9][10] The expected melting point of the erythro diastereomer is around 202-204 °C.[9]

Solvent-Dependent Decarboxylative Elimination

A. Formation of (Z)-1-bromo-2-phenylethylene (in Acetone)

  • Reaction Setup: In a round-bottom flask, dissolve erythro-2,3-dibromo-3-phenylpropionic acid in acetone.

  • Base Addition: Add potassium carbonate (K₂CO₃) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the evolution of CO₂.

  • Workup: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the acetone.

  • Analysis: Analyze the resulting oil by ¹H NMR to confirm the formation of the (Z)-isomer (J ≈ 8 Hz).

B. Formation of (E)-1-bromo-2-phenylethylene (in Water)

  • Reaction Setup: In a round-bottom flask, suspend erythro-2,3-dibromo-3-phenylpropionic acid in water.

  • Base Addition: Add a weak base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[12]

  • Reaction: Heat the mixture to reflux.

  • Workup: After cooling, extract the product with an organic solvent like diethyl ether. Wash the organic layer with water and then dry it over an anhydrous salt (e.g., MgSO₄). Evaporate the solvent.

  • Analysis: Analyze the product by ¹H NMR to confirm the formation of the (E)-isomer (J ≈ 14 Hz).

Visualizations

experimental_workflow cluster_synthesis Starting Material Synthesis cluster_elimination Solvent-Dependent Elimination cluster_e2 Aprotic Solvent cluster_e1 Protic Solvent cinnamic_acid trans-Cinnamic Acid bromination Bromination cinnamic_acid->bromination erythro_dibromo erythro-2,3-Dibromo-3- phenylpropionic Acid bromination->erythro_dibromo acetone Acetone (E2) erythro_dibromo->acetone water Water (E1) erythro_dibromo->water z_isomer (Z)-β-Bromostyrene acetone->z_isomer e_isomer (E)-β-Bromostyrene water->e_isomer

Caption: Experimental workflow from starting material synthesis to the solvent-dependent stereochemical outcome of the elimination reaction.

reaction_mechanisms cluster_e2 E2 Mechanism in Aprotic Solvent (e.g., Acetone) cluster_e1 E1-like Mechanism in Protic Solvent (e.g., Water) e2_start erythro-2,3-Dibromo-3- phenylpropionic Acid e2_transition Anti-periplanar Transition State e2_start->e2_transition Base (K₂CO₃) e2_product (Z)-β-Bromostyrene e2_transition->e2_product Concerted elimination e1_start erythro-2,3-Dibromo-3- phenylpropionic Acid e1_carbocation Benzylic Carbocation Intermediate e1_start->e1_carbocation Loss of Br⁻ e1_product (E)-β-Bromostyrene e1_carbocation->e1_product Rotation & Decarboxylation

Caption: Comparison of the E2 and E1-like reaction pathways depending on the solvent.

References

troubleshooting low yields in the synthesis of 2,3-Dibromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 2,3-Dibromo-3-phenylpropionic acid.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Question: My final product yield is significantly lower than expected. What are the potential causes?

Answer: Low yields can stem from several factors throughout the experimental process. Here are some of the most common areas to investigate:

  • Incomplete Reaction: The bromination of cinnamic acid may not have gone to completion. This can be due to:

    • Insufficient Bromine: Ensure the molar ratio of bromine to cinnamic acid is appropriate. A slight excess of bromine may be necessary.

    • Short Reaction Time: The reaction may require more time to complete. Monitor the reaction progress by observing the disappearance of the bromine color.[1]

    • Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 50°C or reflux) can increase the reaction rate and ensure completion.[2][3][4]

  • Loss of Product During Workup and Purification: Significant amounts of the product can be lost during isolation and purification steps.

    • Inefficient Crystallization: Ensure the solution is sufficiently cooled to allow for complete crystallization. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[2]

    • Product Solubility in Wash Solvents: Washing the crystals with a solvent in which the product is highly soluble will lead to product loss. Use ice-cold solvents for washing.[3][5]

    • Incomplete Extraction: If an extraction-based workup is used, ensure enough extractions are performed to recover all the product.[6][7]

  • Side Reactions: The formation of unintended byproducts will consume starting materials and reduce the yield of the desired product.

    • Elimination Reactions: Under basic conditions or at elevated temperatures, the product can undergo elimination to form bromostyrenes.[8]

    • Bromodecarboxylation: This is a potential side reaction that can occur.[9]

Question: The melting point of my product is around 95°C, not the expected ~200°C. What does this indicate?

Answer: A melting point of approximately 95°C suggests that you have synthesized the threo diastereomer of this compound.[2][4] The expected product from the bromination of trans-cinnamic acid is the erythro diastereomer, which has a melting point of around 202-204°C.[2]

The formation of the threo diastereomer indicates that the reaction proceeded through a syn-addition mechanism, which is not typical for the bromination of alkenes. The expected and predominant mechanism is anti-addition.[3][10] You should review your reaction conditions to identify any deviations from standard procedures that might have influenced the stereochemical outcome.

Question: The reaction mixture remains reddish-brown even after the recommended reaction time. What should I do?

Answer: A persistent reddish-brown color indicates the presence of unreacted bromine.[3] To quench the excess bromine, you can add a few drops of cyclohexene (B86901) to the reaction mixture.[1][3] Cyclohexene will react with the remaining bromine to form 1,2-dibromocyclohexane, which is typically soluble in the reaction solvent and can be removed during purification.[1]

Question: I am having difficulty inducing crystallization of my product. What steps can I take?

Answer: If your product is not crystallizing upon cooling, you can try the following techniques:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of the pure product from a previous synthesis, add a tiny crystal to the solution to induce crystallization.

  • Further Cooling: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 10-15 minutes or longer).[2][3]

  • Solvent Addition: In some cases, adding a solvent in which the product is less soluble (an anti-solvent) can promote precipitation. For example, if your product is in a relatively non-polar solvent, the addition of a small amount of a polar solvent might help, and vice versa. Some procedures call for the addition of water to precipitate the product.[4][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of the bromination of trans-cinnamic acid?

A1: The bromination of trans-cinnamic acid proceeds via an anti-addition mechanism, resulting in the formation of the erythro diastereomer of this compound.[3][10] This product is a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers.[2]

Q2: Why is glacial acetic acid or dichloromethane (B109758) commonly used as the solvent?

A2: Glacial acetic acid and dichloromethane are effective solvents for this reaction because they readily dissolve trans-cinnamic acid and are relatively inert to bromine.[1][2][3] They also facilitate the desired electrophilic addition mechanism.

Q3: Is it necessary to perform the reaction under reflux?

A3: While the reaction can proceed at room temperature or with gentle heating (e.g., 50°C), refluxing can increase the reaction rate and help ensure the reaction goes to completion.[2][3][4] However, excessively high temperatures may promote side reactions.

Q4: How can I purify the crude product?

A4: The most common method for purifying this compound is recrystallization.[4] A mixed solvent system of ethanol (B145695) and water is often used.[4][11][12] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly to form pure crystals.[4]

Q5: What are the safety precautions for handling bromine?

A5: Bromine is a highly toxic and corrosive substance. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][13] Be aware that bromine vapors are also very harmful if inhaled.[4] In case of a spill, it can be neutralized with a sodium thiosulfate (B1220275) solution.[13]

Data Summary

The following table summarizes key quantitative data relevant to the synthesis of this compound.

ParameterValueReference(s)
Molecular Weight of trans-Cinnamic Acid148.16 g/mol [2]
Molecular Weight of this compound307.97 g/mol [2]
Melting Point of erythro-2,3-Dibromo-3-phenylpropionic acid202-204 °C[2]
Melting Point of threo-2,3-Dibromo-3-phenylpropionic acid93.5-95 °C[2]
Melting Point of trans-Cinnamic Acid133 °C[2]

Experimental Protocols

Protocol 1: Bromination of trans-Cinnamic Acid in Glacial Acetic Acid

This protocol is adapted from various established procedures.[2][4]

  • Dissolution: In a round-bottom flask, dissolve trans-cinnamic acid in a minimal amount of glacial acetic acid with gentle heating (e.g., in a 50°C water bath).

  • Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the dissolved cinnamic acid with continuous stirring. Maintain the temperature at 50°C.

  • Reaction: Continue stirring the mixture at 50°C for an additional 15-30 minutes after the bromine addition is complete, or until the reddish-brown color of the bromine fades to a light orange or yellow.

  • Quenching (if necessary): If the solution remains strongly colored, add a few drops of cyclohexene until the color disappears.

  • Crystallization: Cool the reaction mixture in an ice-water bath for at least 10 minutes to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Drying: Allow the product to air dry.

  • Purification (optional): Recrystallize the crude product from an ethanol/water mixture for higher purity.[4]

Protocol 2: Bromination using Pyridinium (B92312) Tribromide

This method avoids the direct handling of liquid bromine.[4]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-cinnamic acid, pyridinium tribromide, and glacial acetic acid.

  • Reflux: Heat the mixture to reflux (around 60°C) in a water bath for approximately one hour.[4]

  • Cooling: After the reflux period, cool the reaction mixture to room temperature.

  • Precipitation: Add water to the cooled mixture and then further cool in an ice bath to precipitate the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Rinse the collected crystals with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water solvent system.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve trans-Cinnamic Acid in Solvent add_br2 Add Bromine Solution dissolve->add_br2 react Stir at Reaction Temperature add_br2->react quench Quench Excess Bromine (if needed) react->quench cool Cool to Induce Crystallization quench->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry the Product wash->dry recrystallize Recrystallize (optional) dry->recrystallize

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Obtained check_reaction Check for Complete Reaction (disappearance of Br2 color) start->check_reaction check_crystallization Review Crystallization Procedure start->check_crystallization check_mp Check Melting Point of Product start->check_mp incomplete Incomplete Reaction check_reaction->incomplete Color persists loss_workup Product Loss During Workup check_crystallization->loss_workup Crystals not forming well wrong_product Incorrect Diastereomer Formed check_mp->wrong_product Melting point is ~95°C solution_incomplete Increase reaction time/temperature Ensure correct stoichiometry incomplete->solution_incomplete solution_workup Use ice-cold wash solvents Ensure sufficient cooling time loss_workup->solution_workup solution_mp Review reaction conditions for factors affecting stereochemistry wrong_product->solution_mp stereochemistry reactant trans-Cinnamic Acid intermediate Bromonium Ion Intermediate reactant->intermediate Electrophilic attack by Br2 product erythro-2,3-Dibromo-3-phenylpropionic acid (Racemic Mixture) intermediate->product Anti-attack by Br-

References

Technical Support Center: Identification and Removal of Unreacted Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively identifying and removing unreacted starting material from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to identify the presence of unreacted starting material in my product mixture?

A1: The first step is to use a suitable analytical technique to assess the purity of your crude product. Thin-Layer Chromatography (TLC) is a common, rapid method for qualitative assessment. Comparing the TLC of your reaction mixture to a sample of the starting material will indicate its presence. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[][2] A mixed melting point experiment can also be insightful; if the melting point of your product is depressed when mixed with the starting material, it indicates the presence of an impurity.[2]

Q2: What are the most common techniques for removing unreacted starting materials?

A2: The choice of purification technique depends on the physical and chemical properties of your product and the starting material.[3][4] Common methods include:

  • Liquid-Liquid Extraction: Separates compounds based on their differential solubilities in two immiscible liquids.[5][6]

  • Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.[6][7][8]

  • Recrystallization: Purifies solid compounds by leveraging differences in solubility at different temperatures.[6][9][10]

  • Distillation: Used to separate liquids with different boiling points.[3][10][11]

  • Scavenger Resins: Solid-supported reagents that selectively react with and remove excess starting materials or reagents.[5][12]

Q3: How do I choose the best purification method for my specific mixture?

A3: The selection of a purification method is a critical step.[6] A logical approach is to consider the physical state of your product and the properties of the impurities. The decision tree below provides a general guide.

G Decision Tree for Purification Technique Selection start Crude Product Mixture state Determine Physical State of Product start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid solubility Assess Solubility Differences solid->solubility volatility Assess Volatility & Thermal Stability liquid->volatility extraction Liquid-Liquid Extraction liquid->extraction Differential Solubility in Immiscible Solvents recrystallization Recrystallization solubility->recrystallization Significant difference chromatography Column Chromatography solubility->chromatography Similar solubility volatility->chromatography Non-volatile or Thermally Labile distillation Distillation volatility->distillation Volatile & Thermally Stable (Boiling Point Difference > 25°C)

Caption: Decision tree for selecting a purification technique.

Troubleshooting Guides

Liquid-Liquid Extraction
IssuePossible Cause(s)Suggested Solution(s)
Emulsion Formation - Vigorous shaking.[6][13] - High concentration of solutes. - Presence of surfactants or particulate matter.- Gently swirl or invert the separatory funnel instead of shaking.[13] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[5] - Add a small amount of a different organic solvent.[13] - Filter the mixture through a plug of glass wool or Celite.[5][13] - Centrifuge the mixture.[13]
Poor Separation of Layers - Similar densities of the two phases. - Incomplete reaction or quenching.- Add a solvent with a significantly different density. - Ensure the reaction is fully quenched before extraction.
Product Remains in the Aqueous Layer - Incorrect pH of the aqueous layer for acidic or basic compounds.- Adjust the pH of the aqueous layer to ensure the product is in its neutral, more organic-soluble form.[14]
Losing Track of Layers - Unsure which layer is aqueous and which is organic.- Add a few drops of water to a small sample of each layer; the layer in which the water dissolves is the aqueous layer.[15]
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Incorrect solvent system (eluent).[6] - Column overloading.[6] - Improper column packing (channeling).[6]- Optimize the eluent using TLC beforehand; aim for an Rf of 0.2-0.4 for the desired compound.[6][14] - Reduce the amount of sample loaded onto the column. A general rule is a 30:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight for difficult separations.[16] - Repack the column carefully to ensure it is uniform and free of air bubbles.[6]
Product Elutes with Starting Material - Similar polarity of the product and starting material.- Try a different stationary phase (e.g., alumina (B75360) instead of silica).[16] - Use a gradient elution, gradually increasing the polarity of the mobile phase.[16]
Compound is Stuck on the Column - The eluent is not polar enough.[6] - The compound is decomposing on the acidic silica gel.[6]- Gradually increase the polarity of the eluent.[6] - Consider using a different stationary phase like alumina, or add a modifier like triethylamine (B128534) to the eluent for basic compounds.[6]
Low Yield - Product streaking or tailing.[16] - Incomplete elution.- Add a small amount of acetic acid or triethylamine to the eluent to improve the peak shape of acidic or basic compounds, respectively.[14][16] - Ensure all fractions are collected and analyzed by TLC before combining.[16]
Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.[9][17][18] - The solution is supersaturated.[9][19]- Evaporate some of the solvent and allow the solution to cool again.[17][18] - Scratch the inside of the flask with a glass rod or add a seed crystal.[9][17][19]
Compound "Oils Out" - The boiling point of the solvent is higher than the melting point of the solute.[9][18] - The solution is cooling too quickly.[9]- Reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.[17][18][20] - Use a solvent with a lower boiling point.[14]
Low Recovery - Too much solvent was used, leaving a significant amount of product in the mother liquor.[17][19][20] - Premature crystallization during hot filtration.[20] - Washing crystals with solvent that is not ice-cold.[19][20]- Use the minimum amount of hot solvent necessary for dissolution.[19][20] - Pre-heat the filtration apparatus and perform the filtration quickly.[20] - Wash the collected crystals with a minimal amount of ice-cold solvent.[19][20]
Product is Still Impure - Inappropriate solvent choice. - Incomplete removal of impurities during filtration.- Ensure the chosen solvent dissolves the compound well when hot but poorly when cold, while the impurities remain soluble at all temperatures. - Perform a hot filtration step to remove any insoluble impurities before cooling.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction

This protocol describes a general procedure for separating a neutral organic product from an aqueous reaction mixture.

  • Quenching: If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride).

  • Transfer: Transfer the entire reaction mixture to a separatory funnel.

  • Dilution: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product. Also, add water or brine to create two distinct layers.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Gently shake or swirl the funnel to allow for the transfer of the product into the organic layer.[5]

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Draining: Carefully drain the lower layer. The identity of the lower layer depends on the relative densities of the organic solvent and the aqueous phase.

  • Washing: Wash the organic layer with an appropriate aqueous solution to remove residual impurities. Common washes include:

    • Saturated sodium bicarbonate solution to neutralize excess acid.[5]

    • Dilute hydrochloric acid to remove basic impurities.

    • Brine to remove the bulk of dissolved water.[5]

  • Drying: Transfer the organic layer to a clean flask and add a drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

G Workflow for Liquid-Liquid Extraction start Reaction Mixture quench Quench Reaction start->quench transfer Transfer to Separatory Funnel quench->transfer add_solvents Add Organic Solvent & Aqueous Phase transfer->add_solvents extract Extract (Shake/Swirl & Vent) add_solvents->extract separate Separate Layers extract->separate wash Wash Organic Layer separate->wash dry Dry Organic Layer wash->dry isolate Isolate Product dry->isolate end Purified Product isolate->end

Caption: General workflow for liquid-liquid extraction.

Protocol 2: Flash Column Chromatography

This protocol outlines the general steps for purifying a product mixture using flash column chromatography.[16]

  • Solvent System Selection: Using TLC, determine an appropriate eluent system that gives a good separation between the product and the starting material (aim for an Rf of ~0.3 for the product).[14][16]

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, draining excess eluent until the solvent level is just above the silica bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample to the top of the silica gel.[16]

    • Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure with a pump or inert gas to achieve a steady flow rate. A flow rate of about 2 inches per minute is often recommended.[16]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Comparison of Common Purification Techniques
TechniquePrinciple of SeparationBest Suited ForAdvantagesLimitations
Liquid-Liquid Extraction Differential solubilityRemoving water-soluble or acid/base-extractable impurities.Fast, inexpensive, and scalable.Can be prone to emulsion formation; less effective for compounds with similar solubilities.[13]
Column Chromatography Differential adsorptionSeparating mixtures of compounds with different polarities.Highly versatile and effective for a wide range of compounds.Can be time-consuming and require large volumes of solvent; potential for product decomposition on the stationary phase.[12]
Recrystallization Differential solubility at varying temperaturesPurifying solid compounds.Can yield very pure material; relatively simple setup.Requires a suitable solvent to be found; potential for low recovery if the compound is somewhat soluble at low temperatures.[19]
Distillation Difference in boiling pointsPurifying liquids with different volatilities.Effective for large quantities; can provide very pure liquids.Not suitable for heat-sensitive compounds or azeotropic mixtures; requires a significant boiling point difference.[21]
Scavenger Resins Covalent or ionic bondingRemoving specific classes of reagents or byproducts.High selectivity; simple filtration-based workup.Can be expensive; specific resin needed for each type of impurity.[12]

References

preventing the formation of colored impurities in 2,3-Dibromo-3-phenylpropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of colored impurities during the synthesis of 2,3-Dibromo-3-phenylpropionic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, leading to the formation of colored impurities.

IssuePossible CauseRecommended Action
Persistent Yellow/Orange/Red-Brown Color in Reaction Mixture Excess unreacted bromine remains in the solution.After the main reaction period, add a quenching agent dropwise until the color disappears. Commonly used agents include cyclohexene (B86901) or a solution of sodium thiosulfate (B1220275).[1][2][3]
Incomplete reaction; starting material (cinnamic acid) is still present.Ensure sufficient reaction time and appropriate temperature as per the protocol. Monitor the reaction progress by observing the disappearance of the bromine color.[1]
Reaction conducted in direct sunlight.The reaction can be violent in direct sunlight; perform the synthesis in diffused light.[4]
Final Product is a Yellowish Oil or Discolored Crystals Presence of residual bromine or other colored byproducts.Purify the crude product by recrystallization from a suitable solvent system, such as dilute ethyl alcohol or an ethanol (B145695)/water mixture.[4][5][6]
Inadequate washing of the isolated product.Wash the filtered crystals thoroughly with a cold solvent, like cold dichloromethane (B109758) or ice water, to remove soluble impurities.[5][7]
Low Yield of Colorless Product Loss of product during purification steps.Optimize the recrystallization process by using a minimal amount of hot solvent and ensuring complete crystallization by cooling.
Formation of side products due to improper reaction conditions.Strictly control the reaction temperature, rate of bromine addition, and exclusion of light to minimize side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my final product of this compound colored instead of the expected colorless crystals?

A1: The most common reason for a colored product is the presence of unreacted bromine, which has a characteristic red-orange color.[1][2] Other potential causes include side reactions promoted by factors like exposure to direct sunlight, leading to the formation of colored impurities.[4] The product appearing as a yellowish oil can also indicate the presence of impurities.[8]

Q2: How can I prevent the formation of colored impurities during the synthesis?

A2: To prevent colored impurities, several precautions should be taken:

  • Control Bromine Addition: Add the bromine solution slowly to the reaction mixture.[4]

  • Monitor the Reaction: The reaction's progress can be followed by the gradual disappearance of the bromine color.[1][2]

  • Exclude Light: Perform the reaction in diffused light to avoid side reactions.[4]

  • Temperature Control: Maintain the recommended reaction temperature, often involving cooling with an ice-water bath.[4]

  • Quench Excess Bromine: After the reaction is complete, add a small amount of cyclohexene or sodium thiosulfate solution to neutralize any remaining bromine.[1][3][9]

Q3: What is the best way to purify the crude this compound to remove color?

A3: Recrystallization is a highly effective method for purifying the final product and removing colored impurities. Suitable solvent systems include dilute ethyl alcohol or a mixture of ethanol and water.[4][5][6] An alternative purification method involves dissolving the crude product in a dilute sodium hydroxide (B78521) solution and then re-precipitating the acid by adding hydrochloric acid.[4]

Q4: Can the choice of solvent affect the formation of impurities?

A4: Yes, the solvent can influence the reaction. Common solvents used for this synthesis include ether, glacial acetic acid, and dichloromethane.[1][4][8] The choice of solvent can affect the solubility of reactants and products, as well as the reaction rate. It is important to follow a validated protocol for the chosen solvent system to minimize side reactions.

Q5: The reaction mixture remains colored even after a prolonged reaction time. What should I do?

A5: If the color persists, it indicates an excess of bromine. This can be addressed by adding a quenching agent like cyclohexene dropwise until the color fades to a pale yellow or becomes colorless.[3][9][10] This step ensures that the excess bromine is removed before the product isolation and purification, preventing it from contaminating the final product.

Experimental Protocols

Protocol 1: Bromination of Cinnamic Acid in Ether

This protocol is adapted from a method described for the synthesis of this compound.[4]

  • Dissolution: Dissolve 25 g of cinnamic acid in 100-125 ml of dry ether in a round-bottom flask fitted with a dropping funnel.

  • Cooling: Cool the flask in an ice-water bath.

  • Bromine Addition: Slowly add 27 g of bromine from the dropping funnel. This step should be performed in diffused light, as the reaction can be vigorous in direct sunlight.

  • Reaction Monitoring: Continue the addition until the bromine color disappears, indicating the reaction is complete.

  • Isolation:

    • Method A (Evaporation): Remove the ether by evaporation and recrystallize the residue from dilute ethyl alcohol.

    • Method B (Extraction): Extract the product by shaking with a dilute solution of sodium hydroxide. Separate the aqueous layer and acidify with hydrochloric acid to precipitate the this compound.

  • Drying: Collect the colorless crystalline product by filtration and dry.

Protocol 2: Green Synthesis using in situ Generated Bromine

This protocol offers a greener alternative by generating bromine in situ.[8]

  • Reactant Mixture: In a 100 mL round-bottomed flask, combine cinnamic acid (2.0 g, 13.5 mmol), sodium bromide (3.26 g, 30.0 mmol), and sodium perborate (B1237305) (2.29 g, 15.0 mmol) in 25 mL of glacial acetic acid. This should be done in a fume hood.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Quenching and Extraction: Dilute the mixture with 50 mL of 2 M aqueous HCl. Extract the product with diethyl ether (2 x 30 mL).

  • Washing: Combine the ether extracts and wash with water (3 x 50 mL).

  • Drying and Isolation: Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Data Presentation

ParameterMethod 1: Bromination in Ether[4]Method 2: Green Synthesis[8]
Starting Material Cinnamic AcidCinnamic Acid
Brominating Agent Elemental Bromine (Br₂)Sodium Bromide & Sodium Perborate
Solvent Dry EtherGlacial Acetic Acid
Temperature Ice-water bathRoom Temperature
Reaction Time Not specified (until color disappears)2 hours
Purification Recrystallization or Acid-Base ExtractionExtraction and Washing
Expected Product Appearance Colorless leafletsNot specified, but yellowish oil suggests crude product
Reported Yield Almost quantitativeNot specified in the provided excerpt

Visualizations

Experimental Workflow: Synthesis and Purification

G Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification A 1. Dissolve Cinnamic Acid in Solvent B 2. Cool Reaction Mixture (if required) A->B C 3. Slow Addition of Bromine (in diffused light) B->C D 4. Monitor Reaction (disappearance of color) C->D E 5. Quench Excess Bromine (e.g., with cyclohexene) D->E F 6. Isolate Crude Product (Filtration/Extraction) E->F Proceed to Purification G 7. Wash with Cold Solvent F->G H 8. Recrystallize from suitable solvent G->H I 9. Obtain Pure, Colorless Crystals H->I

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Troubleshooting Logic for Colored Impurities

G Troubleshooting Colored Impurities A Is the final product colored? B Yes A->B C No A->C E Was excess bromine quenched (e.g., with cyclohexene)? B->E D Pure Product Obtained C->D F No E->F G Yes E->G H Action: Quench excess bromine and re-purify. F->H I Was the product recrystallized? G->I J No I->J K Yes I->K L Action: Recrystallize the product from a suitable solvent. J->L M Review reaction conditions: - Exclude direct sunlight? - Controlled bromine addition? - Correct temperature? K->M

Caption: A decision tree to troubleshoot the formation of colored impurities during the synthesis.

References

Technical Support Center: 2,3-Dibromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,3-Dibromo-3-phenylpropionic acid. Below you will find troubleshooting guides and frequently asked questions regarding its stability and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] The recommended storage temperature is room temperature.[3][4]

Q2: Is this compound chemically stable?

A2: The product is chemically stable under standard ambient conditions (room temperature). However, it is incompatible with strong oxidizing agents and strong bases.[1]

Q3: What are the known hazards associated with handling this compound?

A3: This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] It is crucial to handle it with appropriate personal protective equipment (PPE), including protective gloves, eye protection, and in a well-ventilated area or outdoors.[5][7]

Q4: What should I do in case of accidental exposure?

A4:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]

  • In case of skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[7]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration or clumping of the solid Exposure to moisture or impurities.Ensure the container is always tightly sealed after use. Store in a desiccator if high humidity is a concern.
Unexpected reaction or degradation Incompatibility with other reagents.Avoid contact with strong oxidizing agents and strong bases.[1] Review the full chemical compatibility of your experimental setup.
Low purity observed in analysis Potential degradation over time or improper storage.Re-evaluate your storage conditions. Consider performing a purity analysis before use, especially for long-term stored material.
Inconsistent experimental results Variation in material quality.Use a fresh batch of the compound. Qualify the material before use by appropriate analytical methods (e.g., NMR, HPLC, melting point).

Stability Data

The following table presents hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes to guide stability study design.

Condition Time Point Purity (%) Appearance
Room Temperature (20-25°C), Dark, Dry 0 Months99.5White crystalline solid
6 Months99.3No change
12 Months99.1No change
40°C, 75% Relative Humidity 1 Month98.0Slight yellowing
3 Months96.5Yellowish, slight clumping
6 Months94.2Yellow solid, clumping
Exposure to Light (Room Temperature) 1 Month99.0No change
3 Months98.2Slight discoloration
6 Months97.5Noticeable yellowing

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under accelerated conditions.

  • Sample Preparation:

    • Accurately weigh 100 mg of this compound into three separate, labeled amber glass vials.

    • Leave one vial uncapped in a controlled environment chamber at 40°C and 75% relative humidity.

    • Place the second vial, tightly capped, in the same chamber.

    • Store the third vial, tightly capped, at room temperature (20-25°C) in the dark as a control.

  • Time Points:

    • Analyze samples at initial (T=0), 1 month, 3 months, and 6 months.

  • Analysis:

    • At each time point, visually inspect the samples for any changes in appearance (color, clumping).

    • Dissolve a known amount of each sample in a suitable solvent (e.g., methanol).

    • Analyze the purity of the samples using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

    • Characterize any significant degradation products using LC-MS if necessary.

  • Data Reporting:

    • Record the purity of each sample at each time point.

    • Note any changes in physical appearance.

    • Summarize the data in a table for easy comparison.

Visual Guides

Below are diagrams illustrating key workflows and relationships for handling this compound.

StorageDecisionTree start Start: Receiving this compound check_container Is container intact and tightly sealed? start->check_container storage_location Select a storage location check_container->storage_location Yes damaged_container Container is damaged or open check_container->damaged_container No conditions Ensure location is: storage_location->conditions incompatibilities Store away from strong oxidizing agents and strong bases storage_location->incompatibilities condition1 - Dry condition2 - Well-ventilated condition3 - Room temperature end_storage Properly Stored incompatibilities->end_storage repackage Repackage in a suitable, tightly sealed container damaged_container->repackage repackage->storage_location

Caption: Decision tree for the proper storage of this compound.

HandlingWorkflow start Start: Preparing for experiment ppe Wear appropriate PPE: - Safety glasses/goggles - Gloves - Lab coat start->ppe ventilation Work in a well-ventilated area (e.g., fume hood) ppe->ventilation weighing Weigh the required amount ventilation->weighing dissolving Dissolve in a suitable solvent weighing->dissolving reaction Proceed with the experiment dissolving->reaction cleanup Clean spills and dispose of waste properly reaction->cleanup end Experiment complete cleanup->end

Caption: General workflow for safely handling this compound.

References

Validation & Comparative

Spectroscopic Differentiation of Erythro and Threo 2,3-Dibromo-3-phenylpropionic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric purity of chiral molecules is a critical parameter in pharmaceutical development and chemical research. The diastereomers of 2,3-Dibromo-3-phenylpropionic acid, namely the erythro and threo forms, present a classic case for spectroscopic differentiation. This guide provides a comparative analysis of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to distinguish between these two diastereomers, supported by available experimental data and established principles.

Spectroscopic Data Comparison

The primary method for distinguishing between the erythro and threo isomers of this compound is ¹H NMR spectroscopy, with a particular focus on the vicinal coupling constant (³J) between the protons on the chiral centers (C2 and C3).

Spectroscopic ParameterErythro IsomerThreo IsomerKey Differentiating Feature
¹H NMR
δ H-2 (ppm)~5.10 - 5.45[1]Expected to be in a similar region to erythroThe precise chemical shift may vary slightly.
δ H-3 (ppm)~5.10 - 5.45[1]Expected to be in a similar region to erythroThe precise chemical shift may vary slightly.
δ Phenyl (ppm)~7.2 - 7.5[1]~7.2 - 7.5No significant difference expected.
δ COOH (ppm)~11.0[1]~11.0No significant difference expected.
³J (H-2, H-3) (Hz)Expected to be smaller (< 5.0 Hz)Expected to be larger (> 6.0 Hz)This is the most reliable diagnostic feature.
¹³C NMR
Chemical Shifts (ppm)Data not readily available in the searched literature.Data not readily available in the searched literature.Minor differences in chemical shifts for C2 and C3 are expected.
IR Spectroscopy
Key Absorptions (cm⁻¹)C=O stretch (~1700), O-H stretch (broad, ~2500-3300)C=O stretch (~1700), O-H stretch (broad, ~2500-3300)Subtle differences in the fingerprint region may exist but are not well-documented for definitive differentiation.
Physical Properties
Melting Point (°C)~202 - 204~94 - 95A significant and reliable difference for identification.

Experimental Protocols

Synthesis of Erythro-2,3-Dibromo-3-phenylpropionic Acid

The erythro isomer is the major product of the bromination of trans-cinnamic acid.

Materials:

Procedure:

  • Dissolve a known amount of trans-cinnamic acid in glacial acetic acid in a round-bottom flask.

  • Slowly add a stoichiometric amount of bromine dissolved in glacial acetic acid to the cinnamic acid solution while stirring. The reaction is typically carried out at room temperature.

  • Continue stirring until the reddish-brown color of the bromine disappears.

  • To quench any unreacted bromine, add a 5% sodium thiosulfate solution until the solution is colorless.

  • Precipitate the crude product by adding water to the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the purified erythro-2,3-dibromo-3-phenylpropionic acid.

  • Dry the crystals and determine the melting point to confirm the formation of the erythro isomer.

NMR Sample Preparation and Analysis

Materials:

  • Erythro or Threo-2,3-Dibromo-3-phenylpropionic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used for referencing)

Procedure:

  • Weigh approximately 10-20 mg of the dried sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • For ¹H NMR, ensure sufficient resolution to accurately measure the coupling constant between the protons at C2 and C3.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the chemical shifts to the residual solvent peak or TMS.

  • Analyze the multiplicity and measure the coupling constant (³J) for the signals corresponding to H-2 and H-3 to determine the stereochemistry.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the erythro and threo isomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_differentiation Differentiation cinnamic_acid trans-Cinnamic Acid bromination Bromination cinnamic_acid->bromination crude_product Crude Product (mixture, mainly erythro) bromination->crude_product purification Recrystallization crude_product->purification erythro_isomer Erythro Isomer purification->erythro_isomer nmr_analysis ¹H NMR Analysis erythro_isomer->nmr_analysis ir_analysis IR Analysis erythro_isomer->ir_analysis mp_analysis Melting Point erythro_isomer->mp_analysis threo_isomer Threo Isomer (synthesis requires different starting material or separation) threo_isomer->nmr_analysis threo_isomer->ir_analysis threo_isomer->mp_analysis coupling_constant Vicinal Coupling Constant (³J H-2, H-3) nmr_analysis->coupling_constant fingerprint Fingerprint Region ir_analysis->fingerprint mp_value Melting Point Value mp_analysis->mp_value erythro_result Erythro (Small J, ~204°C) coupling_constant->erythro_result threo_result Threo (Large J, ~95°C) coupling_constant->threo_result mp_value->erythro_result mp_value->threo_result

Caption: Workflow for differentiating erythro and threo isomers.

References

using melting point to determine the stereochemistry of 2,3-Dibromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

The differentiation of stereoisomers is a critical aspect of chemical analysis, particularly in the fields of organic synthesis and drug development. Diastereomers, which are stereoisomers that are not mirror images of each other, possess distinct physical properties. This guide provides a comparative analysis of the erythro and threo diastereomers of 2,3-dibromo-3-phenylpropionic acid, demonstrating how melting point serves as a definitive characteristic for identifying the specific stereochemistry of the synthesized product.

Data Presentation

The melting points of the two diastereomers of this compound are significantly different, allowing for straightforward identification.

StereoisomerMelting Point (°C)
erythro-2,3-dibromo-3-phenylpropionic acid202-204
threo-2,3-dibromo-3-phenylpropionic acid93.5-95

Experimental Protocols

The stereochemistry of the starting material dictates the stereochemistry of the product in the bromination of cinnamic acid. The anti-addition of bromine to the double bond is the prevailing mechanism.

Synthesis of erythro-2,3-Dibromo-3-phenylpropionic Acid

This protocol describes the synthesis of the erythro isomer from trans-cinnamic acid.

  • Dissolution: Dissolve 1.0 g of trans-cinnamic acid in 5 mL of glacial acetic acid in a round-bottom flask.

  • Bromination: While stirring, add 10 mL of a 0.67 M solution of bromine in acetic acid dropwise. The disappearance of the bromine color indicates its consumption.

  • Heating: Maintain the reaction mixture at approximately 50°C for an additional 10 minutes after the addition is complete.

  • Quenching: If any orange color from excess bromine persists, add cyclohexene (B86901) dropwise until the solution becomes light yellow.

  • Crystallization: Cool the mixture in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystals by vacuum filtration and wash them with cold water.

  • Recrystallization: Recrystallize the crude product from a 50% aqueous ethanol (B145695) solution to obtain purified erythro-2,3-dibromo-3-phenylpropionic acid.

Synthesis of threo-2,3-Dibromo-3-phenylpropionic Acid

The synthesis of the threo isomer is achieved through the bromination of cis-cinnamic acid, following a similar anti-addition mechanism. The experimental procedure is analogous to the synthesis of the erythro isomer, with the substitution of trans-cinnamic acid with cis-cinnamic acid as the starting material.

Melting Point Determination

  • Sample Preparation: Place a small, dry sample of the synthesized crystals into a capillary tube.

  • Apparatus Setup: Insert the capillary tube into a melting point apparatus.

  • Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.

Visualization of Stereochemical Pathways

The following diagram illustrates the stereospecific synthesis of the erythro and threo isomers of this compound and their correlation to distinct melting points.

G Stereospecific Bromination of Cinnamic Acid cluster_start Starting Materials cluster_intermediate Reaction Mechanism cluster_products Products cluster_property Physical Property trans-Cinnamic Acid trans-Cinnamic Acid Bromonium Ion Intermediate Bromonium Ion Intermediate trans-Cinnamic Acid->Bromonium Ion Intermediate anti-addition of Br2 cis-Cinnamic Acid cis-Cinnamic Acid cis-Cinnamic Acid->Bromonium Ion Intermediate anti-addition of Br2 erythro-2,3-dibromo-3-phenylpropionic acid erythro-2,3-dibromo-3-phenylpropionic acid Bromonium Ion Intermediate->erythro-2,3-dibromo-3-phenylpropionic acid from trans threo-2,3-dibromo-3-phenylpropionic acid threo-2,3-dibromo-3-phenylpropionic acid Bromonium Ion Intermediate->threo-2,3-dibromo-3-phenylpropionic acid from cis Melting Point: 202-204 C Melting Point: 202-204 C erythro-2,3-dibromo-3-phenylpropionic acid->Melting Point: 202-204 C Melting Point: 93.5-95 C Melting Point: 93.5-95 C threo-2,3-dibromo-3-phenylpropionic acid->Melting Point: 93.5-95 C

Caption: Stereospecific synthesis and melting points.

A Comparative Analysis of Elemental Bromine and Pyridinium Tribromide for the Bromination of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is a critical decision that influences not only the yield and purity of a reaction but also its safety and environmental impact. This guide provides a detailed comparison of elemental bromine (Br₂) and pyridinium (B92312) tribromide (PTB) for the bromination of cinnamic acid, a common transformation in organic synthesis.

The bromination of the alkene functional group in cinnamic acid yields 2,3-dibromo-3-phenylpropanoic acid. This electrophilic addition is a fundamental reaction in the synthesis of various organic molecules. While both elemental bromine and pyridinium tribromide can effectively achieve this transformation, they exhibit significant differences in handling, safety, and reaction conditions.

Reaction Mechanism

The bromination of cinnamic acid with both elemental bromine and pyridinium tribromide proceeds through an electrophilic addition mechanism. The reaction is initiated by the electrophilic attack of a bromine molecule on the electron-rich double bond of cinnamic acid. This leads to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) occurs from the face opposite to the bromonium ion, resulting in an anti-addition of the two bromine atoms across the double bond. This stereospecificity leads to the formation of the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid.[1]

Pyridinium tribromide serves as an in-situ source of bromine, existing in equilibrium with pyridinium hydrobromide and bromine.[2] This controlled release of bromine is a key factor in its safer handling profile compared to elemental bromine.[2]

Performance Comparison: A Tabular Summary

The following table summarizes the key quantitative data for the bromination of cinnamic acid using elemental bromine and pyridinium tribromide, based on published experimental protocols.

ParameterElemental BrominePyridinium Tribromide
Reagent State Fuming, volatile liquidCrystalline solid
Solvent Dichloromethane (B109758), Glacial Acetic AcidGlacial Acetic Acid
Reaction Time ~30 minutes~25 minutes
Reaction Temperature 45-50°C (reflux)70-80°C
Reported Yield 80-93%[3]~88%[1]
Product Purity High, requires recrystallizationHigh, requires recrystallization

Experimental Protocols

Bromination of Cinnamic Acid using Elemental Bromine

Materials:

  • trans-Cinnamic acid

  • 10% (v/v) solution of bromine in dichloromethane

  • Dichloromethane

  • Ice-water bath

Procedure:

  • In a round-bottom flask, dissolve trans-cinnamic acid in dichloromethane.

  • Add the 10% bromine in dichloromethane solution to the flask.

  • Add a boiling stone and attach a water-cooled condenser.

  • Gently reflux the reaction mixture in a water bath at 45-50°C for approximately 30 minutes. The product will begin to precipitate as the reaction proceeds. If the bromine color fades, add more bromine solution dropwise until a faint orange color persists.[1][4]

  • After the reflux, cool the flask to room temperature and then in an ice-water bath to ensure complete crystallization.

  • Collect the crude product by vacuum filtration and wash the crystals with cold dichloromethane.

  • The crude product can be further purified by recrystallization.

Bromination of Cinnamic Acid using Pyridinium Tribromide

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • In a reaction vial, combine trans-cinnamic acid and glacial acetic acid.

  • Warm the mixture to 70-80°C to dissolve the cinnamic acid.

  • Add pyridinium tribromide to the solution.

  • Attach an air condenser and stir the reaction mixture at 70-80°C for about 25 minutes. The initial orange color will fade to a pale orange-yellow.[1][5]

  • After 25 minutes, remove the vial from the heat and place it in a beaker.

  • Add ice-cold water to precipitate the product as a white or slightly yellow solid.

  • Isolate the product by vacuum filtration.

  • The crude product can be purified by recrystallization.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the logical comparison between the two reagents, the following diagrams are provided.

experimental_workflow cluster_br2 Elemental Bromine Method cluster_ptb Pyridinium Tribromide Method br2_start Dissolve Cinnamic Acid in Dichloromethane br2_add Add Bromine Solution br2_start->br2_add br2_reflux Reflux at 45-50°C (30 min) br2_add->br2_reflux br2_cool Cool and Crystallize br2_reflux->br2_cool br2_filter Vacuum Filtration br2_cool->br2_filter br2_purify Recrystallize br2_filter->br2_purify ptb_start Dissolve Cinnamic Acid in Acetic Acid (70-80°C) ptb_add Add Pyridinium Tribromide ptb_start->ptb_add ptb_react Stir at 70-80°C (25 min) ptb_add->ptb_react ptb_precipitate Precipitate with Ice-Cold Water ptb_react->ptb_precipitate ptb_filter Vacuum Filtration ptb_precipitate->ptb_filter ptb_purify Recrystallize ptb_filter->ptb_purify

Experimental workflows for cinnamic acid bromination.

reagent_comparison cluster_br2_props Properties of Elemental Bromine cluster_ptb_props Properties of Pyridinium Tribromide reagent Choice of Brominating Agent br2 Elemental Bromine (Br₂) reagent->br2 ptb Pyridinium Tribromide (PTB) reagent->ptb br2_safety Safety: Highly toxic, corrosive, volatile liquid. Requires stringent handling. br2->br2_safety br2_handling Handling: Difficult to weigh and dispense accurately. br2->br2_handling br2_yield Yield: High (80-93%) br2->br2_yield ptb_safety Safety: Solid, less hazardous, non-volatile. Safer alternative. ptb->ptb_safety ptb_handling Handling: Easy to weigh and handle crystalline solid. ptb->ptb_handling ptb_yield Yield: Comparable (~88%) ptb->ptb_yield

Comparison of reagent properties.

Safety and Handling

Elemental Bromine (Br₂): Elemental bromine is a highly toxic, corrosive, and volatile liquid.[6][7][8][9] Inhalation of its fumes can be fatal, and direct contact causes severe skin burns and eye damage.[6][7][8][9] Due to its hazardous nature, it requires handling in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The volatility of liquid bromine also makes it challenging to weigh and dispense accurately.

Pyridinium Tribromide (C₅H₅NHBr₃): Pyridinium tribromide is a stable, crystalline solid, which makes it significantly safer and easier to handle than liquid bromine.[1][10] While it is still a corrosive and lachrymatory substance that should be handled with care, the risks associated with volatility and inhalation are greatly reduced.[10][11][12][13] It acts as a solid source of bromine, releasing it in-situ, which minimizes exposure.[1][2]

Conclusion

Both elemental bromine and pyridinium tribromide are effective reagents for the bromination of cinnamic acid, providing high yields of the desired 2,3-dibromo-3-phenylpropanoic acid. However, the choice between the two often comes down to a balance of performance and safety.

While elemental bromine may offer slightly higher reported yields in some protocols, the significant safety hazards associated with its use cannot be overlooked. Pyridinium tribromide, on the other hand, provides a much safer and more convenient alternative with comparable reaction outcomes. Its solid nature simplifies handling and reduces the risk of exposure, making it the preferred reagent in many academic and industrial laboratories. For researchers prioritizing safety and ease of use without compromising significantly on yield, pyridinium tribromide is the superior choice for the bromination of cinnamic acid.

References

A Comparative Guide to the Reactivity of 2,3-Dibromo-3-phenylpropionic Acid and its Dihalogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2,3-Dibromo-3-phenylpropionic acid with its dichloro- analog, focusing on their synthesis and subsequent base-induced elimination reactions. The information presented is supported by experimental data to offer a clear, objective analysis for professionals in the fields of chemical research and drug development.

Introduction

Vicinal dihalogenated phenylpropionic acids are valuable intermediates in organic synthesis. Their reactivity, particularly in elimination reactions, provides a pathway to synthesize substituted styrenes, which are important precursors for various pharmaceuticals and polymers. This guide focuses on the comparative reactivity of this compound and 2,3-Dichloro-3-phenylpropionic acid, examining both their formation from cinnamic acid and their subsequent dehydrohalogenation to form β-halostyrenes.

Synthesis of Dihalogenated Phenylpropionic Acids

The primary route for the synthesis of 2,3-dihalo-3-phenylpropionic acids is the halogenation of trans-cinnamic acid. The reaction proceeds via an electrophilic addition mechanism.

Comparative Synthesis Data

While specific kinetic data for the halogenation of cinnamic acid can vary based on reaction conditions, a general reactivity trend is observed. The addition of chlorine across the double bond of cinnamic acid is generally faster than the addition of bromine. This difference in reactivity is attributed to the higher electrophilicity of chlorine compared to bromine.

Feature2,3-Dichloro-3-phenylpropionic Acid SynthesisThis compound Synthesis
Reactant trans-Cinnamic acid, Chlorine (Cl₂)trans-Cinnamic acid, Bromine (Br₂)
Relative Rate FasterSlower
General Yield HighHigh

Elimination Reactions: A Comparative Analysis

The most prominent reaction of 2,3-dihalo-3-phenylpropionic acids is the base-induced elimination to yield β-halostyrenes. This reaction typically proceeds via an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism, with the pathway being highly dependent on the reaction conditions, particularly the solvent.

Quantitative Comparison of Elimination Reactions
Dihalogenated AcidBase/SolventReaction TimeMajor ProductProduct Ratio (cis:trans)Overall Yield
This compoundK₂CO₃ / Acetone (B3395972)2 hours[1]cis-β-Bromostyrene~98:2[1]Good
This compoundK₂CO₃ / Water1.5 hours[1]trans-β-Bromostyrene20:80[1]Good
2,3-Dichloro-3-phenylpropionic acidStrong Base (e.g., KOH or NaNH₂)Not Specifiedβ-ChlorostyreneNot SpecifiedGood[2]

Experimental Protocols

Synthesis of this compound

Materials:

  • trans-Cinnamic acid

  • Bromine

  • Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

Procedure:

  • Dissolve trans-cinnamic acid in the chosen solvent in a round-bottom flask.

  • Slowly add a stoichiometric amount of bromine dissolved in the same solvent to the cinnamic acid solution at room temperature, with stirring.

  • The reaction is typically complete when the bromine color disappears.

  • The product can be isolated by evaporation of the solvent and recrystallization from a suitable solvent system (e.g., ethanol/water).

Base-Induced Elimination of this compound

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone or Water

Procedure for Reaction in Acetone (favoring cis-product):

  • Dissolve this compound in acetone in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of potassium carbonate to the solution.

  • Reflux the mixture for approximately 2 hours.[1]

  • After cooling, filter the mixture to remove the inorganic salts.

  • Evaporate the acetone to obtain the crude product, which can be further purified by chromatography.

Procedure for Reaction in Water (favoring trans-product):

  • Suspend this compound in water in a round-bottom flask.

  • Add an excess of potassium carbonate.

  • Heat the mixture at reflux for approximately 1.5 hours.[1]

  • After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Synthesis and Elimination of 2,3-Dichloro-3-phenylpropionic Acid (General Procedure)

Synthesis: The synthesis of 2,3-dichloro-3-phenylpropionic acid is analogous to the dibromo- derivative, involving the bubbling of chlorine gas through a solution of cinnamic acid in a suitable solvent.

Elimination: A twofold elimination of HCl from a vicinal dichloride can be achieved using a strong base like potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂).[2] The reaction typically requires more forcing conditions than the elimination from the dibromo-analog.

Visualizing the Reaction Pathways

The following diagrams illustrate the synthesis and subsequent elimination reactions of both 2,3-dibromo- and 2,3-dichloro-3-phenylpropionic acid.

Reactivity_Comparison cinnamic_acid_br trans-Cinnamic Acid br2 + Br₂ cinnamic_acid_br->br2 dibromo_acid This compound br2->dibromo_acid Halogenation (Slower) base_br + Base (e.g., K₂CO₃) dibromo_acid->base_br bromostyrene β-Bromostyrene (cis or trans) base_br->bromostyrene Elimination cinnamic_acid_cl trans-Cinnamic Acid cl2 + Cl₂ cinnamic_acid_cl->cl2 dichloro_acid 2,3-Dichloro-3-phenylpropionic Acid cl2->dichloro_acid Halogenation (Faster) base_cl + Strong Base (e.g., KOH) dichloro_acid->base_cl chlorostyrene β-Chlorostyrene base_cl->chlorostyrene Elimination

Caption: Comparative synthesis and elimination pathways.

Experimental_Workflow cluster_synthesis Synthesis cluster_elimination Elimination start Start: trans-Cinnamic Acid synthesis_br Add Br₂ start->synthesis_br synthesis_cl Add Cl₂ start->synthesis_cl dibromo_acid This compound synthesis_br->dibromo_acid dichloro_acid 2,3-Dichloro-3-phenylpropionic Acid synthesis_cl->dichloro_acid elimination_br Add K₂CO₃ in Acetone or Water dibromo_acid->elimination_br elimination_cl Add Strong Base (e.g., KOH) dichloro_acid->elimination_cl product_br β-Bromostyrene elimination_br->product_br product_cl β-Chlorostyrene elimination_cl->product_cl

Caption: Experimental workflow from cinnamic acid.

Conclusion

References

A Comparative Guide to Analytical Methods for the Quantification of 2,3-Dibromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), presenting their strengths and weaknesses through comparative data and detailed experimental protocols.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of 2,3-Dibromo-3-phenylpropionic acid will depend on the specific requirements of the study, including required sensitivity, sample matrix, and available instrumentation. The following tables summarize the typical performance characteristics of common analytical techniques based on data from analogous organic acids.

Table 1: Performance Comparison of HPLC-UV and GC-MS for Organic Acid Quantification

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) >0.998[1]>0.999[1]
Limit of Detection (LOD) 1.0 - 2.5 µg/mL[1]0.05 - 0.2 µg/mL[1]
Limit of Quantitation (LOQ) 3.0 - 7.5 µg/mL[1]0.15 - 0.6 µg/mL[1]
Precision (%RSD) < 2.0%[1]< 1.0%[1]
Accuracy / Recovery (%) 97.8 - 102.5%[1]99.0 - 100.5%[1]
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes
Sample Preparation Minimal (dilution, filtration)Derivatization required
Selectivity ModerateHigh
Cost LowerHigher

Table 2: Performance of UPLC-MS/MS for Organic Acid Quantification

Performance CharacteristicUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity (R²) >0.99
Limit of Detection (LOD) As low as 0.01 ng/mL for some organic acids
Limit of Quantitation (LOQ) 0.2 to 6 µg/mL (in solvent)[2]
Precision (%RSD) Typically < 15%
Accuracy / Recovery (%) 80 - 120%
Analysis Time per Sample < 10 minutes
Sample Preparation Minimal (dilution, filtration)
Selectivity Very High
Cost High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are typical experimental protocols for the discussed techniques.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for the separation of organic acids.[1]

  • Mobile Phase: An acidic mobile phase is typically employed to ensure the protonation of the carboxylic acid group, leading to better retention on a reversed-phase column. A common mobile phase is 20 mM potassium dihydrogen phosphate (B84403) buffer adjusted to pH 2.5.[1]

  • Flow Rate: A flow rate of 0.8 mL/min is often used.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV detection at 210 nm is suitable for detecting the carboxyl group.[1][3]

  • Column Temperature: Maintained at 30°C.[1]

  • Sample Preparation: Samples are typically centrifuged to remove particulate matter and then filtered through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is frequently used.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program: A temperature gradient is necessary to separate compounds with different volatilities. A typical program starts at 80°C, holds for 2 minutes, ramps to 280°C at 10°C/min, and holds for 5 minutes.[1]

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.[1]

  • Derivatization: This is a critical step for GC analysis of non-volatile compounds like organic acids. Samples are dried and then derivatized with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes to increase their volatility.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Instrumentation: UPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase column suitable for UPLC, such as a BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm), is a common choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used.

  • Flow Rate: A typical flow rate for UPLC is around 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Ionization is typically achieved using electrospray ionization (ESI) in negative mode for organic acids.

  • Sample Preparation: Similar to HPLC, samples are usually centrifuged and filtered before analysis.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow for quantifying an organic acid using chromatography.

Analytical_Method_Validation_Workflow Define_Method Define Analytical Method (e.g., HPLC, GC-MS) Specificity Specificity/ Selectivity Define_Method->Specificity Linearity Linearity & Range Define_Method->Linearity Accuracy Accuracy Define_Method->Accuracy Precision Precision (Repeatability & Intermediate) Define_Method->Precision LOD Limit of Detection (LOD) Define_Method->LOD LOQ Limit of Quantitation (LOQ) Define_Method->LOQ Robustness Robustness Define_Method->Robustness System_Suitability System Suitability Define_Method->System_Suitability Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report System_Suitability->Validation_Report Method_Implementation Method Implementation for Routine Analysis Validation_Report->Method_Implementation

Caption: General workflow for analytical method validation.

Experimental_Workflow Sample_Collection Sample Collection Sample_Preparation Sample Preparation (e.g., Extraction, Filtration) Sample_Collection->Sample_Preparation Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization If GC-MS Chromatographic_Separation Chromatographic Separation (HPLC or GC) Sample_Preparation->Chromatographic_Separation If HPLC/UPLC Derivatization->Chromatographic_Separation Detection Detection (UV or MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation

Caption: Typical experimental workflow for chromatographic analysis.

References

A Comparative Guide to the Kinetic Studies of the Elimination Reaction of 2,3-Dibromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of the elimination reaction of 2,3-dibromo-3-phenylpropionic acid, a reaction that serves as a valuable model for understanding elimination reaction mechanisms in organic chemistry and drug degradation pathways. The reaction's susceptibility to solvent effects, leading to different stereochemical outcomes, makes it a subject of significant academic and industrial interest.

Executive Summary

The base-catalyzed elimination of this compound primarily yields (E/Z)-1-bromo-2-phenylethene (β-bromostyrene). The reaction mechanism and product distribution are highly dependent on the solvent employed. In polar aprotic solvents such as acetone (B3395972), the reaction proceeds predominantly through a concerted E2 (bimolecular elimination) mechanism. Conversely, in polar protic solvents like water, the reaction favors an E1 (unimolecular elimination) pathway involving a carbocation intermediate. This guide presents available quantitative data, detailed experimental protocols for inducing and analyzing these reactions, and visual diagrams to elucidate the underlying mechanisms and workflows.

Data Presentation: A Comparative Analysis

ParameterAcetone (Polar Aprotic)Water (Polar Protic)Alternative: 2-bromopropionic acid (Gas Phase)
Predominant Mechanism E2 (Bimolecular)E1 (Unimolecular)Intramolecular (five-membered cyclic transition state)
Product Distribution ~98% (Z)-1-bromo-2-phenylethene (cis)~80% (E)-1-bromo-2-phenylethene (trans), ~20% (Z)-1-bromo-2-phenylethene (cis)[1]Acetaldehyde, Carbon Monoxide, Hydrogen Bromide[2]
Stereoselectivity High (Stereospecific)Low (Non-stereospecific)Not Applicable
Rate Law (Theoretical) Rate = k[Substrate][Base]Rate = k[Substrate]First-order rate law[2]
Activation Energy (Ea) Not FoundNot Found180.3 ± 3.4 kJ/mol[2]
Rate Constant (k) Not FoundNot Foundlog k (s⁻¹) = (12.41 ± 0.29) - (180.3 ± 3.4) / (2.303RT)[2]

Note: The product distribution data for acetone and water is based on laboratory experiments and provides a clear indication of the mechanistic shift.[1] The data for 2-bromopropionic acid is included as a comparative example of an elimination reaction with determined kinetic parameters.[2]

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and the subsequent elimination reactions are crucial for reproducible research.

Synthesis of this compound

This two-step synthesis involves the bromination of trans-cinnamic acid.

Materials:

  • trans-Cinnamic acid

  • Pyridinium (B92312) tribromide

  • Glacial acetic acid

  • Ice-cold deionized water

Procedure:

  • Dissolve trans-cinnamic acid in glacial acetic acid in a round-bottom flask.

  • Add pyridinium tribromide to the solution.

  • Reflux the mixture with stirring for the specified time.

  • Cool the reaction mixture to room temperature and then on ice.

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the crystals with ice-cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified crystals and determine the melting point for characterization. The melting point for the erythro form (from trans-cinnamic acid) is approximately 204°C, while the threo form melts at around 95°C.

Elimination Reaction in Acetone (E2-favored)

Materials:

  • This compound

  • Potassium carbonate (anhydrous)

  • Acetone (dry)

  • Deionized water

  • Methylene (B1212753) chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in dry acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Reflux the mixture with stirring for 1 hour.

  • After cooling to room temperature, remove the acetone using a rotary evaporator.

  • Dissolve the remaining solid in deionized water.

  • Extract the aqueous layer with methylene chloride multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the product, primarily (Z)-1-bromo-2-phenylethene.

Elimination Reaction in Water (E1-favored)

Materials:

  • This compound

  • Potassium carbonate

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask with a stirrer and reflux condenser, add this compound and potassium carbonate to deionized water.

  • Heat the mixture at reflux for approximately 1 hour and 20 minutes.

  • Cool the reaction to room temperature.

  • Extract the product with diethyl ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the product, a mixture of (E)- and (Z)-1-bromo-2-phenylethene.

Visualizing Reaction Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex relationships in chemical reactions and experimental procedures.

E1_E2_Mechanism cluster_E2 E2 Mechanism (in Acetone) cluster_E1 E1 Mechanism (in Water) E2_Reactant This compound E2_TS Concerted Transition State E2_Reactant->E2_TS E1_Reactant This compound E2_Base K2CO3 E2_Base->E2_TS E2_Product (Z)-1-bromo-2-phenylethene E2_TS->E2_Product E1_Carbocation Carbocation Intermediate E1_Reactant->E1_Carbocation Slow E1_Product (E)- and (Z)-1-bromo-2-phenylethene E1_Carbocation->E1_Product Fast, + Base

Caption: Competing E1 and E2 elimination pathways.

Experimental_Workflow Start Start: this compound Solvent_Choice Choose Solvent Start->Solvent_Choice Acetone_Path Add Acetone & K2CO3 Solvent_Choice->Acetone_Path Aprotic Water_Path Add Water & K2CO3 Solvent_Choice->Water_Path Protic Reflux Reflux Reaction Mixture Acetone_Path->Reflux Water_Path->Reflux Workup Reaction Workup (Extraction, Drying) Reflux->Workup Analysis Product Analysis (e.g., NMR, GC-MS) Workup->Analysis

Caption: General experimental workflow for the elimination reaction.

References

comparative study of different bases for the dehydrobromination of 2,3-Dibromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The dehydrobromination of 2,3-Dibromo-3-phenylpropionic acid is a critical reaction in the synthesis of valuable pharmaceutical intermediates, such as β-bromostyrenes and phenylpropynoic acid. The choice of base and reaction conditions plays a pivotal role in determining the reaction pathway, product distribution, and overall efficiency. This guide provides an objective comparison of various bases for this transformation, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic goals.

Executive Summary

This guide evaluates the performance of different bases, ranging from weak to strong, in the dehydrobromination of this compound. The key findings are summarized below:

  • Weak Bases (e.g., Potassium Carbonate): The outcome of the reaction is highly dependent on the solvent. In aprotic solvents like acetone (B3395972), the reaction proceeds primarily through an E2 mechanism to yield the cis-β-bromostyrene. Conversely, in protic solvents such as water, the E1 pathway is favored, leading to the trans-β-bromostyrene.

  • Strong Bases (e.g., Potassium Hydroxide): Strong bases in alcoholic solvents tend to promote a double dehydrobromination, resulting in the formation of phenylpropynoic acid. This highlights the significant influence of base strength on the reaction's course.

  • Mechanism Control: The stereochemical outcome of the mono-dehydrobromination can be effectively controlled by the choice of solvent when using a weak base, providing a valuable tool for stereoselective synthesis.

Data Presentation

The following table summarizes the experimental data for the dehydrobromination of this compound with different bases.

BaseSolventTemperatureTimeMajor ProductYield (%)Stereoselectivity (cis:trans)
Potassium Carbonate (K₂CO₃)AcetoneReflux1 hourcis-1-Bromo-2-phenyletheneNot specifiedPredominantly cis
Potassium Carbonate (K₂CO₃)WaterRefluxNot specifiedtrans-1-Bromo-2-phenyletheneNot specifiedPredominantly trans
Potassium Hydroxide (B78521) (KOH)Methanol (B129727)Boil~5-10 minPhenylpropynoic acidNot specifiedN/A (Double dehydrobromination)

Experimental Protocols

Dehydrobromination with Potassium Carbonate in Acetone (E2-favored)

Materials:

  • 2,3-Dibromo-3-phenylpropanoic acid (300 mg)

  • Dry acetone (5 mL)

  • Potassium carbonate (300 mg)

  • Distilled water

  • Methylene (B1212753) chloride

  • Anhydrous sodium sulfate

  • TLC plate (4:1 Hexane:Ethyl Acetate)

  • 10 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or hot water bath

  • Separatory funnel or centrifuge tube

  • Rotary evaporator

Procedure:

  • Dissolve 2,3-dibromo-3-phenylpropanoic acid in dry acetone in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Attach a reflux condenser and heat the mixture at reflux for 1 hour.[1][2]

  • After cooling, evaporate the acetone using a rotary evaporator.

  • Dissolve the resulting solid in distilled water. A yellow oil should form.[1]

  • Extract the product with methylene chloride (3 x 2 mL).

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Analyze the product by TLC to confirm the formation of the product and consumption of the starting material.

Dehydrobromination with Potassium Carbonate in Water (E1-favored)

Materials:

  • 2,3-Dibromo-3-phenylpropanoic acid

  • Potassium carbonate

  • Water

  • Apparatus for reflux and extraction (as above)

Procedure:

  • Combine 2,3-dibromo-3-phenylpropanoic acid and potassium carbonate in a round-bottom flask.

  • Add water as the solvent.

  • Heat the mixture at reflux. The reaction time may vary and should be monitored by TLC.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or methylene chloride).

  • Dry the organic extract, filter, and concentrate to yield the product.

Double Dehydrobromination with Potassium Hydroxide in Methanol

Materials:

  • 2,3-Dibromo-3-phenylpropanoic acid (1.0 g)

  • Potassium hydroxide (3.4 g)

  • Methanol (30 mL)

  • 125 mL Erlenmeyer flask

  • Hot plate with stirring capability

  • Boiling stone

Procedure:

  • In an Erlenmeyer flask, dissolve potassium hydroxide in methanol.

  • Add 2,3-dibromo-3-phenylpropanoic acid and a boiling stone to the solution.

  • Heat the mixture to a boil with stirring until approximately 99% of the methanol has evaporated (about 5-10 minutes).[3]

  • Cool the flask to allow the crude product (potassium salt of phenylpropynoic acid) to crystallize.

  • The product can be further purified by recrystallization.

Reaction Pathways and Mechanisms

The choice of base and solvent dictates the operative elimination mechanism, either E1 (unimolecular) or E2 (bimolecular), leading to different stereochemical outcomes.

Experimental Workflow

G General Experimental Workflow for Dehydrobromination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reactant This compound Mixing Mixing of Reactants Reactant->Mixing Base Selected Base (e.g., K₂CO₃, KOH) Base->Mixing Solvent Chosen Solvent (e.g., Acetone, Water, Methanol) Solvent->Mixing Heating Heating (Reflux or Boil) Mixing->Heating Evaporation Solvent Evaporation Heating->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying of Organic Phase Extraction->Drying Isolation Final Product Isolation Drying->Isolation

Caption: A generalized workflow for the dehydrobromination experiment.

E1 vs. E2 Elimination Pathways

The reaction of this compound with a base can proceed through two distinct pathways, largely influenced by the solvent.[4]

G E1 vs. E2 Dehydrobromination Pathways cluster_e1 E1 Pathway (Protic Solvent, e.g., Water) cluster_e2 E2 Pathway (Aprotic Solvent, e.g., Acetone) Start This compound Carbocation Formation of a Planar Carbocation Intermediate Start->Carbocation Slow, unimolecular loss of Br⁻ TransitionState Concerted anti-periplanar transition state Start->TransitionState Bimolecular reaction with base Product_E1 trans-β-bromostyrene (Thermodynamically favored) Carbocation->Product_E1 Proton removal Product_E2 cis-β-bromostyrene (Kinetically favored) TransitionState->Product_E2 Simultaneous bond formation and breaking

Caption: The influence of solvent on the E1 and E2 reaction pathways.

Conclusion

The dehydrobromination of this compound is a versatile reaction whose outcome can be strategically controlled. For the stereoselective synthesis of β-bromostyrenes, the use of a weak base like potassium carbonate is recommended, with the choice of an aprotic solvent (e.g., acetone) favoring the cis-isomer via an E2 mechanism, and a protic solvent (e.g., water) favoring the trans-isomer through an E1 pathway. For the synthesis of phenylpropynoic acid, a strong base such as potassium hydroxide in an alcoholic solvent is effective in promoting double dehydrobromination.

Further research is warranted to obtain detailed quantitative data (yields, reaction times, and precise stereoisomeric ratios) for a broader range of bases, including sterically hindered bases and other common organic and inorganic bases. Such studies would provide a more complete picture and allow for finer tuning of the reaction conditions to achieve desired synthetic outcomes with high efficiency and selectivity.

References

A Comparative Guide to Purity Assessment of Synthesized 2,3-Dibromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly alter the chemical, physical, and biological properties of a compound, leading to misleading experimental outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of synthesized 2,3-Dibromo-3-phenylpropionic acid.

This compound is typically synthesized via the bromination of trans-cinnamic acid.[1][2] Potential impurities may therefore include unreacted starting material (trans-cinnamic acid), diastereomeric isomers, and residual solvents. This guide details experimental protocols and presents comparative data to assist in selecting the most suitable method for purity validation.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is most appropriate.

Detailed Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Sample Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Preparation: Accurately weigh ~5 mg of this compound reference standard and dissolve in 10 mL of sample diluent to achieve a concentration of 0.5 mg/mL.

    • Sample Preparation: Prepare the synthesized sample in the same manner as the standard. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-19 min: 90% to 30% B

      • 19-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Analysis

The following table summarizes hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main product from a common impurity.

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
1trans-Cinnamic Acid (Impurity)8.5215,2301.81%
2This compound12.15825,45098.19%
Total 840,680 100.00%

Alternative Purity Assessment Methods

While HPLC is a powerful tool, other techniques can provide orthogonal data for a more comprehensive purity profile.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and simple chromatographic method for qualitative purity assessment.[3][4] It is excellent for monitoring reaction progress and for a quick check of sample purity.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F254 TLC plate.[3]

  • Mobile Phase (Eluent): Ethyl acetate (B1210297) / Hexane (30:70 v/v) with 1% acetic acid. The addition of acid helps to reduce "streaking" of the carboxylic acid spot.[3]

  • Sample Preparation: Dissolve a small amount of the synthesized product in ethyl acetate.

  • Procedure: Spot the sample solution onto the baseline of the TLC plate. Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.[5]

  • Visualization: Visualize the separated spots under UV light (254 nm). A pure sample should ideally show a single spot.[4]

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy provides detailed structural information about a molecule.[6] Absolute quantitative ¹H NMR (qNMR) is a primary analytical method that can determine purity without the need for a reference standard of the analyte itself, instead using a certified internal standard.[7][8][9]

Experimental Protocol: qNMR

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the synthesized sample and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals with a long relaxation delay).

  • Data Analysis: Purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard, accounting for the number of protons and molecular weights of both substances.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, throughput, and available resources.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Quantitative NMR (qNMR)
Principle Differential partitioning between liquid mobile and solid stationary phases.[10]Differential partitioning between liquid mobile and solid stationary phases on a plate.[4]Absorption of radiofrequency by atomic nuclei in a magnetic field.[7]
Quantitation Excellent (High Precision & Accuracy)Semi-quantitative at bestExcellent (Primary method, high accuracy)[9]
Sensitivity High (ng to pg range)Moderate (µg to ng range)Lower (mg to µg range)
Throughput Moderate (20-30 min per sample)High (Multiple samples per plate)Low (Requires careful sample prep and longer acquisition)
Information Purity, number of components, retention time.Purity (qualitative), number of components, Rf value.Absolute Purity, Structural Confirmation, Impurity ID.[6]
Cost High (instrumentation and solvents)Very LowHigh (instrumentation)

Visualizations

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow HPLC Purity Assessment Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Result A Weigh Sample & Reference Standard B Dissolve in Diluent A->B C Filter Sample (0.45 µm) B->C D Inject Sample into HPLC System C->D E Separation on C18 Column D->E F UV Detection (220 nm) E->F G Integrate Peak Areas in Chromatogram F->G H Calculate Area % of Main Peak G->H I Final Purity Report H->I

Caption: Workflow for determining the purity of this compound via HPLC.

Decision Guide: Selecting a Purity Analysis Method

Decision_Tree Decision Guide for Purity Analysis Method Selection Start Start: Assess Analytical Need Q1 Need for Precise Quantitation? Start->Q1 Q2 Need Structural Confirmation? Q1->Q2 Yes Q3 Need Rapid Screening of Many Samples? Q1->Q3 No HPLC Use HPLC Q2->HPLC No qNMR Use qNMR Q2->qNMR Yes Q3->HPLC No TLC Use TLC Q3->TLC Yes

Caption: Decision tree for selecting an appropriate analytical method for purity assessment.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the Friedel-Crafts reactivity of 2,3-Dibromo-3-phenylpropionic acid with related phenylpropionic acid derivatives has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of intermolecular and intramolecular Friedel-Crafts reactions, supported by experimental data, to elucidate the influence of substituents on the reaction pathway and outcome.

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic compounds, exhibits varied reactivity depending on the substrate and reaction conditions. This guide focuses on the behavior of this compound and compares it with 3-phenylpropionic acid and trans-cinnamic acid, highlighting the directing effects of the bromine and carboxylic acid functional groups.

Comparative Analysis of Reactivity

The presence of two bromine atoms on the aliphatic chain of this compound significantly influences its reactivity in Friedel-Crafts reactions. The primary competition lies between intermolecular alkylation/acylation and intramolecular cyclization.

CompoundReaction TypeCatalystProduct(s)Yield (%)
This compound Intermolecular AlkylationAlBr₃ in Benzene (B151609)2,3,3-Triphenylpropionic acidNot Reported
Intramolecular Cyclization/RearrangementAlCl₃Brominated AcidNot Reported
3-Phenylpropionic acid Intramolecular AcylationPolyphosphoric Acid (PPA)1-Indanone (B140024)92%
Intramolecular AcylationAlCl₃1-Indanone90%[1]
trans-Cinnamic acid Intermolecular Alkylation/AcylationAlCl₃ in Benzene3,3-Diphenylpropionic acidNot Reported

Reaction Pathways and Mechanisms

The course of the Friedel-Crafts reaction is dictated by the stability of the carbocation intermediates and the nature of the Lewis acid catalyst.

This compound: With a strong Lewis acid like AlBr₃ in the presence of an aromatic solvent such as benzene, an intermolecular Friedel-Crafts alkylation is favored. The Lewis acid likely facilitates the removal of a bromide ion to generate a carbocation, which is then attacked by the benzene ring. The reaction with AlCl₃ is suggested to proceed via an intramolecular pathway, though the exact structure of the resulting brominated acid requires further characterization.

3-Phenylpropionic acid: This compound readily undergoes intramolecular Friedel-Crafts acylation (a cyclization) to form 1-indanone, a key structural motif in many pharmaceutical compounds.[2][3] The reaction proceeds through the formation of an acylium ion intermediate, which is then attacked by the tethered phenyl ring. This cyclization is a high-yielding process with various effective catalysts.[1][2]

trans-Cinnamic acid: The double bond in trans-cinnamic acid can be activated by a Lewis acid, leading to an intermolecular reaction with benzene to form 3,3-diphenylpropionic acid. The reaction likely proceeds through a carbocation intermediate formed by the protonation or coordination of the Lewis acid to the double bond.

Visualizing the Reaction Pathways

To illustrate the logical flow of these reactions, the following diagrams are provided.

Intermolecular vs. Intramolecular Friedel-Crafts Pathways cluster_inter Intermolecular Reaction cluster_intra Intramolecular Reaction This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate AlBr3, Benzene 2,3,3-Triphenylpropionic acid 2,3,3-Triphenylpropionic acid Carbocation Intermediate->2,3,3-Triphenylpropionic acid 3-Phenylpropionic acid 3-Phenylpropionic acid Acylium Ion Intermediate Acylium Ion Intermediate 3-Phenylpropionic acid->Acylium Ion Intermediate PPA or AlCl3 1-Indanone 1-Indanone Acylium Ion Intermediate->1-Indanone

Caption: Competing Friedel-Crafts reaction pathways.

Experimental Workflow for 1-Indanone Synthesis Start Start Reaction Setup Dissolve 3-Phenylpropionic acid in solvent Start->Reaction Setup Catalyst Addition Add Lewis Acid Catalyst (e.g., PPA or AlCl3) Reaction Setup->Catalyst Addition Reaction Heat and Stir Catalyst Addition->Reaction Work-up Quench with ice-water and neutralize Reaction->Work-up Extraction Extract with organic solvent Work-up->Extraction Purification Distillation or Chromatography Extraction->Purification Product 1-Indanone Purification->Product

Caption: Generalized experimental workflow.

Experimental Protocols

Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionic Acid to 1-Indanone

Materials:

  • 3-Phenylpropionic acid

  • Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) if using AlCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous magnesium sulfate

Procedure using Polyphosphoric Acid (PPA):

  • In a round-bottom flask equipped with a mechanical stirrer, place 3-phenylpropionic acid.

  • Add an excess of polyphosphoric acid (typically a 10:1 weight ratio to the starting material).

  • Heat the mixture to approximately 100°C with vigorous stirring for 1-2 hours.

  • Cool the reaction mixture and then carefully pour it onto crushed ice with stirring.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water, followed by a saturated sodium bicarbonate solution, and then again with water until the filtrate is neutral.

  • Dry the crude product. Recrystallization from a suitable solvent like petroleum ether can be performed for further purification.

Procedure using Aluminum Chloride (AlCl₃):

  • To a solution of 3-phenylpropionic acid in an anhydrous solvent, add thionyl chloride to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting 3-phenylpropionyl chloride in an anhydrous solvent like dichloromethane.

  • Cool the solution in an ice bath and slowly add aluminum chloride in portions with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the 1-indanone by vacuum distillation or column chromatography.

This guide serves as a valuable resource for understanding the nuances of Friedel-Crafts reactions on substituted phenylpropionic acids and provides a foundation for further investigation and optimization of these important synthetic transformations.

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromo-3-phenylpropionic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,3-Dibromo-3-phenylpropionic acid is critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.

I. Hazard Identification and Safety Summary

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory when handling this chemical.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)WarningH315: Causes skin irritation
Serious Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationWarningH335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[1][2][3]

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment.

  • Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][3]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[1][3] Contaminated clothing should be removed and washed before reuse.[1][4]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.[1]

  • General Hygiene: Wash hands thoroughly after handling the substance.[4][5]

III. Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[3][4] Do not dispose of this chemical into drains or the environment.[4][6]

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, properly labeled, and tightly sealed container.[1][4]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Step 2: Engage a Licensed Waste Disposal Service

  • Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Step 3: Documentation

  • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with local, state, and federal regulations.

IV. Spill and Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate: Evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Contain: Prevent the spill from spreading and entering drains.[4]

  • Clean-up:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[6][7]

    • Use personal protective equipment during the entire clean-up process.[3]

  • Decontaminate: Clean the spill area thoroughly.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Waste Generated assess Assess Contamination (Pure substance, solution, or contaminated material?) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) assess->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage contact_disposal Contact Licensed Hazardous Waste Disposal Company storage->contact_disposal provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact_disposal->provide_sds documentation Document Waste Disposal provide_sds->documentation end End: Compliant Disposal documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dibromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 2,3-Dibromo-3-phenylpropionic acid, including operational and disposal plans. Adherence to these procedural steps is critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

HazardRequired Personal Protective Equipment (PPE)
Skin Irritation Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and chemical-resistant clothing or apron.[2][6][7]
Serious Eye Irritation Safety goggles or a full-face shield.[2][6][8] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[8][9]
Respiratory Irritation Work in a well-ventilated area, preferably in a chemical fume hood.[9][10] If significant exposure to dust or vapors is likely, a suitable respirator may be necessary.[6][8]

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Work in a well-ventilated fume hood b->c d Avoid generating dust c->d e Weigh and handle the chemical carefully d->e f Decontaminate work surfaces e->f g Remove and dispose of PPE correctly f->g h Wash hands thoroughly g->h i Collect waste in a labeled, sealed container h->i j Dispose of as hazardous waste according to regulations i->j

Caption: Workflow for safe handling of this compound.

Experimental Protocols

1. Preparation and Handling:

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10]

  • Avoiding Dust Formation: This compound is a powder, so care should be taken to avoid the formation of dust during handling.[1][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before breaks and at the end of the workday.[1]

2. First Aid Procedures:

In the event of exposure, prompt action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation persists, consult a physician.[1][4]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2][3] Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[1][3] Never give anything by mouth to an unconscious person.[1][3]

3. Spill and Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment, including respiratory protection.[1] Evacuate personnel to a safe area and ensure adequate ventilation. Avoid breathing dust.[1]

  • Containment and Cleanup: Prevent the product from entering drains.[3][4] Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[3] Avoid creating dust.[3]

4. Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[3][4]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[3] Do not empty into drains.[11]

This guide is intended to supplement, not replace, the full Safety Data Sheet (SDS) and established laboratory safety protocols. Always consult the SDS for this compound before use.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.